Enterolactone-d6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C18H18O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI 键 |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is Enterolactone-d6 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Enterolactone-d6, a deuterated analog of the mammalian lignan (B3055560) enterolactone (B190478). This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative analytical methods.
Introduction to this compound
This compound is the deuterium-labeled form of enterolactone.[1] Enterolactone itself is a bioactive phenolic metabolite produced by the gut microbiota from plant-based lignan precursors found in foods such as flaxseed, whole grains, fruits, and vegetables.[2] As a phytoestrogen, enterolactone is of significant interest in clinical and drug development research for its potential role in human health and disease, including associations with reduced risks of certain cancers and cardiovascular diseases.[2]
This compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of enterolactone in biological matrices. Its chemical and physical properties are nearly identical to those of endogenous enterolactone, allowing it to be used as an internal standard to improve the accuracy and precision of analytical measurements.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is that of enterolactone with six hydrogen atoms on the two phenyl rings replaced by deuterium (B1214612) atoms.
Synonyms:
-
rac this compound[3]
-
Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6[3]
-
trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6[3]
-
trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6[3]
Chemical Structure
SMILES (for non-deuterated enterolactone): C1--INVALID-LINK--O1)CC2=CC(=CC=C2)O">C@HCC3=CC(=CC=C3)O
InChI (for non-deuterated enterolactone): InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₂D₆O₄ |
| Molecular Weight | 304.37 g/mol [3] |
| Appearance | Yellow Solid[3] |
| Storage Temperature | 2-8°C Refrigerator[3] |
| Shipping Conditions | Ambient[3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of [²H₆]enterolactone involves hydrogen-deuterium exchange on the aromatic rings of enterolactone.[4] The following is a representative protocol based on published methods.
Materials:
-
(±)-Enterolactone
-
Phosphorus tribromide (PBr₃)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Place (±)-enterolactone in a round-bottom flask.
-
Add a solution of PBr₃ in D₂O to the flask.
-
Heat the mixture under reflux for a specified period to facilitate the H/D exchange on the aromatic rings.
-
After cooling, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product into diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain [²H₆]enterolactone.
-
Confirm the structure, isotopic purity, and positions of deuterium uptake by NMR and mass spectrometry.[4]
Quantification of Enterolactone in Biological Samples using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of enterolactone in human plasma using this compound as an internal standard. This method is adapted from established protocols for quantifying enterolactone with other isotopically labeled standards.[1][5]
Materials and Reagents:
-
Enterolactone standard
-
This compound (internal standard)
-
Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)
-
Formic acid
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Solid Phase Extraction (SPE) cartridges
-
Human plasma samples
Procedure:
1. Preparation of Standard and Internal Standard Solutions:
-
Prepare primary stock solutions of enterolactone and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of enterolactone by serial dilution of the primary stock.
-
Prepare a working internal standard solution of this compound (e.g., 1 µg/mL).
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 200 µL), add a fixed amount of the this compound internal standard working solution.
-
Add sodium acetate buffer and β-glucuronidase/sulfatase solution to deconjugate enterolactone.
-
Incubate the samples (e.g., at 37°C for 16 hours).
-
Perform solid-phase extraction (SPE) to clean up the sample.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for both enterolactone and this compound. Monitor the specific precursor-to-product ion transitions.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both enterolactone and this compound.
-
Calculate the peak area ratio of enterolactone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of enterolactone in the plasma samples from the calibration curve.
Data Presentation
Spectroscopic Data
Mass Spectrometry of Enterolactone (Negative Ion Mode):
-
Precursor Ion [M-H]⁻: m/z 297.1
-
Fragment Ions: m/z 253.1
Mandatory Visualizations
Logical Relationship Diagram
Caption: Relationship of this compound to its precursor and its analytical application.
Experimental Workflow Diagram
Caption: Workflow for enterolactone quantification using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis of the [2H]-labelled urinary lignans, enterolactone and enterodiol, and the phytoestrogen daidzein and its metabolites equol and O-demethyl-angolensin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Enterolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated enterolactone (B190478). It includes detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of drug development, pharmacology, and metabolic studies.
Introduction
Enterolactone is a mammalian lignan (B3055560) derived from the metabolism of plant lignans (B1203133) by gut microbiota. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including its role as a selective estrogen receptor modulator (SERM) and its inhibitory effects on various signaling pathways implicated in disease. Deuterated analogs of enterolactone are invaluable tools for a range of research applications, including metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry-based assays. This guide details a robust methodology for the synthesis of deuterated enterolactone and its subsequent purification to a high degree of purity.
Synthesis of Deuterated Enterolactone ([²H₆]-Enterolactone)
The synthesis of deuterated enterolactone can be effectively achieved through a hydrogen-deuterium exchange reaction on the aromatic rings of enterolactone. A well-established method involves the use of a strong acid catalyst in the presence of a deuterium (B1214612) source.
Experimental Protocol: Hydrogen-Deuterium Exchange
This protocol is adapted from established methods for deuterium exchange on phenolic compounds.
Materials:
-
Enterolactone
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Phosphorus tribromide (PBr₃) or Sodium deuteroxide (NaOD) in D₂O
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve enterolactone in deuterium oxide.
-
Catalyst Addition: Carefully add the catalyst, either phosphorus tribromide or a solution of sodium deuteroxide in D₂O, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a period of 24-48 hours to ensure complete exchange. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude deuterated enterolactone.
Enantioselective Synthesis of (-)-Enterolactone (for comparison)
For context and to provide a comprehensive overview, the following is a summary of an enantioselective synthesis of the natural (-)-enterolactone, as reported by Sibi and co-workers. This multi-step synthesis utilizes a chiral auxiliary to control the stereochemistry.[1]
Table 1: Step-wise Yields for the Enantioselective Synthesis of (-)-Enterolactone [1]
| Step | Reactants | Product | Yield (%) |
| 1. Acylation | Chiral oxazolidinone, monosuccinyl chloride ethyl ester | Acylated oxazolidinone | - |
| 2. Alkylation | Acylated oxazolidinone, NaHMDS, 3-methoxybenzyl iodide | Alkylated product | 60 |
| 3. Auxiliary Cleavage | Alkylated product, lithium hydroxide, hydrogen peroxide | Carboxylic acid | 80 |
| 4. Reduction and Cyclization | Carboxylic acid | Lactone intermediate | 75 |
| 5. Second Alkylation | Lactone intermediate, NaHMDS, 3-methoxybenzyl iodide | Dibenzylated lactone | 69 |
| 6. Demethylation | Dibenzylated lactone | (-)-Enterolactone | - |
| Overall Yield | (-)-Enterolactone | 19 |
Purification of Deuterated Enterolactone
Purification of the synthesized deuterated enterolactone is crucial to remove any unreacted starting material, non-deuterated or partially deuterated species, and other byproducts. A combination of column chromatography and recrystallization is recommended.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude deuterated enterolactone
-
Silica (B1680970) gel (230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude deuterated enterolactone in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration. A suggested gradient is from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure deuterated enterolactone.
Experimental Protocol: Recrystallization
Materials:
-
Purified deuterated enterolactone from column chromatography
-
Erlenmeyer flask
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the deuterated enterolactone in a minimal amount of hot chloroform in an Erlenmeyer flask.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold chloroform, and dry under vacuum to obtain pure, crystalline deuterated enterolactone.
Analytical Characterization and Data
The purity and identity of the synthesized deuterated enterolactone must be confirmed using various analytical techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and determine the isotopic purity of the deuterated enterolactone. The mass spectrum will show a distribution of isotopologues, with the [M+6] peak being the most abundant for [²H₆]-enterolactone. The isotopic purity can be calculated from the relative intensities of the isotopic peaks.
Table 2: Expected Mass Spectrometry Data for Deuterated Enterolactone
| Species | Molecular Formula | Exact Mass (Da) |
| Enterolactone | C₁₈H₁₈O₄ | 298.1205 |
| [²H₆]-Enterolactone | C₁₈H₁₂D₆O₄ | 304.1581 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the deuterated enterolactone. In the ¹H NMR spectrum of [²H₆]-enterolactone, the signals corresponding to the aromatic protons will be absent or significantly reduced in intensity, confirming successful deuteration. The remaining signals for the aliphatic protons can be used to confirm the integrity of the lactone ring structure.
Signaling Pathways and Experimental Workflows
Enterolactone exerts its biological effects through interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Enterolactone Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of deuterated enterolactone.
Enterolactone and Estrogen Receptor Signaling Pathway
Enterolactone acts as a selective estrogen receptor modulator (SERM), with a preference for estrogen receptor alpha (ERα). Upon binding, it can initiate a signaling cascade that affects gene transcription.
Caption: Enterolactone's interaction with the ERα signaling pathway.
Enterolactone and IGF-1 Receptor Signaling Pathway
Enterolactone has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is implicated in cell proliferation and survival.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Enterolactone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone-d6 is the deuterated form of enterolactone (B190478), a bioactive mammalian lignan (B3055560) metabolite derived from dietary plant lignans (B1203133) found in sources such as flaxseed, whole grains, fruits, and vegetables. Due to its structural similarity to endogenous estrogens, enterolactone and its deuterated analogue are of significant interest in biomedical research and drug development. Enterolactone exhibits weak estrogenic and anti-estrogenic properties and has been investigated for its potential role in the prevention and treatment of hormone-dependent cancers and other diseases. The deuterated form, this compound, serves as an invaluable tool, primarily as an internal standard in quantitative mass spectrometry-based analyses, enabling precise and accurate measurements of enterolactone levels in biological matrices. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological significance.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a clear reference for researchers.
| Property | Value | Source |
| Chemical Name | rac this compound | [1] |
| Synonyms | Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6; HPMF-d6; trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6 | [1] |
| Molecular Formula | C₁₈H₁₂D₆O₄ | [2] |
| Molecular Weight | 304.37 g/mol | [2] |
| CAS Number | 104411-11-2 | [1] |
| Appearance | Yellow Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Purity | ≥98% | [3] |
Experimental Data and Protocols
Detailed experimental data and protocols are crucial for the effective application of this compound in a research setting.
Synthesis of this compound
A common method for the synthesis of [²H₆]enterolactone involves a hydrogen-deuterium exchange reaction on the aromatic rings of unlabeled enterolactone.[4]
Protocol:
-
Reactants: Unlabeled enterolactone, Deuterium (B1214612) oxide (D₂O), and a catalyst such as Palladium on carbon (Pd/C) or a base like Sodium deuteroxide (NaOD).
-
Reaction Conditions: The reaction is typically carried out in a sealed vessel under an inert atmosphere. The mixture is heated to an elevated temperature (e.g., 100-150 °C) for a specified period to facilitate the exchange of aromatic protons with deuterium atoms from the D₂O.
-
Purification: Following the reaction, the product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the deuterated enterolactone from any unreacted starting material and byproducts.
-
Characterization: The final product's identity, isotopic purity, and the specific positions of deuterium incorporation are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Quantification of Enterolactone in Biological Samples using LC-MS/MS
This compound is predominantly used as an internal standard for the accurate quantification of endogenous enterolactone in biological matrices like plasma and urine. Isotope dilution mass spectrometry is the gold standard for such analyses.[5][6]
Experimental Workflow for Enterolactone Quantification:
Caption: Workflow for Enterolactone Quantification.
Detailed LC-MS/MS Protocol:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution as an internal standard.
-
For the analysis of total enterolactone (conjugated and unconjugated forms), perform enzymatic hydrolysis using β-glucuronidase and sulfatase to cleave the glucuronide and sulfate (B86663) moieties.
-
Extract the analytes from the matrix using either liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) or solid-phase extraction (SPE) with a C18 cartridge.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[6]
-
-
LC Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a C18 reversed-phase column for separation.
-
A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[7]
-
-
MS/MS Detection:
-
The eluent from the LC system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound in Multiple Reaction Monitoring (MRM) mode.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enterolactone | 297.1 | 133.1 |
| This compound | 303.1 | 136.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the enterolactone standard to the peak area of the this compound internal standard against the concentration of the enterolactone standard.
-
Determine the concentration of enterolactone in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Biological Activity and Signaling Pathways
Enterolactone is known to interact with several key signaling pathways, and it is presumed that this compound exhibits identical biological activity.
Estrogen Receptor Signaling Pathway
Enterolactone is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogenic signaling.[8][9] This interaction is believed to be a key mechanism behind its potential effects on hormone-dependent cancers.
Caption: Enterolactone's interaction with the Estrogen Receptor signaling pathway.
ERK/NF-κB/Snail Signaling Pathway
Enterolactone has been shown to inhibit the Transforming Growth Factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT) in breast cancer cells by modulating the ERK/NF-κB/Snail signaling pathway.[10][11] This suggests a potential role for enterolactone in suppressing cancer metastasis.
Caption: Enterolactone's inhibitory effect on the ERK/NF-κB/Snail pathway.
Conclusion
This compound is a critical tool for researchers in the fields of nutrition, pharmacology, and drug development. Its primary application as an internal standard in LC-MS/MS methods allows for the reliable quantification of enterolactone, a metabolite with significant biological activities. Understanding its physical and chemical properties, along with the experimental protocols for its synthesis and use, is essential for conducting high-quality research into the role of lignans and their metabolites in health and disease. The elucidation of its interactions with key signaling pathways, such as the estrogen receptor and ERK/NF-κB/Snail pathways, opens avenues for further investigation into its therapeutic potential. This guide provides a foundational resource for scientists and professionals working with this important deuterated compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. This compound | Apoptosis | 104411-11-2 | Invivochem [invivochem.com]
- 4. Synthesis of the [2H]-labelled urinary lignans, enterolactone and enterodiol, and the phytoestrogen daidzein and its metabolites equol and O-demethyl-angolensin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. anis.au.dk [anis.au.dk]
- 8. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Suppliers of Enterolactone-d6 Standard for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercial suppliers of Enterolactone-d6, a crucial internal standard for the accurate quantification of enterolactone (B190478) in biological matrices. This document outlines key technical data for available standards, detailed experimental protocols for its use in mass spectrometry-based assays, and a summary of the signaling pathways influenced by its non-labeled analogue, enterolactone.
Enterolactone, a mammalian lignan (B3055560) derived from the metabolism of plant-based precursors, is a subject of significant interest in clinical and pharmaceutical research due to its potential roles in hormone-dependent cancers and other diseases. Accurate and precise quantification of enterolactone is paramount for understanding its bioavailability, pharmacokinetics, and physiological effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for variability during sample preparation and analysis.
Commercial Supplier and Product Overview
Several reputable suppliers offer this compound as a research-grade analytical standard. The following tables summarize the available quantitative data for these products. Please note that pricing and precise isotopic enrichment are often not publicly available and typically require logging into the supplier's website or requesting a certificate of analysis for a specific lot.
Table 1: General Product Specifications for this compound Standards
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| LGC Standards (TRC) | rac this compound | TRC-E558953 | 104411-11-2 | C₁₈H₁₂D₆O₄ | 304.37 |
| MedchemExpress | This compound | HY-108692S | 104411-11-2 | C₁₈H₁₂D₆O₄ | 304.37 |
| Pharmaffiliates | rac this compound | PA STI 037140 | 104411-11-2 | C₁₈H₁₂D₆O₄ | 304.37 |
| Santa Cruz Biotechnology | rac this compound | sc-219433 | 78473-71-9 (unlabeled) | C₁₈H₁₂D₆O₄ | 304.37 |
Table 2: Technical Data and Availability of this compound Standards
| Supplier | Purity | Isotopic Purity | Available Pack Sizes | Storage Temperature | Certificate of Analysis |
| LGC Standards (TRC) | Information not publicly available | Information not publicly available | 1 mg, 5 mg[1] | +4°C[1] | Available with purchase[1] |
| MedchemExpress | 95.0%[2] | Information not publicly available | 1 mg, 5 mg, 10 mg[2] | Information not publicly available | Available with purchase |
| Pharmaffiliates | High purity | Information not publicly available | Inquire for details | 2-8°C Refrigerator[3] | Available with purchase[3] |
| Santa Cruz Biotechnology | Information not publicly available | Information not publicly available | Inquire for details | Information not publicly available | Available for each lot[4] |
Experimental Protocols: Quantification of Enterolactone in Human Plasma
The following is a detailed methodology for the quantification of total enterolactone (free and conjugated forms) in human plasma using this compound as an internal standard, adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.
Materials and Reagents
-
Enterolactone analytical standard
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
β-Glucuronidase/sulfatase (e.g., from Helix pomatia)
-
0.1 M Sodium acetate (B1210297) buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Blank human plasma
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the enterolactone and this compound standards in methanol to create individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the enterolactone primary stock solution in a methanol:water (50:50, v/v) mixture to generate a series of calibration standards at desired concentrations.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution in methanol to the final working concentration.
Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control (QC) sample, add a known volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution to each sample. Vortex the samples and incubate them at 37°C for a minimum of 16 hours to ensure complete deconjugation of enterolactone glucuronides and sulfates.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the enterolactone and this compound with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes before re-equilibrating to the initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound.
Signaling Pathways and Experimental Workflows
Enterolactone has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in cell proliferation and apoptosis.
Enterolactone's Impact on the PI3K/Akt Signaling Pathway
Enterolactone has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting this pathway, enterolactone can suppress the growth of cancer cells.
References
Enterolactone-d6: A Technical Guide to Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Enterolactone-d6. This compound is the deuterated form of Enterolactone, a biologically active mammalian lignan (B3055560) derived from the metabolism of plant lignans (B1203133) by gut microbiota. Due to its role as an internal standard in pharmacokinetic and metabolic studies, ensuring its chemical and isotopic stability is paramount for accurate analytical results.
Introduction to this compound
Enterolactone is a phytoestrogen that has garnered significant interest for its potential health benefits. This compound, with deuterium (B1214612) atoms incorporated into its structure, serves as an invaluable tool in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of endogenous Enterolactone. The stability of this labeled compound is critical to prevent the introduction of analytical bias. The C-D bond is stronger than the C-H bond, which can enhance both the chemical and metabolic stability of a molecule, a phenomenon known as the kinetic isotope effect.[1]
Chemical Stability and Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively available in the public domain, an understanding of its chemical structure—containing a lactone ring and phenolic hydroxyl groups—allows for the prediction of potential degradation pathways under various stress conditions.
Potential Degradation Pathways:
-
Hydrolysis: The γ-butyrolactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the lactone ring to form the corresponding hydroxy carboxylic acid.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents. This can lead to the formation of quinone-type structures and other oxidative degradation products. In vivo, Enterolactone is known to undergo hydroxylation on its aromatic rings.
-
Photodegradation: As a phenolic compound, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex degradation pathways involving radical mechanisms.
Below is a conceptual diagram illustrating the potential chemical degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Long-Term Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on information from commercial suppliers and general best practices for storing deuterated compounds.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a desiccator or under an inert atmosphere. |
| 4°C | Up to 2 years | For shorter-term storage. Ensure protection from moisture and light. | |
| In Solvent | -80°C | Up to 6 months | Use aprotic and anhydrous solvents (e.g., DMSO, acetonitrile). Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for working solutions. Protect from light and moisture. |
Note: These durations are recommendations and may vary depending on the specific purity of the compound and the storage environment. It is always advisable to refer to the manufacturer's certificate of analysis for specific storage instructions.
Experimental Protocols for Stability Assessment
To ensure the reliability of analytical data, it is recommended to perform stability studies. The following are generalized protocols for forced degradation studies, which can be adapted for this compound.
General Experimental Workflow
The workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for this compound stability testing.
Sample Preparation for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate aprotic and anhydrous solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Samples:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven. For solutions, incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40-60°C for hydrolysis and oxidation) for a specified period. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
Recommended Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV or mass spectrometric detection is recommended for the analysis of this compound and its potential degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm or Mass Spectrometry (ESI negative mode) |
Note: This is a starting point, and method optimization will be necessary to achieve adequate separation of this compound from any degradation products.
Conclusion and Best Practices
Maintaining the stability of this compound is essential for its use as a reliable internal standard. Based on available data and chemical principles, the following best practices are recommended:
-
Storage: For long-term storage, keep this compound as a solid at -20°C or below, protected from light and moisture. For solutions, use aprotic, anhydrous solvents, store at -80°C in aliquots, and minimize freeze-thaw cycles.
-
Handling: When preparing solutions, work under an inert atmosphere if possible and use dry solvents. Avoid prolonged exposure to ambient light and temperature.
-
Stability Verification: It is advisable to periodically check the purity and isotopic enrichment of the stored standard, especially if it has been stored for an extended period or if there are concerns about the storage conditions.
By adhering to these guidelines, researchers and scientists can ensure the integrity of their this compound standard, leading to more accurate and reproducible results in their studies.
References
Applications of Enterolactone-d6 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) is a mammalian lignan (B3055560) produced by the gut microbiota from plant-based precursors found in foods rich in fiber, such as flaxseeds, whole grains, and vegetables. Possessing a structure similar to endogenous estrogens, enterolactone has garnered significant scientific interest for its potential roles in human health and disease, particularly in hormone-dependent cancers and cardiovascular conditions. Accurate quantification of enterolactone in biological matrices is paramount for clinical and research studies. The use of stable isotope-labeled internal standards, such as Enterolactone-d6, is a cornerstone of precise and accurate metabolic research, enabling robust quantification by mass spectrometry. This technical guide provides a comprehensive overview of the applications of this compound in metabolic research, detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.
Core Application: Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the quantitative analysis of enterolactone in biological samples like plasma and urine.[1] This methodology is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy.[1] Deuterated standards, like this compound, are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass.[2] This allows for the standard to be distinguished from the endogenous compound by the mass spectrometer.
By adding a known amount of this compound to a sample at the beginning of the preparation process, it experiences the same analytical variations as the unlabeled enterolactone, including degradation, extraction losses, and ionization suppression or enhancement in the mass spectrometer. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is used for quantification, thereby correcting for these potential sources of error and ensuring high accuracy and precision.[1][2][3]
Experimental Protocols
The quantification of enterolactone in biological samples typically involves sample preparation to extract the analyte and remove interfering substances, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation from Human Plasma
-
Internal Standard Spiking: To a 300 µL plasma sample, a known amount of this compound solution is added.[1]
-
Enzymatic Hydrolysis: Since enterolactone and its metabolites are often present in conjugated forms (glucuronides and sulfates) in plasma and urine, an enzymatic hydrolysis step is necessary to measure the total enterolactone concentration.[1][3][4]
-
Add 1.5 mL of sodium acetate (B1210297) buffer (0.2 M, pH 5.0).[1]
-
Add 50 µL of β-glucuronidase/sulfatase solution.[1]
-
Incubate the mixture at 37°C for 4 hours.[1]
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add 5 mL of diethyl ether and vortex for 10 minutes. Centrifuge at 3000 x g for 10 minutes to separate the phases. Transfer the organic (upper) layer to a clean tube. Repeat the extraction with another 5 mL of diethyl ether. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.[1][4]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is commonly employed to separate enterolactone from other matrix components.[1][4]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a common ionization technique.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. Specific precursor-to-product ion transitions for both enterolactone and this compound are monitored for quantification.[4]
-
Quantitative Data
The use of deuterated internal standards like this compound allows for the development of highly sensitive and validated analytical methods.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.55 nM | [5] |
| Limit of Quantification (LOQ) | 1.77 ng/mL (serum) | [5] |
| 0.251 ng/mL (urine) | [5] | |
| Recovery | 63-104% (serum) | [5] |
| 76-111% (urine) | [5] | |
| Within-run RSD | 3-6% | [5] |
| Between-run RSD | 10-14% | [5] |
RSD: Relative Standard Deviation
Metabolic and Signaling Pathways
Enterolactone Metabolism
Enterolactone is not directly consumed but is a product of the metabolic conversion of dietary plant lignans (B1203133) by the gut microbiota.[6]
Caption: Metabolic conversion of dietary lignans to enterolactone by gut microbiota.
Experimental Workflow for Enterolactone Quantification
The following diagram illustrates the typical workflow for quantifying enterolactone in biological samples using this compound as an internal standard.
Caption: Workflow for enterolactone quantification using an internal standard.
Signaling Pathways Modulated by Enterolactone
Enterolactone has been shown to interact with and modulate key signaling pathways implicated in cell growth and proliferation.
Estrogen Receptor Signaling
Enterolactone exhibits weak estrogenic and anti-estrogenic properties and can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogen-responsive gene expression.[7]
Caption: Simplified signaling pathway of enterolactone via estrogen receptors.
IGF-1 Receptor Signaling
Studies have demonstrated that enterolactone can inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor signaling pathway, which is crucial for cancer cell growth and progression.[8]
Caption: Inhibition of IGF-1R signaling by enterolactone.
Conclusion
This compound is an indispensable tool in metabolic research, enabling the accurate and precise quantification of enterolactone in complex biological matrices. The use of isotope dilution mass spectrometry with this compound as an internal standard provides a robust methodology for pharmacokinetic studies, bioavailability assessments, and clinical investigations into the role of enterolactone in health and disease. The detailed protocols and understanding of the metabolic and signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals working in this promising area of study.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bcerp.org [bcerp.org]
- 7. utupub.fi [utupub.fi]
- 8. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Enterolactone-d6 in Pharmacokinetic Studies
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of deuterated internal standards, specifically Enterolactone-d6, in the precise and accurate quantification of enterolactone (B190478) for pharmacokinetic research.
Enterolactone, a bioactive metabolite derived from dietary lignans, has garnered significant scientific interest for its potential therapeutic effects in various diseases, including hormone-dependent cancers. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile—a cornerstone of pharmacokinetic (PK) studies—robust and reliable bioanalytical methods are imperative. This technical guide delves into the pivotal role of this compound as a deuterated internal standard in achieving the highest standards of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based quantification.
The Principle of Isotope Dilution Mass Spectrometry: Why Deuterated Standards are a Necessity
The inherent complexity of biological matrices, such as plasma and urine, presents significant challenges to accurate quantification.[1] Matrix effects, where endogenous components suppress or enhance the ionization of the analyte, and unavoidable sample loss during multi-step extraction procedures can lead to significant variability and unreliable data.[1][2]
Isotope dilution mass spectrometry (ID-MS) is the gold standard technique to overcome these challenges.[3] This method relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte, such as this compound, to the sample at the very beginning of the analytical process.[3][1]
This compound is chemically identical to the endogenous enterolactone, ensuring that it behaves in the same manner during sample preparation, chromatography, and ionization.[1][4] However, due to the replacement of six hydrogen atoms with deuterium, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[1][4] By measuring the ratio of the analyte to the internal standard, any variations encountered during the analytical workflow are effectively normalized, leading to highly accurate and precise quantification.[1]
Core Advantages of Employing this compound:
-
Correction for Matrix Effects: As this compound co-elutes with the native analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of these matrix-induced variations.[1]
-
Compensation for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the internal standard, ensuring the analyte-to-internal standard ratio remains constant.[1]
-
Improved Assay Robustness and Throughput: By minimizing variability, the use of a deuterated internal standard leads to more robust and reliable bioanalytical methods, resulting in higher sample throughput and a lower frequency of failed analytical runs.[5]
Quantitative Data Presentation: Method Performance
The integration of a deuterated internal standard like this compound significantly enhances the performance of bioanalytical methods. The following tables summarize typical validation parameters for the quantification of enterolactone in plasma using LC-MS/MS with an isotope-labeled internal standard.
Table 1: Method Validation Parameters for Enterolactone Quantification
| Parameter | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.55 nM | [5] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [6] |
| Precision (RSD%) | ||
| - Intra-day | < 10% | [6] |
| - Inter-day | < 15% | [6] |
| Recovery | 63-104% | [4] |
Table 2: LC-MS/MS Parameters for Enterolactone Analysis
| Parameter | Typical Setting | Reference |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | [3] |
| Mobile Phase A | Water with 0.1% Formic Acid | [3][1] |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | [3][1] |
| Flow Rate | 0.2-0.4 mL/min | [3] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [3][1] |
| MRM Transition (Enterolactone) | 297.1 -> 133.1 m/z | [3] |
| MRM Transition (this compound) | 303.1 -> 139.1 m/z (Hypothetical for d6) | - |
| MRM Transition (¹³C₃-Enterolactone) | 300.1 -> 136.1 m/z | [3] |
Experimental Protocols
A generalized experimental protocol for the quantification of total enterolactone in human plasma using LC-MS/MS with a deuterated internal standard is outlined below.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot a specific volume (e.g., 100-300 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Enzymatic Hydrolysis: To quantify total enterolactone (free and conjugated forms), perform enzymatic hydrolysis. Add a solution of β-glucuronidase/sulfatase in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0) and incubate at 37°C for a defined period (e.g., 4 hours).[3][4]
-
Liquid-Liquid Extraction (LLE):
-
Add an organic solvent (e.g., 5 mL of diethyl ether) to the hydrolyzed sample.
-
Vortex vigorously for an extended period (e.g., 10 minutes) to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Repeat the extraction step to maximize recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 15% acetonitrile in water with 0.1% formic acid).[3]
-
LC-MS/MS Analysis
-
Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Perform chromatographic separation using a C18 reversed-phase column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid.[3][1]
-
Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound using Multiple Reaction Monitoring (MRM).[3]
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical principle behind the use of a deuterated internal standard.
Caption: General experimental workflow for enterolactone quantification.
Caption: Correction principle of a deuterated internal standard.
References
- 1. anis.au.dk [anis.au.dk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Understanding Enterolactone-d6 Metabolism and Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone (B190478), a mammalian lignan (B3055560) derived from dietary plant precursors, has garnered significant scientific interest for its potential health benefits. Understanding its metabolic fate is crucial for elucidating its mechanisms of action and for drug development applications. This technical guide provides a comprehensive overview of the metabolism of enterolactone, with a focus on the utility of its deuterated analog, Enterolactone-d6, as a tracer in metabolic studies. We will delve into the primary metabolic pathways, identify the resulting metabolites, and present detailed experimental protocols for their analysis. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams.
Introduction to Enterolactone and the Role of this compound
Enterolactone is not directly consumed in the diet but is produced by the gut microbiota from plant lignans (B1203133) found in foods such as flaxseed, whole grains, fruits, and vegetables.[1][2] The primary dietary precursors include secoisolariciresinol (B192356), matairesinol, pinoresinol, and lariciresinol.[1][3] These precursors are first converted to enterodiol (B191174), which is then oxidized to enterolactone.[4][5] Due to its potential estrogenic and anti-estrogenic properties, enterolactone is being investigated for its role in the prevention of hormone-dependent cancers and other chronic diseases.[5][6]
This compound is a stable isotope-labeled form of enterolactone. In metabolic research, deuterated compounds like this compound serve as invaluable tools. When introduced into a biological system, its metabolism is assumed to be identical to that of the endogenous, unlabeled compound. However, due to its increased mass, it can be distinguished from the natural analog by mass spectrometry. This allows researchers to trace the metabolic fate of an administered dose of enterolactone without interference from the endogenous pool, enabling precise pharmacokinetic and metabolic studies.
Metabolic Pathways of Enterolactone
Once formed in the gut and absorbed, enterolactone undergoes phase I and phase II metabolism, primarily in the liver and intestinal epithelium.[7][8]
Phase I Metabolism: Oxidation
While the majority of enterolactone undergoes direct conjugation (Phase II), a minor metabolic route involves oxidative metabolism.[9] This process, primarily mediated by cytochrome P450 enzymes, results in the hydroxylation of the enterolactone molecule.[9]
-
Monohydroxylation : The addition of a single hydroxyl group to the aromatic rings of enterolactone is the main oxidative modification.[9][10]
Phase II Metabolism: Conjugation
The principal metabolic pathway for enterolactone is conjugation, which increases its water solubility and facilitates its excretion.[7][8]
-
Glucuronidation : This is the most extensive metabolic pathway for enterolactone.[9] Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to the phenolic hydroxyl groups of enterolactone, forming enterolactone-glucuronides.[7][9]
-
Sulfation : Enterolactone also undergoes sulfation, where a sulfonate group is added to the hydroxyl groups, forming enterolactone-sulfates.[7][9]
The major metabolites found in circulation and excreted in urine are the glucuronide and sulfate (B86663) conjugates of enterolactone.[7][8]
A diagram illustrating the metabolic conversion of dietary lignans to enterolactone and its subsequent metabolism is presented below.
Metabolic pathway of dietary lignans to enterolactone and its subsequent metabolism.
Identified Metabolites of Enterolactone
The primary metabolites of enterolactone that have been identified in various biological matrices are summarized in the table below.
| Metabolite Class | Specific Metabolites | Biological Matrix | Reference |
| Phase I | Monohydroxylated enterolactone | Rhesus monkey liver microsomes, Hepatocytes | |
| Catechol adduct of enterolactone (with N-acetylcysteine) | Rhesus monkey liver microsomes (in vitro) | [9] | |
| Phase II | Enterolactone-O-glucuronides (mono- and di-glucuronides) | Rhesus monkey liver microsomes, Human and rhesus hepatocytes, Human plasma and urine | [7][9] |
| Enterolactone-sulfate | Human and rhesus hepatocytes, Human plasma and urine | [7][9] | |
| Enterolactone-sulfoglucuronide conjugates | Human urine | [11] |
Quantitative Data on Enterolactone and its Metabolites
The use of this compound as an internal standard allows for the precise quantification of enterolactone and its metabolites in various biological fluids. The following table summarizes pharmacokinetic parameters of enterolactone from human studies.
| Parameter | Value (mean ± SD) | Study Population | Reference |
| Time to Maximum Concentration (Tmax) | 19.7 ± 6.2 hours | Healthy volunteers after a single dose of SDG | [12] |
| 24-36 hours | Postmenopausal women after oral intake of SDG | [4][13] | |
| Elimination Half-life (t1/2) | 12.6 ± 5.6 hours | Healthy volunteers after a single dose of SDG | [12] |
| 13.2 hours | Postmenopausal women after oral intake of SDG | [4][13] | |
| Area Under the Curve (AUC) | 1762 ± 1117 nmol/L·h | Healthy volunteers after a single dose of SDG | [12] |
| Mean Residence Time (MRT) | 35.8 ± 10.6 hours | Healthy volunteers after a single dose of SDG | [12] |
*SDG: Secoisolariciresinol diglucoside, a precursor to enterolactone.
Experimental Protocols
Accurate analysis of this compound and its metabolites requires robust and validated experimental protocols. The following sections detail common methodologies.
Sample Preparation for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of enterolactone and its metabolites due to its high sensitivity and specificity.[14][15]
Objective: To extract and purify enterolactone and its metabolites from biological matrices (plasma, urine) for LC-MS/MS analysis.
Materials:
-
Plasma or urine sample
-
This compound internal standard
-
β-glucuronidase/sulfatase from Helix pomatia
-
Acetate (B1210297) buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Formic acid
-
Water (LC-MS grade)
Protocol:
-
Internal Standard Spiking: Spike a known amount of this compound into the biological sample.
-
Enzymatic Hydrolysis (for total enterolactone):
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Objective: To quantify this compound and its corresponding unlabeled metabolites.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Typical LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with formic acid (A) and methanol or acetonitrile (B52724) with formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-20 µL
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred.[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled enterolactone and this compound.
-
Enterolactone: m/z 297.1 -> fragment ions
-
This compound: m/z 303.1 -> fragment ions (assuming a +6 Da shift)
-
-
Quantification: The concentration of endogenous enterolactone is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.[15]
An illustrative workflow for the analysis of enterolactone using this compound is provided below.
Experimental workflow for the quantification of enterolactone using this compound.
Signaling Pathways Influenced by Enterolactone
Enterolactone has been shown to modulate various signaling pathways, which may underlie its potential health effects. Its ability to interact with estrogen receptors (ERα and ERβ) is a key aspect of its biological activity.
A simplified diagram of enterolactone's interaction with estrogen signaling is shown below.
Simplified diagram of enterolactone's influence on estrogen signaling.
Conclusion
The metabolism of enterolactone is a complex process involving gut microbial transformation of dietary precursors followed by host metabolism, primarily through glucuronidation and sulfation. This compound is an essential tool for accurately studying the pharmacokinetics and metabolic fate of enterolactone. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this promising bioactive compound. Further research is warranted to fully elucidate the biological activities of enterolactone's various metabolites and their implications for human health.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bcerp.org [bcerp.org]
- 3. In vitro metabolism of plant lignans: new precursors of mammalian lignans enterolactone and enterodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Enterolactone (HMDB0006101) [hmdb.ca]
- 6. Enterolactone and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake and metabolism of enterolactone and enterodiol by human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation, oxidative metabolism, and bioactivation of enterolactone in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel metabolites of the mammalian lignans enterolactone and enterodiol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. anis.au.dk [anis.au.dk]
Enterolactone-d6: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety, handling, and toxicological profile of Enterolactone-d6. The information is compiled from available safety data sheets for the structurally similar parent compound, (±)-Enterolactone, and supplementary chemical data. This document is intended to serve as a comprehensive resource for laboratory personnel and researchers.
Chemical Identification and Properties
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | rac this compound | Pharmaffiliates[1] |
| Synonyms | Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; HPMF-d6 | Pharmaffiliates[1] |
| CAS Number | 104411-11-2 | InvivoChem, Pharmaffiliates[1][2] |
| Molecular Formula | C₁₈H₁₂D₆O₄ | Pharmaffiliates[1] |
| Molecular Weight | 304.37 g/mol | Pharmaffiliates[1] |
| Appearance | Yellow Solid | Pharmaffiliates[1] |
| Purity | ≥95% - ≥98% | Cayman Chemical, InvivoChem[2][3] |
| Melting/Boiling Point | Undetermined | Cayman Chemical[4] |
| Solubility | Soluble in DMSO (~30 mg/mL) and dimethyl formamide.[3] Sparingly soluble in aqueous buffers.[3] May require initial dissolution in ethanol (B145695) for aqueous solutions.[3] | Cayman Chemical, InvivoChem[2][3] |
Hazard Identification and Safety Precautions
Based on the SDS for (±)-Enterolactone, the compound is classified as hazardous.[4] Users should handle this chemical with appropriate caution in a laboratory setting.
Table 2: GHS Hazard Information for (±)-Enterolactone
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity (single exposure) (Category 3) | H335: May cause respiratory irritation | GHS07 | Warning |
Recommended Precautionary Measures: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, eye protection, and face protection.
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice.
Experimental Protocols for Safety Assessment
While specific toxicological studies for this compound are not published, the hazard classifications are based on standard experimental protocols. The following are generalized methodologies for the cited hazards.
Skin Irritation Testing (OECD 439: In Vitro Skin Irritation)
This protocol, the Reconstructed Human Epidermis (RhE) Test Method, is a widely accepted alternative to traditional animal testing.
-
Test System: A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper parts of human skin.
-
Procedure: A small amount of the test chemical (Enterolactone) is applied topically to the surface of the skin tissue model.
-
Exposure: The chemical remains in contact with the tissue for a specified period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured. A common method is the MTT assay, where viable cells convert the yellow MTT dye to a purple formazan (B1609692) product, which is measured spectrophotometrically.
-
Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates the substance is an irritant.
Eye Irritation Testing (OECD 492: Reconstructed human Cornea-like Epithelium test method)
This in vitro method assesses the potential for a chemical to cause serious eye damage or irritation.
-
Test System: A reconstructed human cornea-like epithelium (RhCE) model.
-
Procedure: The test chemical is applied directly to the epithelial surface of the corneal model.
-
Exposure: The exposure duration is typically short (e.g., 30 minutes).
-
Viability Assessment: Similar to the skin irritation test, cell viability is quantified using methods like the MTT assay.
-
Classification: The chemical is classified as an eye irritant if the tissue viability falls below a defined threshold (e.g., 60%).
Storage and Handling
Proper storage is crucial to maintain the stability and integrity of this compound.
Table 3: Storage and Stability
| Condition | Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data from InvivoChem and Cayman Chemical product pages.[2][3]
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Avoid generating dust.
-
For preparing solutions, especially in hygroscopic solvents like DMSO, use a fresh, unopened bottle of the solvent to avoid introducing moisture.[5]
Visualized Workflows and Pathways
The following diagrams illustrate standard safety workflows and a biological pathway associated with Enterolactone's activity.
Caption: General workflow for handling chemical compounds based on SDS information.
Caption: Logical process for risk assessment using SDS data and task parameters.
Caption: Enterolactone's role in the ERK/NF-κB/Snail pathway.[2]
Toxicological and Biological Information
-
Acute Toxicity: No quantitative data (e.g., LD50) is available. The material should be considered hazardous until further information is available.[3]
-
Primary Irritant Effect: Causes irritation to skin and mucous membranes.[4]
-
Biological Activity: Enterolactone is a mammalian lignan (B3055560) derived from dietary sources.[6][7] It possesses weak estrogenic and anti-estrogenic properties.[6] Research indicates it has anti-breast cancer activity and can act as a radiosensitizer in human breast cancer cell lines by impairing DNA repair and increasing apoptosis.[2][7][8]
-
Mechanism of Action: In triple-negative breast cancer cells, Enterolactone has been shown to modulate the ERK/NF-κB/Snail signaling pathway to revert TGF-β-induced epithelial-mesenchymal transition (EMT).[2]
First-Aid Measures
The following first-aid measures are recommended based on the SDS for the parent compound:[4]
-
After Inhalation: Move the person to fresh air. If unconscious, place in a recovery position.
-
After Skin Contact: Immediately wash with plenty of water.
-
After Eye Contact: Rinse opened eye for several minutes under running water.
-
After Ingestion: If symptoms persist, consult a doctor.
This guide is intended for informational purposes for trained laboratory personnel. Always refer to the most current safety data and institutional protocols before handling any chemical.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | Apoptosis | 104411-11-2 | Invivochem [invivochem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enterolactone | C18H18O4 | CID 114739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enterolactone | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
Labeled Enterolactone in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) (ENL) is a mammalian lignan (B3055560) derived from the metabolic conversion of plant lignans (B1203133) by the gut microbiota.[1][2] Extensive research has highlighted its potential as a chemopreventive and therapeutic agent in various cancers, including breast, prostate, and colon cancer.[1][2][3][4] Labeled versions of enterolactone, particularly those incorporating stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), are invaluable tools in cancer research. They facilitate detailed investigations into its pharmacokinetics, metabolism, and mechanisms of action without altering its fundamental biochemical properties. This technical guide provides a comprehensive overview of the synthesis of labeled enterolactone, its application in cancer research, detailed experimental protocols, and a summary of key quantitative data.
Synthesis of Labeled Enterolactone
The synthesis of isotopically labeled enterolactone is crucial for its use as an internal standard in quantitative analysis and for tracing its metabolic fate in biological systems.
Deuterium-Labeled Enterolactone ([²H₆]Enterolactone)
A common method for the synthesis of deuterium-labeled enterolactone involves hydrogen-deuterium exchange on the aromatic rings of the enterolactone molecule.[5]
Experimental Protocol: Synthesis of [²H₆]Enterolactone
-
Starting Material: Unlabeled enterolactone.
-
Deuteration Reagent: A mixture of deuterium oxide (D₂O) and a catalyst such as palladium on carbon (Pd/C) and aluminum (Al) can be used to generate D₂ gas in situ for the exchange reaction.[6] Alternatively, methods using PBr₃ or NaOD in deuterium oxide or labeled trifluoroacetic acid have been described.[5]
-
Reaction Conditions: The reaction is typically carried out in a sealed vessel under a deuterium atmosphere. The mixture is heated to facilitate the exchange of hydrogen atoms on the aromatic rings with deuterium atoms.
-
Purification: The resulting [²H₆]enterolactone is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The final product's structure, isotopic purity, and the positions of deuterium uptake are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[5]
Carbon-13-Labeled Enterolactone ([¹³C]Enterolactone)
The synthesis of ¹³C-labeled enterolactone can be adapted from methods used for preparing other ¹³C-labeled isoflavones and lignans.[7] This often involves using a ¹³C-labeled precursor in the synthetic pathway. For example, a key step could involve the use of K¹³CN to introduce the label, which is then carried through subsequent reaction steps to yield the final ¹³C-labeled enterolactone.[8]
Applications of Labeled Enterolactone in Cancer Research
Labeled enterolactone serves as a critical tool in various cancer research applications:
-
Pharmacokinetic Studies: Deuterium or ¹³C-labeled enterolactone allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models.
-
Metabolic Fate: By using labeled variants, researchers can identify and quantify the metabolites of enterolactone in different biological matrices, providing insights into its biotransformation.
-
Quantitative Bioanalysis: Isotopically labeled enterolactone is the gold standard for use as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][9] This enables highly accurate and precise quantification of endogenous or administered enterolactone in plasma, urine, and tissue samples.[1][3][9]
-
Mechanism of Action Studies: Labeled enterolactone can be used to trace its binding to cellular targets and its incorporation into metabolic pathways, helping to elucidate its anticancer mechanisms.
Experimental Protocols
Quantification of Labeled Enterolactone in Human Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of total enterolactone in human plasma using isotope dilution LC-MS/MS, which involves an enzymatic hydrolysis step to release enterolactone from its glucuronide and sulfate (B86663) conjugates.[1]
Materials and Reagents:
-
Human plasma samples
-
Enterolactone standard
-
¹³C₃-Enterolactone (internal standard)
-
β-glucuronidase/sulfatase enzyme solution
-
Extraction solvent (e.g., diethyl ether)
-
Acetonitrile (ACN) and Methanol (MeOH) for mobile phase
-
Formic acid
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of ¹³C₃-enterolactone internal standard.
-
Add β-glucuronidase/sulfatase solution and incubate to hydrolyze the conjugated forms of enterolactone.
-
-
Extraction:
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether), vortexing, and centrifuging to separate the layers.
-
Carefully transfer the organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable column (e.g., C18) for chromatographic separation.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both native enterolactone and the ¹³C₃-labeled internal standard.
-
In Vitro Cancer Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of enterolactone on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[10][11]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., Colo 201, PC-3, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of enterolactone (e.g., 20-100 µmol/L).[10][12] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of enterolactone in an in vivo xenograft model.[11][13]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of human cancer cells (e.g., Colo 201, MCF-7) in a suitable medium, often mixed with Matrigel to enhance tumor formation.[14]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer enterolactone (e.g., 10 mg/kg body weight) via a suitable route (e.g., subcutaneous injection or oral gavage) several times a week.[11][13] The control group receives the vehicle.
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on enterolactone.
Table 1: In Vitro Efficacy of Enterolactone in Cancer Cell Lines
| Cancer Cell Line | Assay | Endpoint | Concentration/IC₅₀ | Reference |
| Colo 201 (Colon) | MTS | Cell Growth Inhibition | IC₅₀ (72h): 118.4 µM | [11][12] |
| PC-3 (Prostate) | MTT | Inhibition of IGF-1-induced Cell Proliferation | ≥20 µmol/L | [10] |
| LNCaP (Prostate) | MTT | Cell Viability Reduction | Dose-dependent decrease | [15] |
| MCF-7 (Breast) | Proliferation Assay | Inhibition of E2-stimulated Growth | >10 µmol/L | [16] |
| MCF-7 (Breast) | Proliferation Assay | Stimulation of Growth | 0.5-2 µmol/L | [16] |
| T47D (Breast) | Proliferation Assay | Enhanced Growth | 10 µM | [17] |
Table 2: In Vivo Efficacy of Enterolactone in Animal Models
| Cancer Type | Animal Model | Treatment Dose & Schedule | Key Findings | Reference |
| Colon Cancer | Colo 201 Xenograft (Athymic Mice) | 10 mg/kg, 3 times/week (subcutaneous) | Significant inhibition of tumor growth | [11] |
| Breast Cancer | MCF-7 Xenograft (Ovariectomized Nude Mice) | 10 mg/kg/day (subcutaneous) | 91% regression of palpable tumors | [13] |
| Breast Cancer | DMBA-induced Mammary Carcinoma (Rats) | 10 mg/kg/day for 7 weeks (oral) | Significant inhibition of tumor growth | [2] |
| Ovarian Cancer | ES-2 Xenograft (Nude Mice) | 0.1 mg/kg and 1 mg/kg | Marked tumor suppression | [18] |
Signaling Pathways and Experimental Workflows
Enterolactone exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Estrogen Receptor (ER) Signaling Pathway
Enterolactone can act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic effects depending on the cellular context and concentration.[16][19]
Caption: Enterolactone's modulation of the Estrogen Receptor signaling pathway.
Insulin-Like Growth Factor-1 Receptor (IGF-1R) Signaling Pathway
Enterolactone has been shown to inhibit the IGF-1R signaling pathway, which is crucial for the growth and survival of many cancer cells.[10]
Caption: Inhibition of the IGF-1R signaling pathway by enterolactone.
Apoptosis Induction Pathway
Enterolactone can induce apoptosis in cancer cells through the mitochondrial-mediated, caspase-dependent pathway.[11][20]
Caption: Enterolactone-induced apoptosis pathway in cancer cells.
Experimental Workflow for In Vitro and In Vivo Studies
The following diagram illustrates a typical experimental workflow for investigating the anticancer effects of labeled enterolactone.
Caption: General experimental workflow for enterolactone cancer research.
Conclusion
Labeled enterolactone is an indispensable tool for advancing our understanding of its role in cancer prevention and treatment. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in oncology and drug development. The use of isotopically labeled enterolactone will continue to be critical in elucidating its complex mechanisms of action, defining its pharmacokinetic profile, and ultimately, facilitating its translation into clinical applications. Further research utilizing these advanced techniques is warranted to fully explore the therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the [2H]-labelled urinary lignans, enterolactone and enterodiol, and the phytoestrogen daidzein and its metabolites equol and O-demethyl-angolensin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterolactone induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Mammalian lignans enterolactone and enterodiol, alone and in combination with the isoflavone genistein, do not promote the growth of MCF-7 xenografts in ovariectomized athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veterinarypaper.com [veterinarypaper.com]
- 15. researchgate.net [researchgate.net]
- 16. Enterolactone and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Enterolactone has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Enterolactone-d6 as a Tracer in Human Nutritional Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) is a mammalian lignan (B3055560) metabolite derived from the microbial fermentation of plant lignans (B1203133), which are abundant in foods such as flaxseed, whole grains, and vegetables.[1][2] As a phytoestrogen, enterolactone has garnered significant scientific interest due to its potential role in the prevention of hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.[3][4] Accurate in vivo assessment of the bioavailability and metabolism of dietary lignans is crucial for understanding their health effects. The use of stable isotope-labeled tracers, such as Enterolactone-d6, provides a powerful tool for these investigations, offering high precision and safety in human nutritional studies.[5] This technical guide provides a comprehensive overview of the application of this compound as a tracer, detailing experimental protocols, quantitative data, and the molecular pathways influenced by its unlabeled counterpart.
Core Principles of Stable Isotope Tracer Studies
Stable isotope tracer studies are a cornerstone of metabolic research, allowing for the quantification of the absorption, distribution, metabolism, and excretion (ADME) of nutrients and their metabolites in vivo.[6][7] Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely administered to human subjects.[5] The fundamental principle involves introducing a known amount of a stable isotope-labeled compound (the tracer) into the body and monitoring its appearance and the appearance of its labeled metabolites in biological fluids such as plasma and urine over time.[8]
This compound, a deuterated form of enterolactone, serves as an ideal tracer. Deuterium (B1214612) (²H) is a stable isotope of hydrogen. By replacing some hydrogen atoms with deuterium in the enterolactone molecule, it becomes distinguishable from the endogenous (unlabeled) enterolactone by mass spectrometry, without significantly altering its chemical and biological properties.[9] This allows researchers to trace the fate of an administered dose of its precursor and accurately calculate key pharmacokinetic parameters.
Data Presentation: Pharmacokinetics of Enterolactone in Humans
The following tables summarize quantitative data from human nutritional studies investigating the pharmacokinetics of enterolactone following the administration of its dietary precursors, primarily secoisolariciresinol (B192356) diglucoside (SDG) from flaxseed. These studies provide essential data for designing and interpreting tracer studies with deuterated lignan precursors.
Table 1: Pharmacokinetic Parameters of Enterolactone Following a Single Dose of Secoisolariciresinol Diglucoside (SDG) in Healthy Adults
| Parameter | Value (Mean ± SD) | Reference |
| Time to Maximum Concentration (Tmax) | 19.7 ± 6.2 hours | [10] |
| Maximum Concentration (Cmax) | Varies with dose | [11] |
| Elimination Half-Life (t½) | 12.6 ± 5.6 hours | [10] |
| Area Under the Curve (AUC) | 1762 ± 1117 nmol·h/L | [10] |
| Mean Residence Time (MRT) | 35.8 ± 10.6 hours | [10] |
Table 2: Plasma Enterolactone Concentrations in Human Observational and Intervention Studies
| Study Population/Intervention | Mean Plasma Enterolactone Concentration (nmol/L) | Reference |
| Healthy Adults (General Population) | 29.3 nM | [12] |
| Individuals with Type 2 Diabetes | 10.9 nmol/L | [4] |
| Postmenopausal women after 25g flaxseed/day for 7 days | Baseline: <5 nmol/L, Post-intervention: ~50 nmol/L | [13] |
| Healthy adults with high fiber intake | Positive correlation with fiber intake | [14][15] |
Experimental Protocols
Protocol 1: A Representative Human Nutritional Study to Determine the Bioavailability of Dietary Lignans Using a Deuterated Precursor
This protocol outlines a representative study design for assessing the bioavailability and metabolism of a dietary lignan, such as secoisolariciresinol diglucoside (SDG), using a deuterated version (SDG-d6) as a tracer.
1. Study Design:
-
A randomized, crossover study design is recommended.[13]
-
Participants: A cohort of healthy adult volunteers.
-
Washout Period: A period of at least one week where participants consume a low-lignan diet to minimize baseline enterolactone levels.[16]
-
Intervention: Administration of a single oral dose of SDG-d6.
-
Sampling: Collection of blood and urine samples at predetermined time points (e.g., baseline, and then at 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[10][11]
2. Materials:
-
Deuterated secoisolariciresinol diglucoside (SDG-d6).
-
This compound as an internal standard for mass spectrometry.
-
Standard laboratory equipment for blood and urine collection and processing.
-
LC-MS/MS system for sample analysis.
3. Procedure:
-
Participant Screening and Baseline: Screen participants for eligibility and collect baseline blood and urine samples after the washout period.
-
Tracer Administration: Administer a precisely weighed single oral dose of SDG-d6 to fasting participants.
-
Sample Collection: Collect blood samples via an intravenous catheter and complete urine collections at the specified time points.
-
Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at -80°C. Measure and record the volume of each urine collection and store aliquots at -80°C.
-
Sample Analysis: Quantify the concentrations of SDG-d6, enterodiol-d6, and this compound in plasma and urine samples using a validated LC-MS/MS method with this compound as an internal standard (as detailed in Protocol 2).
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC for both the tracer and its metabolites.
Protocol 2: Quantification of this compound in Human Plasma using Isotope Dilution LC-MS/MS
This protocol details the analytical methodology for the accurate quantification of this compound in human plasma.
1. Sample Preparation:
-
Thawing and Aliquoting: Thaw plasma samples on ice and aliquot a specific volume (e.g., 200 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., Enterolactone-d4, if d6 is the analyte) to each sample, calibrator, and quality control sample.
-
Enzymatic Hydrolysis (for total enterolactone): To measure both free and conjugated enterolactone, add a solution of β-glucuronidase and sulfatase and incubate to deconjugate the metabolites.
-
Liquid-Liquid Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) to the plasma, vortex to mix, and centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol:water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolation from the calibration curve.
Mandatory Visualizations
Signaling Pathways Modulated by Enterolactone
Enterolactone has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.
Experimental Workflow
The following diagram illustrates the typical workflow for a human nutritional study using a deuterated tracer.
References
- 1. PHRMA CPCDC initiative on predictive models of human pharmacokinetics, part 5: prediction of plasma concentration-time profiles in human by using the physiologically-based pharmacokinetic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotopes for Obesity · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human metabolism of mammalian lignan precursors in raw and processed flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary determinants of plasma enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Dietary sesamin is converted to enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Enterolactone in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) (EL) is a mammalian lignan (B3055560) derived from the metabolism of plant lignans, found in foods such as flaxseed and sesame seeds, by gut microbiota.[1][2] It has garnered significant interest in the scientific community for its potential health benefits, particularly its anti-cancer properties.[1][2] Numerous in-vitro studies have provided evidence that enterolactone can inhibit cancer cell proliferation, survival, angiogenesis, and metastasis in various cancer types, including breast, prostate, and lung cancer.[1][2] This technical guide provides a preliminary framework for the investigation of enterolactone in cell culture, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. While this guide focuses on enterolactone, its deuterated form, Enterolactone-d6, serves as an essential tool for precise quantification in metabolic and pharmacokinetic studies, often employed as an internal standard in mass spectrometry-based analyses.
Data Presentation: Efficacy of Enterolactone in Cancer Cell Lines
The following tables summarize the dose-dependent effects of enterolactone on various cancer cell lines as reported in the literature. These data provide a crucial starting point for designing new experiments.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| PC-3 | Prostate Cancer | MTT Assay | 20-60 | Inhibition of IGF-1-induced cell proliferation | [3] |
| PC-3 | Prostate Cancer | Migration Assay | 60 | Inhibition of IGF-1-induced cell migration | [3] |
| LNCaP | Prostate Cancer | Cell Viability | Not specified | Decreased cell viability | [4] |
| A549, H441, H520 | Non-Small Cell Lung Cancer | Growth Inhibition | 10-100 | Concentration- and time-dependent growth inhibition | [5] |
| A549, H441, H520 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | 10, 100 | G1-phase cell cycle arrest | [5] |
| MDA-MB-231 | Breast Cancer | Cell Cycle Analysis | 50, 100, 200 | S-phase cell cycle arrest | [5] |
| RWPE-1 (mid to late stage models) | Prostate Disease | Proliferation Assay | 20 | Significant restriction of proliferation | [6] |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. The following are protocols for key experiments commonly used to investigate the cellular effects of enterolactone.
Cell Culture and Enterolactone Preparation
-
Cell Lines: Human prostate carcinoma PC-3 cells, non-small cell lung cancer cell lines (A549, H441, H520), and breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 10 mmol/L HEPES, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Enterolactone Stock Solution: Dissolve enterolactone in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 mmol/L).[3] Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the enterolactone stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1% v/v) to avoid solvent-induced effects.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[3]
-
Serum Starvation (Optional): To synchronize cells or to study the effects of growth factors, cells can be transferred to a serum-free medium for 24 hours.
-
Treatment: Replace the medium with fresh medium (serum-free or complete, depending on the experimental design) containing various concentrations of enterolactone or a vehicle control. If studying the effect on growth factor-induced proliferation, add the growth factor (e.g., IGF-1 at 40 µg/L) with or without enterolactone.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Cycle Analysis
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Synchronization: Seed cells in 6-well plates. After reaching a suitable confluency, synchronize the cells by serum starvation for 24 hours.[5]
-
Treatment: Replace the serum-free medium with a complete medium containing enterolactone at the desired concentrations and incubate for a specific period (e.g., 48 hours).[5]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the migratory capacity of cells in response to a chemoattractant.
-
Cell Preparation: Culture cells to sub-confluency, then harvest and resuspend them in a serum-free medium.
-
Chamber Setup: Use a Boyden chamber system with an 8-µm pore size polycarbonate filter separating the upper and lower wells.[3]
-
Loading: Add the chemoattractant (e.g., IGF-1 at 40 µg/L in serum-free medium) to the lower wells.[3] Add the cell suspension (e.g., 1 x 10⁵ cells/well) with or without enterolactone to the upper wells.[3]
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-24 hours) at 37°C.
-
Fixation and Staining: Remove the non-migrated cells from the upper surface of the filter. Fix the migrated cells on the lower surface of the filter with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the enterolactone-treated groups to the control group.
Signaling Pathways and Visualizations
Enterolactone has been shown to modulate several key signaling pathways involved in cancer cell growth and survival.
Inhibition of IGF-1R Signaling Pathway
In prostate cancer cells, enterolactone has been demonstrated to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[3] This inhibition leads to downstream effects on cell proliferation and migration.[3]
Caption: Enterolactone inhibits the IGF-1R signaling pathway in prostate cancer cells.
Modulation of Estrogen Receptor Signaling
Enterolactone is known to interact with estrogen receptors (ERs) and can exert both estrogenic and anti-estrogenic effects, depending on the cellular context. In breast cancer cells, it can modulate the transcriptional activation of ERα and ERβ.[7]
References
- 1. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Proliferative Effects of Enterolactone in Prostate Cancer Cells: Evidence for the Role of DNA Licencing Genes, mi-R106b Cluster Expression, and PTEN Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Enterolactone using Enterolactone-d6 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of enterolactone (B190478) in biological matrices, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Enterolactone-d6 as an internal standard. Enterolactone, a lignan (B3055560) metabolite produced by gut microbiota from plant-based precursors, is of significant interest in clinical research for its potential role in hormone-dependent diseases.[1] Accurate quantification is crucial for understanding its physiological significance. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it mimics the analyte's chemical and physical properties, correcting for variations during sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2]
Principle of Isotope Dilution LC-MS/MS
Isotope dilution mass spectrometry is a highly accurate quantification technique that utilizes a stable, isotopically labeled version of the analyte as an internal standard (IS).[2] A known amount of the labeled standard (e.g., this compound) is added to the sample at the beginning of the sample preparation process.[2] Because the internal standard is chemically identical to the analyte, it experiences the same variations during extraction, derivatization, and ionization.[2] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, correcting for sample loss during preparation and matrix effects in the MS source.[2]
Experimental Protocols
This protocol describes a method for the quantitative analysis of total enterolactone (the sum of its free and conjugated forms) in human plasma.
Materials and Reagents
-
(+/-)-Enterolactone (analyte standard)
-
(+/-)-Enterolactone-d6 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)[1][2]
-
Water (LC-MS grade)
-
β-Glucuronidase/sulfatase (from Helix pomatia)[1]
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)[1]
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), if required[1]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+/-)-Enterolactone and (+/-)-Enterolactone-d6 in methanol to prepare individual primary stock solutions.[1]
-
Working Standard Solutions: Prepare serial dilutions of the (+/-)-Enterolactone primary stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.[1]
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the (+/-)-Enterolactone-d6 primary stock solution in methanol.[1]
Sample Preparation
-
Thawing: Thaw plasma samples on ice.[1]
-
Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.[1]
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL of 1 µg/mL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.[1][3]
-
Enzymatic Hydrolysis (for total enterolactone): To quantify total enterolactone, samples are incubated with β-glucuronidase and sulfatase to deconjugate the metabolites.[3] Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 16 hours.[1]
-
Protein Precipitation: Precipitate proteins by adding an organic solvent such as acetonitrile or methanol.[3]
-
Extraction: Use either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[1][3]
LC-MS/MS Instrumentation and Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: C18 reversed-phase column.[3]
-
Mobile Phase: A gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol is typically used.[3]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5-10 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.[2][3]
Data Analysis and Quantification
-
Integrate the peak areas for both the enterolactone and this compound MRM transitions.[1]
-
Calculate the peak area ratio (Enterolactone / this compound).[1]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[1]
-
Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.[1]
Data Presentation
The performance of the method should be validated to ensure reliability. The tables below summarize typical performance characteristics reported in the literature for similar assays.
Table 1: LC-MS/MS Parameters for Enterolactone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Enterolactone | 297.1 | 251.1 | 25 |
| This compound | 303.1 | 257.1 | 25 |
| Note: The exact m/z values and collision energies may vary slightly depending on the instrument and adduct formed. The values presented are representative for the [M-H]⁻ ion in negative mode.[2] |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.55 nM[4] |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85-115% |
| These are typical values and may vary based on the specific laboratory, instrumentation, and matrix. |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Enterolactone | > 80% | < 15% |
| This compound | > 80% | < 15% |
| Internal standards are used to correct for variations in recovery and matrix effects. |
Visualizations
Caption: General experimental workflow for enterolactone quantification.
Caption: Simplified metabolic pathway of enterolactone.
References
Application Note: Quantification of Total Enterolactone in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS) with Enterolactone-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: Enterolactone (B190478) is a gut microbiota-derived metabolite of dietary lignans (B1203133), recognized as a biomarker for the consumption of plant-based foods like flaxseed, whole grains, and fruits.[1] Due to its potential role in human health, particularly its association with reduced risks of hormone-dependent cancers and cardiovascular diseases, accurate quantification in biological matrices is crucial.[1][2] This document provides a detailed protocol for the quantification of total enterolactone in human urine samples by Gas Chromatography-Mass Spectrometry (GC-MS). The method employs an isotope dilution strategy using deuterated enterolactone (Enterolactone-d6) as an internal standard to ensure accuracy and correct for analytical variability.[3][4]
Principle of the Method
This method quantifies total enterolactone (both free and conjugated forms) in urine. The core principle is isotope dilution mass spectrometry, which is a highly accurate quantification method.[3][5]
-
Internal Standard: A known amount of deuterated enterolactone (this compound), the internal standard (IS), is added to the urine sample at the beginning of the preparation process.[1] The IS is chemically identical to the analyte (enterolactone) but has a different mass, allowing it to be distinguished by the mass spectrometer.[6]
-
Enzymatic Hydrolysis: To measure total enterolactone, conjugated forms (glucuronides and sulfates) in the urine are cleaved using a β-glucuronidase/sulfatase enzyme mixture.[1][7]
-
Extraction: The deconjugated enterolactone and the IS are then extracted from the urine matrix using Solid-Phase Extraction (SPE) to remove interfering substances.[1][3]
-
Derivatization: Because enterolactone is not sufficiently volatile for GC analysis, its hydroxyl groups are chemically modified through silylation.[7][8] This process, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, creating a more volatile and thermally stable derivative.[7]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the derivatized enterolactone from other components, and the mass spectrometer detects and quantifies the specific ions for both the analyte and the internal standard, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1][3][7]
-
Quantification: The concentration of enterolactone in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.[1]
Experimental Workflow Diagram
Caption: Generalized workflow for total enterolactone analysis by GC-MS.[9]
Detailed Experimental Protocol
Materials and Reagents
-
Enterolactone standard (Sigma-Aldrich or equivalent)
-
This compound internal standard
-
β-glucuronidase/sulfatase from Helix pomatia[1]
-
Acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)[1]
-
Methanol (B129727), Ethyl Acetate, Pyridine (B92270) (HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]
-
Calibrated glassware and pipettes
-
Centrifuge, Vortex mixer, Heating block/water bath, Nitrogen evaporation system
Sample Collection and Storage
Proper sample handling is critical for accurate results.[1]
-
Collection: Collect urine samples in sterile containers.
-
Processing: Centrifuge samples at ~2,000 x g for 10 minutes at 4°C to remove cells and debris.[1]
-
Storage: Store the clarified urine aliquots at -80°C until analysis to ensure metabolite integrity. Avoid repeated freeze-thaw cycles.[1]
Sample Preparation Protocol
-
Thaw frozen urine samples on ice.
-
Pipette 1 mL of urine into a labeled glass tube.
-
Add a known amount of this compound internal standard solution.
-
Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/sulfatase enzyme solution.[1]
-
Vortex briefly and incubate the mixture overnight (16-18 hours) at 37°C to ensure complete deconjugation of enterolactone glucuronides and sulfates.[1]
-
Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.[1]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and polar interferences.[1]
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the enterolactone and internal standard from the cartridge using 5 mL of ethyl acetate or methanol.[1]
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.[1]
Derivatization Protocol
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS).[1]
-
Seal the tube tightly and vortex to dissolve the residue.
-
Heat the mixture at 60-70°C for 30-60 minutes to create the volatile trimethylsilyl (TMS) derivatives.[1]
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following are typical starting parameters and may require optimization.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[1][7] |
| Oven Program | Start at 100°C, hold for 1 min; ramp at 15°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1][7] |
| Monitored Ions (m/z) | To be determined empirically for derivatized Enterolactone and this compound |
Quantitative Data and Performance
Calibration Curve
Prepare a series of calibration standards by spiking blank matrix (e.g., water or synthetic urine) with known concentrations of enterolactone standard and a constant concentration of the this compound internal standard. Process these standards alongside the unknown samples. Plot the peak area ratio (Enterolactone/Enterolactone-d6) against the enterolactone concentration to generate a calibration curve.
Method Performance Characteristics
The performance of isotope dilution GC-MS methods for lignan (B3055560) analysis is generally robust.
| Performance Metric | Typical Value | Reference |
| Within-Assay Imprecision (%CV) | 0.8 - 15.2% | [3] |
| Between-Assay Imprecision (%CV) | 4.1 - 13.9% | [3] |
| Mean Recovery (%) | 96.6 - 105.5% | [3] |
Note: Values depend on the specific compound and concentration level. Data for a supported liquid extraction GC/MS method reported intra-assay precision of 2.5-5.9% and inter-assay precision of 2.6-6.9%.[9]
Enterolactone's Biological Relevance
Enterolactone is investigated for its potential health benefits, largely attributed to its structure, which is similar to mammalian estrogens. This allows it to interact with estrogen signaling pathways.
Caption: Simplified diagram of enterolactone's potential action on estrogen signaling.
As a phytoestrogen, enterolactone can bind to estrogen receptors (ERs), potentially acting as either an agonist or antagonist depending on the tissue type and the endogenous estrogen environment. This interaction is central to the hypothesis that enterolactone may protect against hormone-dependent cancers.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. anis.au.dk [anis.au.dk]
- 3. Isotope dilution gas chromatographic-mass spectrometric method for the determination of lignans and isoflavonoids in human urine, including identification of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of Enterolactone-d6 in Biological Fluids
Introduction
Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the intestinal microflora from dietary precursors found in plant-based foods.[1] As a phytoestrogen, enterolactone is of significant interest in clinical and drug development research for its potential roles in hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.[1][2] Accurate and precise quantification of enterolactone in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.[1][2]
This document provides detailed application notes and protocols for the preparation of biological fluid samples for the analysis of enterolactone, with a specific focus on the use of Enterolactone-d6 as an internal standard for isotope dilution mass spectrometry.[2] Methodologies for the quantification of both total enterolactone (following enzymatic hydrolysis) and its free and conjugated forms are described.[1][2]
Data Presentation: Comparison of Sample Preparation Methods
The choice of an appropriate sample preparation method is critical for achieving accurate and precise quantification of enterolactone.[1] The selection depends on the analytical endpoint (e.g., total versus free and conjugated forms), required sensitivity, sample throughput, and available instrumentation.[1] The following table summarizes quantitative data for common extraction techniques used in enterolactone analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Protein Precipitation (PPT) |
| Analyte Form | Free & Conjugated / Total (post-hydrolysis)[1] | Total (post-hydrolysis)[1] | Total (post-hydrolysis)[1] | Free & Conjugated[1] |
| Recovery (%) | 85-105% (Analyte dependent)[1] | >90%[1] | ~96%[1][3] | Variable, often lower than other methods[1] |
| LLOQ (ng/mL) | Enterolactone: ~0.082Enterolactone glucuronide: ~0.026Enterolactone sulfate (B86663): ~0.016[1][4] | ~0.164 (as total enterolactone)[1][5] | Not explicitly stated, but high recovery suggests comparable sensitivity to LLE.[1] | Generally higher than SPE or LLE[1] |
| Precision (RSD%) | <15%[1] | Within-run: 3-6%Between-run: 10-14%[1][5] | Intra-assay: 2.5-5.9%Inter-assay: 2.6-6.9%[3] | Generally <15%, but can be higher with greater matrix effects.[1] |
| Key Advantages | High selectivity, effective cleanup and preconcentration, amenable to automation.[6][7] | Inexpensive, widely used, effective at removing salts.[3][6] | High recovery and precision, low failure rate, amenable to automation.[3] | Simple, quick, and relatively inexpensive.[8] |
| Key Disadvantages | Can be more expensive than LLE, may require method development.[3] | Prone to emulsion formation, can be more labor-intensive.[3] | Can be more expensive than LLE.[3] | Less effective at removing matrix interferences, may result in lower sensitivity.[1] |
Experimental Protocols
Protocol 1: Quantification of Total Enterolactone in Human Plasma using LC-MS/MS
This protocol outlines a procedure for the quantification of total enterolactone in human plasma, which involves an enzymatic hydrolysis step to release enterolactone from its glucuronide and sulfate conjugates, followed by liquid-liquid extraction.[2][5]
1. Materials and Reagents
-
Enterolactone standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
β-Glucuronidase/sulfatase from Helix pomatia[9]
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)[9]
-
Diethyl ether[9]
-
Human plasma (blank)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve enterolactone and this compound in methanol to prepare individual primary stock solutions.[9]
-
Working Standard Solutions: Prepare serial dilutions of the enterolactone primary stock solution in methanol:water (50:50, v/v) to create calibration standards.[9]
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.[9]
3. Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 250 µL plasma sample, add the this compound internal standard solution.[3]
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution in sodium acetate buffer (pH 5.0).[3] Incubate the mixture at 37°C for at least 1 hour (or overnight) to deconjugate the enterolactone glucuronides and sulfates.[3][10]
-
Liquid-Liquid Extraction:
-
Add a water-immiscible organic solvent such as diethyl ether in a 5:1 (v/v) solvent-to-sample ratio.[3]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[3]
-
Centrifuge the mixture to separate the aqueous and organic phases.[3]
-
Carefully transfer the upper organic layer containing the enterolactone to a new tube.[3]
-
Repeat the extraction of the aqueous layer to maximize recovery.[3]
-
-
Evaporation and Reconstitution:
4. LC-MS/MS Parameters (Typical)
-
LC System: High-performance or ultra-high-performance liquid chromatography system.[2]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Negative ESI.[9]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Enterolactone in Urine
This protocol provides a general procedure for the extraction of enterolactone from urine using SPE, which can be adapted for specific needs.[3]
1. Sample Pre-treatment
-
Acidify the urine sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).[3]
-
Add the this compound internal standard.[3]
-
For total enterolactone measurement, perform enzymatic hydrolysis as described in Protocol 1 before acidification.[10]
2. Solid-Phase Extraction
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[3][10]
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[3][10]
-
Elution: Elute the enterolactone from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).[3][10]
3. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a stream of nitrogen.[3]
-
Reconstitute the extract in a solvent compatible with the analytical instrument.[3]
Visualizations
Caption: General workflow for total enterolactone analysis in biological fluids.
Caption: Simplified metabolic pathway of dietary lignans to enterolactone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. anis.au.dk [anis.au.dk]
- 5. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Enterolactone-d6 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the gut microbiota from plant-based precursors and is a subject of growing interest in nutritional science and drug development due to its potential role as a biomarker and a modulator of hormone-dependent signaling pathways. Accurate and sensitive quantification of enterolactone in biological matrices is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of enterolactone. However, due to its low volatility, derivatization is a necessary step to convert enterolactone into a more volatile and thermally stable compound suitable for GC-MS analysis.
This application note provides a detailed protocol for the silylation of enterolactone and its deuterated internal standard, enterolactone-d6, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for subsequent quantitative analysis by GC-MS. The use of a deuterated internal standard is essential for accurate quantification by correcting for variations during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the GC-MS analysis of trimethylsilyl (B98337) (TMS) derivatized enterolactone and this compound.
Table 1: Molecular Weights and Derivatized Masses
| Compound | Molecular Weight ( g/mol ) | Derivatized Form | Molecular Weight of Derivative ( g/mol ) |
| Enterolactone | 298.33 | bis-TMS-Enterolactone | 442.68 |
| This compound | 304.37 | bis-TMS-Enterolactone-d6 | 448.72 |
Table 2: GC-MS Parameters for Quantitative Analysis (Selected Ion Monitoring - SIM)
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| bis-TMS-Enterolactone | 15-20 min | 442 | 427 | 207 |
| bis-TMS-Enterolactone-d6 | 15-20 min | 448 | 433 | 213 |
Note: Retention times are approximate and may vary depending on the specific GC column and temperature program.
Experimental Protocols
Materials and Reagents
-
Enterolactone (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous, ≥99.8%)
-
Ethyl acetate (B1210297) (anhydrous, ≥99.8%)
-
Nitrogen gas (high purity)
-
Calibrated microliter syringes
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of enterolactone and 10 mg of this compound in 10 mL of ethyl acetate, respectively, to prepare 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of enterolactone at concentrations ranging from 0.1 to 50 µg/mL by serial dilution of the primary stock solution with ethyl acetate.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with ethyl acetate to a final concentration of 10 µg/mL.
Sample Preparation and Derivatization Protocol
-
Sample Aliquoting: To a clean GC vial insert, add 50 µL of the sample (e.g., extracted and purified biological fluid) or calibration standard.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each sample and calibration standard vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C). It is crucial to ensure the residue is completely dry as moisture will interfere with the derivatization reaction.
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine.
-
Add 50 µL of MSTFA.
-
Cap the vials tightly.
-
Vortex the mixture for 1 minute.
-
Incubate the vials in a heating block or oven at 70°C for 60 minutes.
-
-
Cooling and Analysis:
-
After incubation, allow the vials to cool to room temperature.
-
The samples are now ready for injection into the GC-MS system.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and derivatization workflow for the GC-MS analysis of enterolactone.
Caption: Workflow for enterolactone derivatization.
Signaling Pathways of Enterolactone
Enterolactone is known to modulate several signaling pathways, primarily through its interaction with hormone receptors. Below are simplified diagrams of the estrogen receptor and IGF-1 receptor signaling pathways, which are reported to be influenced by enterolactone.
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling modulation.
IGF-1 Receptor Signaling Pathway
Caption: IGF-1 receptor signaling inhibition.
Quantitative Analysis of Enterolactone and its Deuterated Internal Standard Using MRM Transitions
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of enterolactone (B190478) and its deuterated internal standard, enterolactone-d6, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). Enterolactone is a mammalian lignan (B3055560) produced by the gut microbiota from plant-based precursors and is a subject of interest in clinical research for its potential role in hormone-dependent diseases. Accurate quantification is crucial for understanding its physiological and pathological significance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Quantitative Data Summary
The following table summarizes the key parameters for the MRM transitions of enterolactone and its deuterated internal standard, this compound. These parameters are essential for setting up a robust and sensitive LC-MS/MS method. The primary ionization mode for these compounds is negative ion electrospray ionization (ESI-).
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| Enterolactone | 297.1 | 133.1 | -50 | -35 |
| This compound | 303.1 | 137.1 | -50 | -35 |
Note: These values are typical and may require optimization based on the specific mass spectrometer and experimental conditions.
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis of enterolactone.
Materials and Reagents
-
Enterolactone analytical standard
-
This compound internal standard
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve enterolactone and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the enterolactone primary stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol:water (50:50, v/v) at an appropriate concentration.
Sample Preparation (Human Plasma)
-
Internal Standard Spiking: To 100 µL of plasma sample, add a known amount of the this compound internal standard working solution.
-
Enzymatic Hydrolysis (for total enterolactone measurement):
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Vortex and incubate at 37°C for 16 hours to deconjugate enterolactone glucuronides and sulfates.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate enterolactone from matrix components. An example gradient is as follows:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: As listed in the quantitative data summary table.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of enterolactone in plasma.
MRM Signaling Pathway
Caption: MRM pathway for enterolactone and its internal standard.
Application Notes and Protocols for the Validated Quantification of Enterolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the intestinal microflora from dietary precursors found in foods such as whole grains, flaxseeds, fruits, and vegetables.[1] As a phytoestrogen, enterolactone has garnered significant interest in clinical and drug development research due to its potential role in the prevention and progression of hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.[1][2] Accurate and reliable quantification of enterolactone in biological matrices like plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.[1][2]
This document provides detailed application notes and protocols for the development of a validated method for enterolactone quantification, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[3][4] Methodologies for measuring both free and total enterolactone (following enzymatic hydrolysis) are described.[1]
I. Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability.[5] Key validation parameters as per regulatory guidelines (e.g., US FDA) include selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[6] The following tables summarize typical performance characteristics for a validated LC-MS/MS method for enterolactone quantification in human plasma.
Table 1: Summary of Method Validation Parameters for Enterolactone Quantification by LC-MS/MS
| Validation Parameter | Acceptance Criteria (FDA Guidelines) | Typical Performance of a Validated Method |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 85-115% of nominal concentration[4][7] |
| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: <10%, Inter-day: <15%[1][4] |
| Recovery (%) | Consistent, precise, and reproducible | 85-105%[1] |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank response | Free Enterolactone: ~86 pM[3] |
| Enterolactone Glucuronide: ~26 pM[3] | ||
| Enterolactone Sulfate (B86663): ~16 pM[3] | ||
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) | Method is specific for enterolactone and its conjugates[3] |
| Matrix Effect | Assessed to ensure precision, accuracy, and sensitivity are not compromised | Minimal matrix effects with appropriate extraction[8] |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative) | Stability established for relevant conditions[8] |
II. Experimental Protocols
A. Protocol 1: Quantification of Total Enterolactone in Human Plasma by LC-MS/MS
This protocol outlines the procedure for quantifying total enterolactone, which involves an enzymatic hydrolysis step to convert enterolactone glucuronides and sulfates to free enterolactone.[2]
1. Materials and Reagents:
-
Enterolactone standard
-
¹³C-labeled enterolactone (Internal Standard, IS)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Diethyl ether or Ethyl acetate (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank and study samples)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) cartridges
2. Sample Preparation:
-
Enzymatic Hydrolysis:
-
Extraction (choose one):
-
Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed sample, add a water-immiscible organic solvent like diethyl ether in a 5:1 (v/v) ratio.[9]
-
Vortex vigorously for 2 minutes.[9]
-
Centrifuge to separate the phases.[9]
-
Carefully transfer the upper organic layer to a new tube.[9]
-
Repeat the extraction on the aqueous layer to maximize recovery.[9]
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[2][9]
-
Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[9]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[9]
-
Load the hydrolyzed plasma sample onto the conditioned cartridge.[9]
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove polar interferences.[9]
-
Elute enterolactone with a stronger organic solvent like methanol or acetonitrile.[9]
-
Evaporate the eluate to dryness and reconstitute as in the LLE protocol.[9]
-
-
3. LC-MS/MS Analysis:
-
LC System: High-performance or ultra-high-performance liquid chromatography system.[2]
-
Analytical Column: C18 reversed-phase column.[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5-10 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[10]
-
Ionization Mode: Negative ion mode is often used.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both enterolactone and the ¹³C-labeled internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Quantify enterolactone in the samples by interpolating their peak area ratios from the calibration curve.
B. Protocol 2: Direct Quantification of Free and Conjugated Enterolactone in Human Plasma
This method omits the hydrolysis step to measure the intact forms of enterolactone.[3]
1. Sample Preparation:
-
To a plasma sample (e.g., 100 µL), add the internal standard.
-
Precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile.[11]
-
Vortex and centrifuge to pellet the proteins.
-
The supernatant can be directly injected or subjected to further clean-up using SPE or LLE as described in Protocol 1.[10]
2. LC-MS/MS Analysis:
-
The LC-MS/MS conditions will be similar to Protocol 1, but the MRM transitions for enterolactone glucuronide and enterolactone sulfate will need to be optimized and included in the acquisition method.
III. Visualizations
A. Experimental Workflow
Caption: Workflow for enterolactone quantification.
B. Enterolactone Biosynthesis and Metabolism
Caption: Biosynthesis and metabolism of enterolactone.
C. Enterolactone Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
- 6. usfda guidelines for bioanalytical method validation.pptx [slideshare.net]
- 7. anis.au.dk [anis.au.dk]
- 8. nalam.ca [nalam.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Enterolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the intestinal microflora from dietary precursors found in plant-based foods. As a phytoestrogen, enterolactone is of significant interest in clinical and drug development research due to its potential roles in hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.[1] Accurate and reliable quantification of enterolactone in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.[1][2]
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of enterolactone from biological samples, a critical step for sample clean-up and concentration prior to analysis. Methodologies for the measurement of total enterolactone, which includes free and conjugated forms (glucuronides and sulfates), are described.[1]
Data Presentation: Comparison of Sample Preparation Methods
The choice of an appropriate sample preparation method is critical for achieving accurate and precise quantification of enterolactone. Solid-phase extraction is a widely used technique that offers high recovery and selectivity.[3] The following table summarizes quantitative data for common extraction techniques used in enterolactone analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |
| Analyte Form | Free & Conjugated / Total (post-hydrolysis) | Total (post-hydrolysis) | Total (post-hydrolysis) |
| Recovery (%) | 85-105% (Analyte dependent)[1] | >90%[1] | ~96%[1] |
| Precision (RSD%) | <15%[1] | Within-run: 3-6%, Between-run: 10-14%[1][4] | Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%[3] |
| LLOQ (ng/mL) | Enterolactone: ~0.082, Enterolactone glucuronide: ~0.026, Enterolactone sulfate (B86663): ~0.016[1][5] | ~0.164 (as total enterolactone)[1] | Not explicitly stated, but high recovery suggests comparable sensitivity to LLE.[1] |
Experimental Protocols
Measurement of Total Enterolactone in Human Plasma
This protocol outlines the procedure for the quantification of total enterolactone in human plasma, which involves an enzymatic hydrolysis step to release enterolactone from its glucuronide and sulfate conjugates, followed by C18 solid-phase extraction.
a. Sample Pre-treatment (Enzymatic Hydrolysis)
In biological samples, enterolactone is predominantly present in conjugated forms (glucuronides and sulfates), which are more water-soluble than free enterolactone.[6] Enzymatic hydrolysis is a critical step to cleave these conjugates, releasing free enterolactone for efficient extraction.[6]
-
To 200-250 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., ¹³C₃-enterolactone).[2][3]
-
Add 500 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).[6]
-
Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.[6]
-
Incubate the mixture at 37°C for at least 4 hours, or overnight (a 16-hour hydrolysis may be required for complete hydrolysis of all conjugates in plasma).[6][7]
b. Solid-Phase Extraction (SPE) Protocol
C18 cartridges are commonly used for the solid-phase extraction of enterolactone.[3][6]
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) through it.[6]
-
Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water through it.[6]
-
Sample Loading: Load the hydrolyzed sample onto the SPE cartridge. A slow flow rate (e.g., 1 drop/second) is recommended to ensure efficient binding.[8]
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[6]
-
Elution: Elute the enterolactone with 3 mL of methanol into a clean collection tube.[6]
c. Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2][3]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method, such as the initial mobile phase for LC-MS/MS analysis (e.g., 15% acetonitrile (B52724) in water with 0.1% formic acid).[2]
Subsequent Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of enterolactone due to its high sensitivity and specificity.[2]
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.[2]
-
Column: A C18 reversed-phase column is typically used.[2]
-
Mobile Phase: A common mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anis.au.dk [anis.au.dk]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Application Notes and Protocols for Enterolactone Quantification using Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) is a lignan (B3055560) metabolite produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables. As a phytoestrogen, enterolactone has garnered significant interest for its potential roles in human health and disease, including associations with reduced risks of certain hormone-dependent cancers and cardiovascular diseases.[1] Accurate and reliable quantification of enterolactone in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and physiological effects. This document provides detailed application notes and protocols for the quantification of enterolactone in biological samples, with a focus on liquid-liquid extraction (LLE) as a sample preparation technique.
Data Presentation: Performance Characteristics of Enterolactone Quantification Methods
The selection of an appropriate analytical method is critical for achieving accurate and precise quantification of enterolactone. The following tables summarize the quantitative performance of various methods for enterolactone analysis.
Table 1: Performance Characteristics of Liquid-Liquid Extraction (LLE) based methods for Enterolactone Quantification in Plasma.
| Analyte Form | LLOQ (ng/mL) | Precision (RSD%) | Key Advantages | Reference |
| Total (post-hydrolysis) | ~0.164 | Within-run: 3-6%Between-run: 10-14% | Inexpensive, widely used | [2] |
Table 2: Performance Characteristics of other Extraction Methods for Enterolactone Quantification in Plasma.
| Extraction Method | Analyte Form | Recovery (%) | LLOQ (ng/mL) | Precision (RSD%) | Key Advantages | Reference |
| Solid-Phase Extraction (SPE) | Free & Conjugated | 85-105% (Analyte dependent) | Enterolactone: ~0.082Enterolactone glucuronide: ~0.026Enterolactone sulfate: ~0.016 | <15% | High selectivity, speed, and potential for automation. | [2][3] |
| Supported Liquid Extraction (SLE) | Total (post-hydrolysis) | ~96% | Not explicitly stated | Intra-assay: 2.5-5.9%Inter-assay: 2.6-6.9% | High recovery and precision, low failure rate. | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Total Enterolactone Quantification in Human Plasma followed by LC-MS/MS
This protocol describes the quantification of total enterolactone, which includes both free enterolactone and its glucuronidated and sulfated conjugates, after enzymatic hydrolysis.
1. Materials and Reagents
-
Enterolactone standard
-
¹³C₃-enterolactone (internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Diethyl ether
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma samples
2. Sample Preparation
-
Internal Standard Spiking: To 250 µL of plasma sample in a clean microcentrifuge tube, add a known amount of ¹³C₃-enterolactone internal standard solution.
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution in sodium acetate buffer (pH 5.0). Incubate the mixture at 37°C for at least 1 hour (or overnight) to deconjugate the enterolactone glucuronides and sulfates.[1][4]
-
Liquid-Liquid Extraction:
-
Add a mixture of diethyl ether and ethyl acetate to the hydrolyzed plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Repeat the extraction of the aqueous layer with the organic solvent mixture to maximize recovery.
-
-
Evaporation: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a suitable solvent compatible with the LC-MS/MS system (e.g., initial mobile phase).
3. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with mobile phases such as water with formic acid and acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for enterolactone analysis.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both enterolactone and its labeled internal standard.
4. Quantification
Quantify enterolactone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of enterolactone.
Protocol 2: Liquid-Liquid Extraction for Enterolactone Quantification in Urine
This protocol outlines a general procedure for the extraction of enterolactone from urine samples.
1. Materials and Reagents
-
Enterolactone standard
-
Deuterated enterolactone (internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Formic acid
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Urine samples
2. Sample Preparation
-
Enzymatic Hydrolysis: To a known volume of urine (e.g., 1 mL), add the internal standard and β-glucuronidase/sulfatase in sodium acetate buffer. Incubate at 37°C.
-
Acidification: Acidify the urine sample to a pH of approximately 3-4 with a suitable acid like formic acid.
-
Liquid-Liquid Extraction:
-
Add ethyl acetate to the acidified urine sample.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction step for better recovery.
-
-
Evaporation and Reconstitution: Evaporate the pooled organic extracts to dryness and reconstitute the residue in a solvent suitable for the analytical instrument.
3. Analytical Determination
The extracted and reconstituted sample can be analyzed using LC-MS/MS as described in Protocol 1 or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for enterolactone quantification using LLE.
Signaling Pathways
Enterolactone is known to exert its biological effects through various signaling pathways, primarily by acting as a selective estrogen receptor modulator (SERM).
Caption: Simplified estrogen receptor signaling pathway modulated by enterolactone.
Enterolactone has also been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is crucial for cell growth and proliferation.
Caption: Inhibition of IGF-1R signaling by enterolactone.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Hydrolysis for the Quantification of Total Enterolactone in Biological Samples using Isotope Dilution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Enterolactone (B190478) is a gut microbial metabolite of dietary lignans (B1203133) and a subject of significant research interest due to its potential role in hormone-dependent cancers and cardiovascular disease.[1] In biological matrices such as plasma and urine, enterolactone exists as a mixture of its free form and conjugated metabolites, primarily glucuronides and sulfates.[2][3] To accurately quantify the total enterolactone concentration, a robust analytical method involving enzymatic hydrolysis to convert the conjugated forms to free enterolactone is essential. This application note provides a detailed protocol for the enzymatic hydrolysis of enterolactone conjugates in human plasma, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Enterolactone-d6 as an internal standard.
Introduction
The accurate measurement of enterolactone in biological samples is crucial for understanding its bioavailability, pharmacokinetics, and association with health outcomes.[4] Since enterolactone is extensively metabolized to glucuronide and sulfate (B86663) conjugates, methods that only measure the free form will significantly underestimate its total concentration.[2][3] Enzymatic hydrolysis using β-glucuronidase and sulfatase is a widely accepted method to deconjugate these metabolites, allowing for the measurement of total enterolactone.[5]
Isotope dilution LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices.[4] This technique utilizes a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte of interest. The internal standard is added to the sample at the beginning of the workflow, correcting for any variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]
This application note details a validated method for the quantification of total enterolactone in human plasma. The protocol includes sample preparation involving enzymatic hydrolysis, followed by a rapid and sensitive LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the quantification of total enterolactone is depicted below.
Caption: Experimental workflow for total enterolactone quantification.
Detailed Protocols
Materials and Reagents
-
Enterolactone certified standard
-
This compound internal standard
-
β-glucuronidase/arylsulfatase from Helix pomatia (or recombinant enzymes)
-
Sodium acetate (B1210297) buffer (1 M, pH 5.5)
-
Acetic acid
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Protocol for Enzymatic Hydrolysis and Sample Preparation
-
Sample Thawing and Spiking:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
-
Enzymatic Hydrolysis:
-
Adjust the pH of the sample to 5.5 by adding diluted acetic acid.
-
Add 1 mL of 1 M sodium acetate buffer (pH 5.5).
-
Add 0.2 mL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 16 hours (or overnight).
-
-
Protein Precipitation:
-
After incubation, add 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Optimization may be required for specific instrumentation.
| Parameter | Typical Value |
| LC System | High-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C[4] |
| Injection Volume | 5-10 µL[4] |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Typical LC-MS/MS parameters for enterolactone analysis.
MRM Transitions
The specific precursor-to-product ion transitions for enterolactone and its labeled internal standard should be optimized for the mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enterolactone | [M-H]⁻ | Optimized fragment ion |
| This compound | [M-H]⁻ | Optimized fragment ion |
Table 2: Representative MRM transitions for enterolactone and its internal standard.
Data Presentation
The performance of this method should be validated to ensure reliability. The following table summarizes typical performance characteristics for the quantification of enterolactone in human plasma.
| Performance Characteristic | Typical Value | Reference |
| Limit of Quantification (LOQ) | 86 pM (24.4 pg/mL) for free enterolactone | [2][5] |
| 26 pM (12.2 pg/mL) for enterolactone glucuronide | [2][5] | |
| 16 pM (6.1 pg/mL) for enterolactone sulfate | [2][5] | |
| 0.55 nM for total enterolactone | [5][6] | |
| Within-run Precision (R.S.D.) | 3-6% | [6] |
| Between-run Precision (R.S.D.) | 10-14% | [6] |
Table 3: Method performance characteristics for enterolactone quantification.
Signaling Pathways Involving Enterolactone
Enterolactone has been shown to modulate several key signaling pathways, which may explain its potential health benefits.
Estrogen Signaling Pathway
Enterolactone exhibits estrogen-like activity and can modulate estrogen receptor signaling.[1] This interaction is thought to be a key mechanism behind its potential role in hormone-dependent cancers.[1]
References
- 1. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calibration Curve Preparation Using Enterolactone-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) is a mammalian lignan (B3055560) produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables. As a phytoestrogen, enterolactone is the subject of extensive research in drug development and clinical studies due to its potential role in hormone-dependent cancers and other diseases.[1] Accurate and precise quantification of enterolactone in biological matrices like plasma and urine is critical for understanding its bioavailability, pharmacokinetics, and physiological effects.
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This method utilizes a stable isotope-labeled internal standard (IS), such as Enterolactone-d6, which is chemically identical to the analyte of interest.[1] The use of a deuterated internal standard corrects for variations during sample preparation and potential matrix effects during analysis, ensuring high accuracy and precision.[2]
These application notes provide a detailed protocol for the preparation of calibration curves using this compound for the quantitative analysis of enterolactone in biological samples.
Data Presentation: Representative Calibration Curve
The following table summarizes a typical calibration curve for the quantification of enterolactone using this compound as an internal standard. The data is plotted as the peak area ratio (Enterolactone / this compound) against the concentration of the enterolactone standards. The calibration curve is typically linear over a wide dynamic range.
| Concentration (ng/mL) | Peak Area (Enterolactone) | Peak Area (this compound) | Peak Area Ratio |
| 0.025 (LLOQ) | 1,500 | 500,000 | 0.003 |
| 0.05 | 3,000 | 500,000 | 0.006 |
| 0.1 | 6,000 | 500,000 | 0.012 |
| 0.5 | 30,000 | 500,000 | 0.060 |
| 1.0 | 60,000 | 500,000 | 0.120 |
| 2.5 | 150,000 | 500,000 | 0.300 |
| 5.0 | 300,000 | 500,000 | 0.600 |
| 10.0 | 600,000 | 500,000 | 1.200 |
| 12.5 (ULOQ) | 750,000 | 500,000 | 1.500 |
Note: This data is illustrative. Actual peak areas will vary depending on the instrument sensitivity and matrix.
Method Performance Characteristics:
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0244 ng/mL (86 pM)[3][4] |
| Upper Limit of Quantification (ULOQ) | 12.5 ng/mL[3][4] |
| Accuracy | 90-106%[3] |
| Precision (%RSD) | < 15%[3] |
Experimental Protocols
Materials and Reagents
-
Enterolactone (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank biological matrix (e.g., human plasma, urine)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is crucial for accurate quantification.
Protocol for Stock Solution Preparation (1 mg/mL):
-
Allow the lyophilized or solid Enterolactone and this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of each standard using a calibrated analytical balance.
-
Quantitatively transfer each standard to a separate Class A volumetric flask.
-
Add a small amount of methanol to dissolve the standard completely.
-
Once dissolved, dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly by inverting it multiple times.
-
Transfer the stock solutions to labeled, airtight amber vials for storage at -20°C or -80°C.
Protocol for Working Solution Preparation:
-
Enterolactone Working Solutions (for Calibration Curve):
-
Perform serial dilutions of the 1 mg/mL Enterolactone stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working solutions. These solutions will be used to spike into the blank matrix to create the calibration standards.[2] The concentration range for the calibration curve is typically 0.0061 – 12.5 ng/mL.[3][4]
-
-
This compound Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) by diluting the stock solution with the same solvent used for the analyte working solutions.[3] This solution will be added to all calibration standards, quality control (QC) samples, and unknown samples.
-
Preparation of Calibration Standards
Protocol:
-
Aliquot a fixed volume of the blank biological matrix (e.g., 100 µL of plasma) into a series of microcentrifuge tubes.
-
Spike a small, precise volume of each Enterolactone working solution into the corresponding matrix aliquots to achieve the desired concentrations for the calibration curve.
-
Add a fixed volume of the this compound internal standard spiking solution to each calibration standard.
-
Vortex each tube briefly to ensure thorough mixing.
-
Proceed with the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). A common method is protein precipitation with cold acetonitrile.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then re-equilibrates.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative mode is commonly used for phenolic compounds.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
Typical MRM Transitions (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enterolactone | 297.1 | 133.1 |
| This compound | 301.1 | 137.1 |
Note: The exact m/z values for this compound will depend on the number of deuterium (B1214612) atoms incorporated.
Data Analysis
-
Integrate the peak areas for the specified MRM transitions of both enterolactone and this compound.
-
Calculate the peak area ratio (Enterolactone peak area / this compound peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of enterolactone in unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Mandatory Visualizations
Caption: Experimental workflow for preparing calibration curves.
Caption: Metabolic pathway of enterolactone formation.
References
Application Notes and Protocols for Enterolactone-d6 Solution Preparation and Working Concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Enterolactone-d6 solutions for use as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, relevant biological signaling pathways of enterolactone (B190478) are described and visualized.
Introduction to this compound as an Internal Standard
Enterolactone is a lignan (B3055560) metabolite produced by the gut microbiota from plant-based precursors and is under investigation for its potential roles in various diseases, including hormone-dependent cancers.[1] Accurate quantification of enterolactone in biological matrices is crucial for pharmacokinetic studies and clinical research.
This compound, a stable isotope-labeled analog of enterolactone, is an ideal internal standard for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution allows for the correction of variability in sample extraction and matrix effects, leading to highly accurate and precise quantification.[1]
Preparation of this compound Solutions
This section details the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS applications.
Materials and Reagents
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Ultrapure water, LC-MS grade
-
Microcentrifuge tubes
-
Calibrated pipettes
Protocol for Stock Solution Preparation (1 mg/mL)
-
Accurately weigh a precise amount of this compound solid (e.g., 1 mg).
-
Dissolve the solid in a corresponding volume of DMSO to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol for Working Internal Standard Solution Preparation
The concentration of the working internal standard solution should be optimized based on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. Below are two examples of commonly used concentrations.
Option 1: 1 µg/mL Working Solution
-
Thaw a single aliquot of the 1 mg/mL this compound stock solution.
-
Perform a serial dilution. For example, pipette 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 (v/v) methanol:water to obtain a 10 µg/mL intermediate solution.
-
Pipette 100 µL of the 10 µg/mL intermediate solution into 900 µL of 50:50 (v/v) methanol:water to obtain the final 1 µg/mL working solution.
-
Store the working solution at 2-8°C for short-term use or at -20°C for longer periods.
Option 2: 200 ng/mL Working Solution
-
Thaw a single aliquot of the 1 mg/mL this compound stock solution.
-
Perform a serial dilution. For example, pipette 20 µL of the 1 mg/mL stock solution into 980 µL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/methanol/water) to obtain a 20 µg/mL intermediate solution.
-
Pipette 100 µL of the 20 µg/mL intermediate solution into 900 µL of the same solvent to obtain a 2 µg/mL intermediate solution.
-
Pipette 100 µL of the 2 µg/mL intermediate solution into 900 µL of the same solvent to obtain the final 200 ng/mL working solution.[2]
-
Store the working solution at -80°C.[2]
Data Presentation: Solution Concentrations
| Solution Type | Solute | Solvent | Concentration | Storage Temperature |
| Stock Solution | This compound | DMSO | 1 mg/mL | -20°C or -80°C |
| Working Solution 1 | This compound | 50:50 MeOH:Water | 1 µg/mL | 2-8°C or -20°C |
| Working Solution 2 | This compound | ACN/MeOH/H₂O | 200 ng/mL | -80°C |
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis
This protocol describes a general procedure for the extraction of enterolactone from human plasma and the addition of the this compound internal standard.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed volume of the this compound working solution to each plasma sample, calibration standard, and quality control (QC) sample. For example, add 10 µL of the 1 µg/mL working solution. Note: The final concentration of the internal standard in the analytical sample should be optimized. A final concentration of 10 ng/mL has been reported to be effective.[2]
-
Enzymatic Hydrolysis (for total enterolactone): To measure both free and conjugated enterolactone, add 500 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for at least 4 hours (or overnight).
-
Protein Precipitation/Liquid-Liquid Extraction: Add a suitable organic solvent (e.g., 1 mL of ethyl acetate or acetonitrile) to precipitate proteins and extract the analytes.
-
Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound solutions and their application in a typical LC-MS/MS analytical workflow.
Caption: Workflow for this compound solution preparation and use.
Signaling Pathways Modulated by Enterolactone
Enterolactone has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and inflammation.
A. Inhibition of IGF-1R Signaling Pathway
Enterolactone can inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is crucial for the growth and progression of certain cancers.
Caption: Enterolactone inhibits IGF-1R signaling.
B. Modulation of NF-κB Signaling Pathway
Enterolactone can also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the inflammatory response.
Caption: Enterolactone modulates NF-κB signaling.
C. Estrogenic Signaling Pathways
Enterolactone exhibits weak estrogenic activity and can interact with estrogen receptors, leading to the activation of downstream signaling pathways such as the Erk1/2 and PI3K/Akt pathways.
Caption: Enterolactone activates estrogenic signaling pathways.
References
Application of Enterolactone-d6 in Phytoestrogen Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (B190478) is a mammalian lignan (B3055560) produced by the intestinal microbiota from plant-based precursors found in foods such as flaxseeds, whole grains, and vegetables. As a phytoestrogen, it has garnered significant interest for its potential roles in hormone-dependent diseases, including breast and prostate cancer, as well as cardiovascular conditions.[1][2] Enterolactone-d6, the deuterium-labeled analogue of enterolactone, is a crucial tool in phytoestrogen research, primarily serving as an internal standard for accurate quantification in complex biological matrices. Its use in isotope dilution mass spectrometry is considered the gold standard for quantitative bioanalysis due to high precision and accuracy.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in phytoestrogen research.
Application Notes
The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of enterolactone in biological samples like plasma and urine.[3][5] By adding a known amount of this compound to a sample at the initial stage of preparation, it co-elutes with the unlabeled endogenous enterolactone during chromatography. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z).[3] This allows for the correction of variability during sample preparation and instrumental analysis, leading to highly reliable quantification.[4]
Key applications of this methodology include:
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of enterolactone following the consumption of lignan precursors.[6]
-
Bioavailability Studies: Determining the fraction of a dietary lignan precursor that is converted to enterolactone and enters systemic circulation.
-
Clinical and Epidemiological Research: Accurately measuring enterolactone levels in large cohorts to investigate the association between lignan intake and disease risk.[7]
-
Metabolic Studies: Investigating the factors that influence the gut microbial conversion of plant lignans (B1203133) to enterolactone.[2]
Quantitative Data
The following tables summarize key pharmacokinetic parameters of enterolactone and the performance of analytical methods using isotopically labeled internal standards for its quantification.
Table 1: Pharmacokinetic Parameters of Enterolactone in Healthy Adults
| Parameter | Value (Mean ± SD) | Reference |
| Time to Maximum Concentration (Tmax) | 19.7 ± 6.2 hours | [6] |
| Maximum Concentration (Cmax) | 4.8 ng/mL | [8] |
| Elimination Half-life (t½) | 12.6 ± 5.6 hours | [6] |
| Area Under the Curve (AUC) | 1762 ± 1117 nmol/L·h | [6] |
| Mean Residence Time (MRT) | 35.8 ± 10.6 hours | [6] |
Data presented are from studies involving oral administration of lignan precursors.
Table 2: Performance Characteristics of LC-MS/MS Methods for Enterolactone Quantification Using an Isotopically Labeled Internal Standard
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Plasma | 0.55 nM | [5][9] |
| Limit of Quantification (LOQ) | Plasma (Free Enterolactone) | 86 pM | [7] |
| Limit of Quantification (LOQ) | Plasma (Enterolactone Glucuronide) | 26 pM | [7] |
| Limit of Quantification (LOQ) | Plasma (Enterolactone Sulfate) | 16 pM | [7] |
| Within-run Precision (RSD) | Plasma | 3 - 6% | [9][10] |
| Between-run Precision (RSD) | Plasma | 10 - 14% | [9][10] |
Experimental Protocols
Protocol 1: Quantification of Total Enterolactone in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantitative analysis of total enterolactone (the sum of its free and conjugated forms) in human plasma.
1. Materials and Reagents:
-
Enterolactone standard
-
This compound (internal standard)
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)
-
Formic acid
-
β-Glucuronidase/sulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Diethyl ether
-
Human plasma (blank)
2. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of plasma sample, calibration standard, or quality control (QC) sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).[3]
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 16 hours to deconjugate enterolactone glucuronides and sulfates.[3]
-
Liquid-Liquid Extraction (LLE): After incubation, add 1 mL of diethyl ether and vortex for 10 minutes. Centrifuge at 3000 x g for 10 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and this compound.
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both enterolactone and this compound.
-
Calculate the peak area ratio (Enterolactone / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of enterolactone in the plasma samples by interpolating their peak area ratios from the calibration curve.[3]
Protocol 2: Quantification of Total Enterolactone in Human Urine using GC-MS with this compound Internal Standard
1. Materials and Reagents:
-
Enterolactone standard
-
This compound (internal standard)
-
Acetate buffer (pH 5.0)
-
β-glucuronidase/sulfatase enzyme
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Organic solvents (Methanol, Ethyl acetate)
2. Sample Preparation:
-
Enzymatic Hydrolysis: To 1 mL of urine, add a known amount of this compound internal standard. Add acetate buffer and β-glucuronidase/sulfatase. Incubate at 37°C overnight.[11]
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the hydrolyzed urine sample. Wash the cartridge with water and elute enterolactone with an organic solvent.[11]
-
Derivatization: Evaporate the eluate to dryness. Add the derivatizing agent and heat at 60-70°C for 30 minutes to form volatile trimethylsilyl (B98337) (TMS) derivatives.[11]
3. GC-MS Analysis:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Appropriate capillary column for steroid analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to quantify characteristic ions of the TMS derivatives of enterolactone and its deuterated internal standard.[11]
4. Data Analysis:
-
Quantify enterolactone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[11]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Metabolic pathway of enterolactone formation from plant lignans by gut microbiota.
Caption: Workflow for the quantification of enterolactone in biological samples.
Caption: Simplified classical estrogen receptor-mediated signaling pathway activated by enterolactone.
Caption: Inhibition of IGF-1 Receptor signaling by enterolactone in cancer cells.
References
- 1. bcerp.org [bcerp.org]
- 2. Factors Explaining Interpersonal Variation in Plasma Enterolactone Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Enterolactone in Biological Matrices using Isotope Dilution Mass Spectrometry with Enterolactone-d6
References
- 1. foodforbreastcancer.com [foodforbreastcancer.com]
- 2. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. utupub.fi [utupub.fi]
- 6. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 7. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Free and Total Enterolactone in Human Plasma and Urine using a Deuterated Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Enterolactone (B190478), a key lignan (B3055560) metabolite produced by the gut microbiota from plant-based precursors, is a subject of significant interest in clinical and drug development research for its potential role in the prevention of hormone-dependent cancers and other chronic diseases.[1][2] Accurate quantification of enterolactone in its free form and as total enterolactone (the sum of free and conjugated forms) in biological matrices is crucial for understanding its bioavailability, pharmacokinetics, and physiological effects.[1][2] This application note provides a detailed protocol for the sensitive and robust quantification of free and total enterolactone in human plasma and urine using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.
Introduction
Enterolactone is a phytoestrogen produced in the human gut through the metabolism of plant-based lignans (B1203133) found in foods like flaxseed, whole grains, fruits, and vegetables.[1][3] Due to its structural similarity to endogenous estrogens, enterolactone is being investigated for its potential health benefits, including anti-cancer and cardioprotective effects.[4][5] In biological fluids, enterolactone exists in a free form as well as conjugated forms, primarily as glucuronides and sulfates.[6][7] To obtain a complete picture of enterolactone's bioavailability, it is often necessary to measure both the free, biologically active form and the total concentration after enzymatic hydrolysis of its conjugates.[1][8]
Isotope dilution LC-MS/MS is a highly accurate and precise analytical technique for quantitative analysis.[1] This method utilizes a stable, isotopically labeled version of the analyte, such as a deuterated enterolactone, as an internal standard (IS).[1][4] The IS is chemically identical to the analyte and is added at the beginning of the sample preparation, experiencing the same variations during extraction and ionization.[1] By measuring the ratio of the native analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved, correcting for sample loss and matrix effects.[1][9]
This application note details a high-throughput LC-MS/MS method for the quantification of both free and total enterolactone in human plasma and urine.
Data Presentation
The performance characteristics of the described LC-MS/MS method for enterolactone quantification are summarized in the tables below.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Enterolactone | Enterolactone Glucuronide | Enterolactone Sulfate (B86663) | Reference |
| Lower Limit of Quantification (LLOQ) | 86 pM (24.4 pg/mL) | 26 pM (12.2 pg/mL) | 16 pM (6.1 pg/mL) | [6] |
| Upper Limit of Quantification (ULOQ) | Varies based on calibration curve | Varies based on calibration curve | Varies based on calibration curve | [6] |
| Accuracy | 90-106% | 90-106% | 90-106% | [6] |
| Precision | <15% | <15% | <15% | [6] |
| Recovery (SPE) | 85-105% | 85-105% | 85-105% | [2] |
Table 2: Typical LC-MS/MS Parameters for Enterolactone Analysis
| Parameter | Typical Value | Reference |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography System | [1] |
| Column | Phenyl Column, 300 mm × 0.5 mm, 3.0 μm particle size | [10] |
| Mobile Phase A | Water with 0.1% Formic Acid | [10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [10] |
| Flow Rate | 0.2-0.4 mL/min | [1] |
| Column Temperature | 40°C | [1] |
| Injection Volume | 5-10 µL | [1] |
| MS System | Triple Quadrupole Mass Spectrometer | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [4] |
Experimental Protocols
Sample Collection and Storage
Proper sample handling is critical for accurate results.[3]
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Urine: Collect 24-hour or spot urine samples.[11]
-
Storage: Immediately after collection, store plasma and urine samples at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.[3]
Quantification of Free Enterolactone and its Conjugates
This protocol allows for the direct measurement of free enterolactone, enterolactone glucuronide, and enterolactone sulfate without a hydrolysis step.[6][10]
Materials:
-
Human plasma or urine samples
-
Deuterated enterolactone internal standard (IS)
-
Acetonitrile (ACN), HPLC grade[6]
-
Methanol (B129727) (MeOH), HPLC grade[6]
-
Formic acid
-
Water, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8]
Procedure:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To 100 µL of sample, add a known amount of deuterated enterolactone internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform the analysis using the parameters outlined in Table 2.
-
Quantification of Total Enterolactone
This protocol involves an enzymatic hydrolysis step to cleave the glucuronide and sulfate conjugates, allowing for the measurement of total enterolactone.[1][8]
Materials:
-
Human plasma or urine samples
-
Deuterated enterolactone internal standard (IS)
-
Acetate (B1210297) buffer (pH 5.0)[8]
-
Diethyl ether or other suitable extraction solvent
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Thaw plasma or urine samples on ice.
-
To 100-200 µL of sample, add a known amount of deuterated enterolactone internal standard.[8]
-
-
Enzymatic Hydrolysis:
-
Extraction:
-
After hydrolysis, perform a liquid-liquid extraction (LLE) with a solvent like diethyl ether or use solid-phase extraction (SPE) as described in section 2.2.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform the analysis using the parameters outlined in Table 2.
-
Visualizations
Caption: Experimental workflow for quantifying free and total enterolactone.
Caption: Simplified metabolic pathway and action of enterolactone.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and high-throughput approach for the quantification of free and total enterolactone in human plasma and urine.[6][10] This methodology is essential for researchers, scientists, and drug development professionals investigating the role of enterolactone in human health and disease. The detailed protocols and performance characteristics presented in this application note offer a reliable framework for implementing this analytical technique in various research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anis.au.dk [anis.au.dk]
- 7. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Plasma Metabolite Abundances are Associated with Urinary Enterolactone Excretion in Healthy Participants on Controlled Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Enterolactone Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of enterolactone (B190478), with a specific focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact enterolactone analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the analysis of enterolactone in biological samples like plasma or urine, these interfering substances can include phospholipids (B1166683), salts, and other endogenous metabolites.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] The primary cause in electrospray ionization (ESI) is the competition for ionization between enterolactone and matrix components at the droplet surface within the ion source.[1]
Q2: I'm observing poor reproducibility and low recovery in my enterolactone measurements. Could matrix effects be the cause?
A2: Yes, inconsistent reproducibility and low recovery are classic signs of significant and variable matrix effects.[1] When co-eluting compounds interfere with the ionization of enterolactone, it can lead to erratic signal intensity, making your results unreliable. It is crucial to first assess the extent of the matrix effect before modifying your protocol.[1]
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A3: A widely accepted method is the post-extraction spike experiment.[1][2] This involves comparing the peak area of enterolactone in a neat solution to its peak area in a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process.[1]
Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of enterolactone standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., plasma, urine) through your entire sample preparation procedure. Then, spike the same concentration of enterolactone standard into the final, purified extract.[1]
-
-
Analyze both sets using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
Matrix Factor (MF) (%) = (Peak Area in Set B / Peak Area in Set A) x 100[1]
-
Interpret the results:
-
MF < 100%: Indicates ion suppression.
-
MF > 100%: Indicates ion enhancement.
-
MF ≈ 100%: Indicates no significant matrix effect.[1]
-
A high relative standard deviation (RSD) in the matrix factor across different lots of the biological matrix is a strong indicator of variable matrix effects, which can lead to poor reproducibility.[1]
Q4: What is the most effective way to compensate for matrix effects if they cannot be eliminated?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[3] A SIL-IS, such as ¹³C₃-enterolactone, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations during sample preparation and ionization can be effectively normalized.[4]
Troubleshooting Guide: Low Recovery and Poor Reproducibility
If you have confirmed that matrix effects are impacting your enterolactone analysis, the following troubleshooting guide provides a systematic approach to mitigate these issues.
Step 1: Optimize Sample Preparation
Improving the sample cleanup procedure is the most effective strategy to reduce matrix effects by removing interfering components, especially phospholipids.[5] The choice of extraction method can significantly impact the cleanliness of the final extract.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Protein Precipitation (PPT) |
| Analyte Form | Free & Conjugated | Total (post-hydrolysis) | Total (post-hydrolysis) | Free & Conjugated |
| Recovery (%) | 85-105% (Analyte dependent)[6] | >90%[6] | ~96%[6] | Variable, often lower[6] |
| LLOQ (ng/mL) | ENL: ~0.082, ENL-Gluc: ~0.026, ENL-Sulf: ~0.016[6] | ~0.164 (as total ENL)[6] | Not explicitly stated, but high recovery suggests comparable sensitivity to LLE[6] | Generally higher than SPE or LLE[6] |
| Precision (RSD%) | <15%[6] | Within-run: 3-6%, Between-run: 10-14%[6] | Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%[6] | Generally <15%, but can be higher with greater matrix effects[6] |
| Phospholipid Removal Efficiency | High | Moderate | High | Low |
| Recommendation | Offers the cleanest extracts and is amenable to automation, though it requires more extensive method development.[1] | Provides a cleaner extract than PPT but can be labor-intensive and prone to emulsions.[1] | High recovery and precision, with a lower failure rate than LLE, and is suitable for automation.[7] | Fast and inexpensive, but often results in significant matrix effects due to poor removal of phospholipids and salts.[1] |
ENL: Enterolactone, ENL-Gluc: Enterolactone glucuronide, ENL-Sulf: Enterolactone sulfate, LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation.
Step 2: Refine Chromatographic Conditions
Optimizing the liquid chromatography separation can help to resolve enterolactone from co-eluting matrix interferences.
-
Gradient Modification: Adjust the mobile phase gradient to enhance the separation between enterolactone and any interfering peaks.[1]
-
Column Selection: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to provide alternative selectivity.[1]
-
Use of a Divert Valve: A divert valve can be programmed to direct the eluent to waste during the initial part of the chromatographic run when highly polar and unretained matrix components, such as salts, elute. This prevents them from entering and contaminating the mass spectrometer source.[1]
Step 3: Consider Sample Dilution
Diluting the sample extract can be a simple and effective method to reduce the concentration of interfering matrix components, thereby minimizing their impact on enterolactone ionization.[8][9][10] A dilution factor of 15 to 40 has been shown to be effective in reducing ion suppression to less than 20% in many cases.[8][9] However, it is important to ensure that the diluted sample concentration remains above the lower limit of quantification (LLOQ) of the method.
Mandatory Visualizations
Logical Troubleshooting Workflow for Matrix Effects
The following diagram illustrates a step-by-step decision-making process for identifying and mitigating matrix effects in enterolactone analysis.
Enterolactone Metabolism and Potential Analytical Interference
This diagram illustrates the metabolic pathway of dietary lignans (B1203133) to enterolactone and highlights the stages where analytical interferences can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts: how much dilution is needed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Enterolactone-d6
Welcome to the technical support center for the LC-MS/MS analysis of Enterolactone-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an LC-MS/MS assay?
This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of enterolactone (B190478). Its fundamental purpose is to correct for variations that can occur during sample preparation, chromatography, and ionization.[1][2] Since this compound is chemically almost identical to the native enterolactone, it experiences similar matrix effects (ion suppression or enhancement) and variability during sample extraction. By adding a known amount of the deuterated standard to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1][2]
Q2: Can I use this compound to quantify both free enterolactone and its conjugated forms?
Yes, but it requires an additional sample preparation step. In biological samples like plasma and urine, enterolactone exists as free aglycone as well as in conjugated forms (glucuronides and sulfates).[3][4] To measure the total enterolactone concentration, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to cleave the conjugates and convert them to the free form before extraction.[2][4] this compound should be added before this hydrolysis step to account for any variability in the enzymatic reaction and subsequent extraction.
Q3: What are the key considerations when preparing stock solutions of this compound?
This compound should be dissolved in an appropriate organic solvent, such as acetonitrile (B52724) or methanol. It is crucial to ensure complete dissolution. Stock solutions should be stored at low temperatures (e.g., -80°C) to maintain stability. The purity of the standard is also a critical factor; any presence of unlabeled enterolactone can lead to an overestimation of the analyte, especially at lower concentrations.[1]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
Possible Causes & Solutions:
-
Incorrect Mass Spectrometer Settings:
-
Solution: Verify that the correct MRM transitions, collision energy, and declustering potential for this compound are programmed in the acquisition method. Ensure the mass spectrometer is properly calibrated.
-
-
Ion Source Contamination:
-
Solution: A dirty ion source can lead to a general loss of sensitivity.[5] Clean the ion source components according to the manufacturer's recommendations.
-
-
Degradation of the Standard:
-
Solution: Ensure that the stock and working solutions of this compound have been stored correctly and have not expired. Prepare fresh working solutions from the stock.
-
-
Suboptimal Ionization:
Issue 2: High Background Noise or Interfering Peaks at the Retention Time of this compound
Possible Causes & Solutions:
-
Matrix Effects:
-
Contaminated LC System or Solvents:
-
Isobaric Interference:
-
Solution: While less common for a deuterated standard, an isobaric interference (a compound with the same nominal mass) could be present.[4] Ensure that the chromatographic method provides sufficient separation. Monitoring multiple MRM transitions for the internal standard can help confirm its identity.[4]
-
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening) for this compound
Possible Causes & Solutions:
-
Column Degradation:
-
Solution: A contaminated or old column can lead to poor peak shapes.[9] Flush the column as per the manufacturer's instructions or replace it if necessary.
-
-
Inappropriate Injection Solvent:
-
Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. Injecting in a much stronger solvent can cause peak distortion.[9]
-
-
Secondary Interactions with the Column:
Issue 4: Inconsistent or Drifting Retention Time for this compound
Possible Causes & Solutions:
-
LC Pump Issues:
-
Solution: Inconsistent mobile phase composition or flow rate can cause retention time shifts.[5] Ensure the LC pumps are properly maintained and that there are no leaks in the system.
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a stable temperature, as changes in temperature can affect retention time.[2]
-
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.
-
Quantitative Data Summary
The following table provides typical starting parameters for an LC-MS/MS method for this compound. These parameters should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Notes |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | A phenyl-hexyl column can also be considered for alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ammonium formate (B1220265) can also be used as a modifier.[6][10] |
| Mobile Phase B | Acetonitrile or Methanol | |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions.[2] |
| Column Temperature | 40°C | [2] |
| Ionization Mode | ESI Negative | |
| Precursor Ion (Q1) | m/z 303.2 | Based on the molecular weight of this compound. |
| Product Ions (Q3) | To be optimized | Typically, major fragments of the unlabeled enterolactone are around m/z 253 and 133. Similar fragmentation is expected for the d6 version. |
| Declustering Potential (DP) | To be optimized | Instrument-dependent; typically in the range of -50 to -100 V. |
| Collision Energy (CE) | To be optimized | Instrument-dependent; typically in the range of -20 to -40 eV. |
Experimental Protocols
Detailed Protocol for Quantification of Total Enterolactone in Human Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for at least 4 hours to hydrolyze the conjugated forms of enterolactone.[4]
-
Perform a liquid-liquid extraction with diethyl ether or a solid-phase extraction (SPE) for sample cleanup.[4][11]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in the initial mobile phase.[4]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution. A typical gradient might start at 15% B, increase to 75% B over 2-3 minutes, hold for a short period, and then return to initial conditions for re-equilibration.[4]
-
Detect Enterolactone and this compound using Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. anis.au.dk [anis.au.dk]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve isobaric interference with Enterolactone-d6
Welcome to the technical support center for resolving isobaric interference with Enterolactone-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of enterolactone (B190478) using its deuterated internal standard.
Frequently Asked questions (FAQs)
Q1: What is isobaric interference in the context of this compound analysis?
A1: Isobaric interference occurs when one or more compounds have the same nominal mass-to-charge ratio (m/z) as the analyte of interest or its internal standard, in this case, this compound. This can lead to artificially high and inaccurate readings in mass spectrometry-based assays. For enterolactone, a common isobaric interferent is its metabolic precursor, enterodiol.[1] Additionally, metabolites of enterolactone could also potentially cause interference.
Q2: How does this compound help in mitigating interference and ensuring accurate quantification?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the native enterolactone, it co-elutes during chromatography and experiences similar ionization effects (suppression or enhancement) in the mass spectrometer's source. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the signal from the native analyte to the deuterated standard is used for quantification. This ratiometric measurement corrects for variability during sample preparation and analysis, leading to more accurate and precise results.
Q3: What is "isotopic cross-talk" and how can it affect my results with this compound?
A3: Isotopic cross-talk happens when the isotopic pattern of the unlabeled enterolactone contributes to the signal of the this compound internal standard.[2][3][4] This is more likely to be an issue at high concentrations of enterolactone. This interference can lead to a non-linear calibration curve and biased quantification. It's also important to consider the reverse situation, where the deuterated standard may contain a small amount of the unlabeled analyte as an impurity.
Q4: Can this compound completely eliminate all matrix effects?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5] This can occur if there is even a slight chromatographic separation between enterolactone and this compound, a phenomenon known as the "deuterium isotope effect."[6][7] If they elute at slightly different times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate results.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to isobaric interference when using this compound.
Issue 1: Inaccurate Quantification or High Blank Signal
Symptom: You observe a signal for this compound in blank samples, or your quantification results are unexpectedly high and inconsistent.
Potential Cause:
-
Isobaric Interference with this compound: A compound in your sample matrix has the same nominal m/z as this compound.
-
Isotopic Contribution from Analyte: At high concentrations, the natural isotopic abundance of enterolactone may contribute to the signal of this compound.[2][3][4]
-
Contamination of Internal Standard: The this compound standard may contain unlabeled enterolactone as an impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate internal standard signal.
Issue 2: Poor Reproducibility of Analyte/Internal Standard Ratio
Symptom: The ratio of the peak area of enterolactone to this compound is not consistent across replicate injections or different samples.
Potential Cause:
-
Chromatographic Separation (Deuterium Isotope Effect): Enterolactone and this compound are not perfectly co-eluting, leading to differential matrix effects.[6][7]
-
Deuterium-Hydrogen Back-Exchange: Deuterium atoms on the internal standard exchange with hydrogen atoms from the solvent, changing the concentration of the deuterated standard over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analyte/IS ratio.
Data Presentation
The following tables provide key quantitative data for the analysis of enterolactone and its related compounds.
Table 1: Mass Spectrometry Parameters for Enterolactone and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Enterolactone | 297.1 | 133.1 | ESI- |
| This compound | 303.1 | 137.1 | ESI- |
| ¹³C₃-Enterolactone | 300.1 | 136.1 | ESI- |
Note: The exact m/z values may vary slightly depending on the instrument calibration. The values presented are representative for the [M-H]⁻ ion in negative mode.[8]
Table 2: Exact Mass of Enterolactone and Potential Isobaric Interferences
| Compound | Chemical Formula | Exact Mass [M-H]⁻ |
| Enterolactone | C₁₈H₁₈O₄ | 297.1127 |
| Enterodiol | C₁₈H₂₂O₄ | 301.1440 |
| Hydroxylated Enterolactone | C₁₈H₁₈O₅ | 313.1076 |
Experimental Protocols
Detailed LC-MS/MS Protocol for Quantification of Total Enterolactone in Human Plasma
This protocol outlines a typical procedure for the analysis of total enterolactone, which includes an enzymatic hydrolysis step to convert conjugated forms (glucuronides and sulfates) to free enterolactone.
1. Sample Preparation
-
Internal Standard Spiking: To 100 µL of plasma sample, add a known amount of this compound solution.
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution and incubate to release free enterolactone from its conjugates.
-
Protein Precipitation: Add acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge the samples.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant and perform LLE with a suitable organic solvent (e.g., diethyl ether).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[8][9]
2. LC-MS/MS Conditions
-
LC System: High-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to elute the analyte, and then re-equilibrates. For example, start at 15% B, increase to 75% B over several minutes.[1][8]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.[8]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
Signaling Pathway
Enterolactone is known to interact with estrogen receptors (ERs), suggesting its potential role in hormone-dependent pathways.
Caption: Simplified signaling pathway of Enterolactone via Estrogen Receptors.[2][10][11][12]
References
- 1. anis.au.dk [anis.au.dk]
- 2. Diet-derived polyphenol metabolite enterolactone is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A single dose of enterolactone activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utupub.fi [utupub.fi]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Quantification with Deuterated Internal Standards
Welcome to the technical support center for the use of deuterated internal standards in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it considered the "gold standard" in mass spectrometry?
A deuterated internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, heavy isotope of hydrogen.[1][2] They are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Chemical and Physical Similarity: Deuterated standards have nearly identical chemical and physical properties to the unlabeled analyte.[3]
-
Co-elution: This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, ideally leading to co-elution.[1][3]
-
Correction for Variability: By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, it is possible to correct for variations in sample extraction, matrix effects, and instrument response.[4][5] The quantification is based on the ratio of the analyte's signal to the d-IS's signal.[4]
Q2: What are the critical factors to consider when selecting a deuterated internal standard?
When selecting a deuterated internal standard, several factors are crucial for accurate and reproducible results:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[3]
-
Position of Deuterium Labels: Deuterium atoms should be on stable, non-exchangeable positions within the molecule to prevent their loss during sample processing.[3] Labeling on heteroatoms like -OH, -NH, or -SH should be avoided.[3][6]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[3]
-
Chemical Purity: High chemical purity ensures that no other compounds interfere with the analysis.[2][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Accuracy and Precision in Quantification
Poor accuracy and precision are common indicators of underlying issues with the internal standard.
Symptoms:
-
Inconsistent results across replicates.
-
Quality control samples failing acceptance criteria.
-
Non-linear calibration curves.[8]
Potential Causes & Troubleshooting Steps:
1. Isotopic Impurity of the Internal Standard
-
Problem: The deuterated internal standard is contaminated with the unlabeled analyte.[8] This is particularly problematic at the lower limit of quantification (LLOQ) and can lead to an overestimation of the analyte's concentration.[8]
-
Troubleshooting:
-
Analyze the Internal Standard Solution: Prepare a sample containing only the internal standard in a clean solvent and analyze it by LC-MS/MS. Monitor the mass transition of the unlabeled analyte.[8]
-
Verify Purity: Always check the Certificate of Analysis (CoA) for both chemical and isotopic purity.[8] Recommended purity levels are summarized in the table below.
-
Quantify Contribution: If unlabeled analyte is detected, its contribution to the analyte signal can be calculated and used to correct the quantitative data.[2]
-
Table 1: Recommended Purity Specifications for Deuterated Internal Standards
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99%[7][8] | Ensures no other compounds are present that could cause interfering peaks.[7] |
| Isotopic Enrichment | ≥98%[7][8] | Minimizes the contribution of the unlabeled analyte in the internal standard solution.[8] |
2. Chromatographic Separation (Isotope Effect)
-
Problem: The deuterated standard does not perfectly co-elute with the analyte. This is a known phenomenon called the "deuterium isotope effect," which can cause slight differences in retention times.[1] If they elute into regions with different degrees of ion suppression or enhancement, the analyte-to-internal standard ratio will not be constant, leading to inaccurate quantification.[4]
-
Troubleshooting:
-
Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the internal standard to confirm co-elution.
-
Adjust Chromatographic Conditions:
-
Use a Lower Resolution Column: A column with lower resolution might achieve co-elution.[9]
-
3. Isotopic Interference (Crosstalk)
-
Problem: The isotopic distribution of the analyte can contribute to the signal of the deuterated internal standard, especially for analytes with a high molecular weight or those containing elements with multiple common isotopes (e.g., chlorine, bromine).[10] This can also occur if the mass difference between the analyte and the d-IS is insufficient.[3][5] This interference can lead to non-linear calibration curves.[8][10]
-
Troubleshooting:
-
Evaluate Mass Spectra: Check the mass spectra of both the analyte and the internal standard for overlapping isotopic patterns.
-
Increase Mass Difference: If possible, choose a deuterated standard with a larger mass difference from the analyte (ideally ≥3 amu).[3]
-
Non-Linear Calibration: Employ a non-linear calibration model that can account for and correct this interference.[10]
-
Workflow for Investigating Poor Accuracy and Precision
Caption: Troubleshooting workflow for poor accuracy and precision.
Issue 2: Drifting or Inconsistent Internal Standard Signal
A stable internal standard signal is crucial for reliable quantification.
Symptoms:
-
The peak area of the deuterated internal standard consistently decreases or increases over an analytical run.
-
High variability in the internal standard response between injections.
Potential Causes & Troubleshooting Steps:
1. Deuterium-Hydrogen Back-Exchange
-
Problem: Deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[1][4] This is more likely to occur if the deuterium labels are on chemically labile positions (e.g., on heteroatoms like -OH, -NH, -SH) or under strongly acidic or basic conditions.[3][5] This exchange reduces the signal of the deuterated standard and can potentially increase the signal of the unlabeled analyte, causing bias.[1]
-
Troubleshooting:
-
Evaluate Stability: Perform a stability experiment by incubating the deuterated internal standard in the sample matrix and mobile phase under various conditions (time, temperature, pH) to assess the stability of the label.[1]
-
Choose Stable Labeling Positions: Select internal standards where deuterium atoms are placed on stable positions, such as aromatic rings.[7]
-
Modify pH: Ensure the pH of the mobile phase and sample diluent is appropriate to maintain the stability of the deuterium labels.[1]
-
2. Adsorption and Carryover
-
Problem: The internal standard may adsorb to components of the LC system (e.g., tubing, injector), leading to carryover between injections and a drifting signal.
-
Troubleshooting:
-
Injector and System Wash: Implement a robust injector wash protocol with a strong solvent to minimize carryover.
-
Check for System Contamination: Inject a blank solvent after a high concentration sample to assess carryover.
-
Logical Relationship of Signal Instability Issues
Caption: Causes and effects of an unstable d-IS signal.
Issue 3: Inadequate Correction for Matrix Effects
Even with a deuterated internal standard, matrix effects can sometimes still be a problem.
Symptoms:
-
Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.[7]
-
The analyte-to-internal standard ratio changes between different lots of biological matrix.[7]
Potential Causes & Troubleshooting Steps:
1. Differential Matrix Effects
-
Problem: As mentioned in Issue 1, if the analyte and the deuterated internal standard are not perfectly co-eluting, they can be affected differently by co-eluting matrix components.[4] This leads to differential ion suppression or enhancement, compromising the correction.[7]
-
Troubleshooting:
-
Optimize Chromatography for Co-elution: This is the most critical step. Refer to the troubleshooting steps for chromatographic separation in Issue 1.
-
Improve Sample Preparation: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
2. High Concentration of Matrix Components
-
Problem: In some cases, the concentration of matrix components is so high that it suppresses the ionization of both the analyte and the internal standard.
-
Troubleshooting:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibrators and samples experience similar matrix effects.
-
Post-Column Infusion Experiment: This experiment can help to identify regions in the chromatogram where significant ion suppression or enhancement occurs.[7]
-
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability (H/D Exchange)
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[3]
Materials:
-
Deuterated internal standard.
-
Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.
-
Solvents used in sample preparation and mobile phase.
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.
-
Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation. For a more comprehensive assessment, run samples at different time points (e.g., 0, 4, 8, 24 hours).[2]
-
Analysis: Analyze the samples by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
-
Data Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[3]
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[2]
Materials:
-
Deuterated internal standard.
-
Clean solvent (e.g., methanol, acetonitrile).
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in the assay.[2]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[2]
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct quantitative data, especially at the LLOQ.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Analytical Variability with Enterolactone-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Enterolactone-d6 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of enterolactone (B190478), where six hydrogen atoms have been replaced with deuterium (B1214612).[1] It is used as an internal standard (IS) in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of enterolactone quantification.[2][3] Because it is chemically almost identical to the analyte of interest (enterolactone), it co-elutes and experiences similar variations during sample preparation, extraction, and ionization, allowing for reliable correction of analytical variability.[3]
Q2: What are the main sources of analytical variability that this compound helps to correct for?
This compound helps to correct for several sources of error in the analytical workflow, including:
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. A co-eluting SIL internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[4]
-
Extraction Recovery: The efficiency of extracting the analyte from the sample matrix can vary between samples. Since the internal standard is added at the beginning of the sample preparation, it accounts for any losses during this process.
-
Instrumental Variability: The performance of the LC-MS/MS system can fluctuate over time, causing variations in signal intensity. The use of an internal standard provides a constant reference to normalize these variations.[3]
Q3: What are the ideal characteristics of a deuterated internal standard like this compound?
An ideal deuterated internal standard should have:
-
High Isotopic Purity: To minimize interference from the unlabeled analyte.
-
High Chemical Purity: To avoid interference from other contaminants.
-
Appropriate Degree of Deuteration: Sufficient to be distinguished from the natural isotopic distribution of the analyte, but not so much that it significantly alters the chromatographic behavior.
-
Stable Isotope Labeling: The deuterium atoms should be in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent.[5]
Q4: How should this compound be stored to ensure its stability?
Proper storage of this compound is crucial to maintain its integrity. While specific stability data for this compound is not extensively published, general guidelines for deuterated standards apply. Stock solutions are best stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials. The solid form of the standard should be stored in a refrigerator at 2-8°C.
Troubleshooting Guides
Issue 1: High Variability in the Internal Standard Signal
-
Symptom: The peak area of this compound is inconsistent across samples in the same batch.
-
Possible Causes & Solutions:
-
Inconsistent Pipetting: Verify the calibration and proper use of pipettes for adding the internal standard solution to each sample.
-
Variability in Sample Preparation: Ensure consistent timing and execution of all sample preparation steps, including extraction and vortexing.
-
Differential Matrix Effects: In some rare cases, the matrix effect can vary significantly between individual samples, affecting the internal standard differently. Consider further sample cleanup or dilution.
-
Internal Standard Instability: Check for degradation of the internal standard in the sample matrix or during storage. Prepare fresh working solutions.
-
Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
-
Symptom: The ratio of the enterolactone peak area to the this compound peak area is not consistent for replicate injections of the same sample.
-
Possible Causes & Solutions:
-
Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between enterolactone and this compound can lead to differential matrix effects.[2]
-
Action: Overlay the chromatograms of the analyte and internal standard to confirm co-elution. If they are separated, adjust the chromatographic method (e.g., gradient, temperature, or mobile phase) to achieve co-elution.
-
-
Isotopic Contribution from the Internal Standard: If the this compound standard contains a significant amount of unlabeled enterolactone, it can lead to inaccuracies.
-
Action: Verify the isotopic purity of the internal standard from the certificate of analysis or by high-resolution mass spectrometry.
-
-
H/D Back-Exchange: Deuterium atoms on the internal standard can exchange with hydrogen from the solvent, particularly at certain pH values.[5]
-
Action: Assess the stability of the internal standard in the final sample diluent and mobile phase over the typical analysis time. If back-exchange is observed, consider adjusting the pH or using a different solvent.
-
-
Issue 3: Unexpected Peaks or Interferences
-
Symptom: The chromatogram shows interfering peaks at or near the retention time of enterolactone or this compound.
-
Possible Causes & Solutions:
-
Contamination: Contamination can be introduced from solvents, reagents, or labware.
-
Action: Run blank injections of solvents and a full method blank (a blank matrix sample processed through the entire procedure) to identify the source of contamination.
-
-
Isobaric Interference: Other compounds in the matrix may have the same nominal mass as enterolactone or its fragments.
-
Action: Optimize the chromatographic separation to resolve the interference. If that is not possible, select different precursor-product ion transitions for MRM analysis that are unique to enterolactone.
-
-
Data Presentation
Table 1: Illustrative Comparison of Analytical Performance With and Without this compound
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Precision (%CV) | ||
| Intra-assay | 10-15% | < 5% |
| Inter-assay | 15-20% | < 10% |
| Accuracy (%Bias) | ± 20-30% | ± 5-10% |
| Impact of Matrix Effects | Significant ion suppression/enhancement observed | Matrix effects are effectively compensated |
Note: This table presents typical expected improvements in performance and is for illustrative purposes. Actual values may vary depending on the specific assay and matrix.
Table 2: Typical Recovery and Matrix Effect Data for Enterolactone Quantification
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | >90% | 60-80% (Ion Suppression) |
| Liquid-Liquid Extraction | 85-100% | 80-95% (Reduced Ion Suppression) |
| Solid-Phase Extraction | >90% | >95% (Minimal Matrix Effect) |
Note: Matrix effect is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. A value below 100% indicates ion suppression.[4]
Experimental Protocols
Protocol 1: Quantification of Total Enterolactone in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the analysis of total enterolactone, including an enzymatic hydrolysis step to measure both free and conjugated forms.
-
Preparation of Standards and Internal Standard Working Solutions:
-
Prepare stock solutions of enterolactone and this compound in methanol (B129727) at 1 mg/mL.
-
Prepare a series of working standard solutions of enterolactone by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a concentration of 1 µg/mL.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the this compound working solution.
-
Add 500 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Vortex and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the enterolactone glucuronides and sulfates.
-
Perform liquid-liquid extraction by adding 1 mL of diethyl ether, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate enterolactone from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for both enterolactone and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both enterolactone and this compound.
-
Calculate the peak area ratio (Enterolactone / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of enterolactone in the plasma samples from the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for enterolactone quantification.
Caption: Correction for analytical variability with an internal standard.
References
Minimizing ion suppression for enterolactone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of enterolactone (B190478) by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in enterolactone analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, enterolactone, in the mass spectrometer's ion source.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, poor sensitivity, and reduced reproducibility.[4][5] Given the complexity of biological samples, ion suppression is a significant challenge that must be addressed for reliable enterolactone quantification.
Q2: What are the common sources of ion suppression in enterolactone analysis?
Common sources of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other metabolites naturally present in biological samples.[1][3][6]
-
Exogenous substances: Contaminants introduced during sample collection, storage, or preparation, such as plasticizers from tubes.[4]
-
Reagents: Ion-pairing agents or detergents used in the analytical workflow.[1][6]
-
Co-eluting metabolites: Structurally similar compounds or metabolites that are not chromatographically resolved from enterolactone, a notable example being its precursor, enterodiol (B191174).[7]
Q3: How can I detect and quantify ion suppression in my enterolactone assay?
Two primary methods are used to assess ion suppression:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[8][9][10] A solution of enterolactone is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of enterolactone indicates the retention time of ion-suppressing components.[9]
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the matrix factor (MF).[11] The peak area of enterolactone in a blank matrix extract spiked after extraction is compared to the peak area of enterolactone in a neat solution at the same concentration.[11]
Q4: In biological samples, enterolactone exists in conjugated forms. How does this affect the analysis?
In plasma and urine, enterolactone is often present as glucuronide and sulfate (B86663) conjugates.[1][7] To measure total enterolactone, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required to cleave these conjugates and convert them to the free form before extraction and analysis.[1][4][7]
Troubleshooting Guide
This guide addresses common issues encountered during enterolactone analysis, with a focus on mitigating ion suppression.
Problem 1: Low signal intensity, poor sensitivity, and high limit of quantification (LLOQ).
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Switch from protein precipitation (PPT) to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve cleaner extracts.[7][11] SPE is often considered the most effective for removing interfering matrix components.[11] 2. Optimize Chromatography: Adjust the LC gradient to separate enterolactone from ion-suppressing regions identified by post-column infusion.[7] Consider a column with alternative selectivity, such as a phenyl-hexyl phase.[7] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to detect low levels of enterolactone.[4][8] |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Tune the spray voltage, gas flows, and temperature of the ion source to maximize the signal for enterolactone.[12] 2. Check Mobile Phase pH: Ensure the mobile phase pH is optimal for the ionization of enterolactone. The addition of a small amount of acid, like 0.1% formic acid, is common.[12] |
| Analyte Loss During Sample Preparation | 1. Evaluate Extraction Recovery: Perform recovery experiments to ensure enterolactone is not being lost during the extraction steps. 2. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone) is the gold standard for correcting for both matrix effects and analyte loss during sample preparation.[4][7] |
Problem 2: Poor reproducibility and inconsistent results between samples.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[7] 2. Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable ion suppression between different samples, as the internal standard will be affected similarly to the analyte.[7] |
| Incomplete Enzymatic Hydrolysis | 1. Optimize Hydrolysis Conditions: Ensure the pH, temperature, and incubation time for the enzymatic hydrolysis are optimal for complete cleavage of enterolactone conjugates. |
| Chromatographic Issues | 1. Check for Retention Time Shifts: Shifting retention times can cause the analyte peak to move into a region of different ion suppression. Ensure the LC system is equilibrated and delivering a stable gradient.[12] |
Problem 3: Inaccurate quantification due to interfering peaks.
| Possible Cause | Troubleshooting Steps |
| Co-elution with Isobaric Compounds | 1. Improve Chromatographic Resolution: The most common isobaric interferent for enterolactone is its precursor, enterodiol.[7] Optimize the LC method to achieve baseline separation. A shallower gradient or a different column chemistry (e.g., phenyl-hexyl) can improve resolution.[7] 2. Use Tandem Mass Spectrometry (MS/MS): Employing MS/MS with multiple reaction monitoring (MRM) provides higher specificity. Monitor multiple, unique precursor-product ion transitions for enterolactone to confirm its identity.[7] |
| Contamination | 1. Analyze Blanks: Regularly inject solvent and matrix blanks to check for contamination from the autosampler, solvents, or sample collection tubes. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing ion suppression and achieving accurate results. Below is a summary of common techniques used for enterolactone analysis in plasma.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Cleanup Efficiency | High | Moderate | Low |
| Matrix Effect Reduction | Most effective | Good | Minimal (often results in significant matrix effects)[11] |
| Recovery (%) | 85-105% (analyte dependent)[6] | >90%[6] | Variable, often lower[6] |
| LLOQ (ng/mL) | ~0.082 (free enterolactone)[6] | ~0.164 (total enterolactone)[6] | Generally higher; not ideal for trace analysis[6] |
| Precision (RSD%) | <15%[6] | Within-run: 3-6%Between-run: 10-14%[4][6] | Generally <15%, but can be higher[6] |
| Throughput | Can be automated for high throughput | Can be labor-intensive | Fast and simple |
Recommendation: For applications requiring high sensitivity and accuracy, Solid-Phase Extraction (SPE) is recommended due to its superior cleanup efficiency and ability to minimize matrix effects.[11] If experiencing significant ion suppression with Protein Precipitation (PPT), switching to LLE or SPE is advised.[11]
Experimental Protocols
1. Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike a known concentration of enterolactone standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., plasma) through your entire sample preparation procedure (extraction and concentration). Spike the same concentration of enterolactone standard into the final, dried extract before reconstitution.[11]
-
-
Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) as described in the FAQ section. An MF significantly different from 100% or high variability between different lots of matrix indicates a problematic matrix effect.[11]
2. Protocol: Sample Preparation for Total Enterolactone in Plasma using SPE
-
Internal Standard: Add a stable isotope-labeled internal standard for enterolactone to a plasma sample.[1]
-
Enzymatic Hydrolysis: To measure total enterolactone, incubate the plasma sample with β-glucuronidase and sulfatase to deconjugate the metabolites.[1]
-
Protein Precipitation: Precipitate proteins by adding an organic solvent like acetonitrile (B52724) or methanol.[1] Centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18).
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove salts and other polar interferences.
-
Elute enterolactone with an appropriate organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[1]
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity in enterolactone analysis.
Caption: A typical experimental workflow for the analysis of total enterolactone in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. anis.au.dk [anis.au.dk]
- 3. halocolumns.com [halocolumns.com]
- 4. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dealing with poor chromatographic peak shape for Enterolactone-d6
Technical Support Center: Enterolactone-d6 Analysis
Welcome to the technical support center for this compound analysis. This resource is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting guidance and answers to frequently asked questions (FAQs) regarding poor chromatographic peak shape and other related issues encountered during experimental procedures.
Troubleshooting Guide: Poor Chromatographic Peak Shape
Poor peak shape can compromise analytical results by degrading resolution and affecting the accuracy and precision of quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving common peak shape problems for this compound.
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape distortion.[3][4] It can significantly impact the accuracy of peak integration and reduce resolution from nearby peaks.[5]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for peak tailing.
Summary of Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Secondary Silanol Interactions | Enterolactone, having polar characteristics, can interact with residual ionized silanol groups on silica-based C18 columns, which is a primary cause of tailing for basic compounds.[3][4][6] | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[6] Operate at a low pH (e.g., 2-3).[5] Use a highly deactivated, end-capped column to block silanol groups.[3][7] |
| Column Overload | Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[2][4][8] | Reduce the injection volume or dilute the sample concentration.[2] |
| Column Contamination / Degradation | Accumulation of impurities from samples on the column inlet frit or degradation of the stationary phase can distort peak shape.[1][8] A void at the column inlet is another possibility.[3] | First, try back-flushing the column.[1] If a guard column is used, replace it.[1] If the problem persists, replace the analytical column.[1][5] |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4][6] | Dissolve the sample in a solvent that is weaker than or has a similar strength to the initial mobile phase.[6][9] |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing and loose fittings between the injector, column, and detector can cause peak broadening and tailing.[4][5][7] | Use shorter, narrower internal diameter tubing (e.g., 0.005").[7] Ensure all connections are secure.[5] |
Q2: My peak shape is broad. How can I improve it?
Broad peaks reduce resolution and decrease analytical sensitivity.[8] This issue can stem from various factors related to the column, mobile phase, or instrument setup.[2]
Summary of Causes and Solutions for Broad Peaks
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Column Inefficiency | The column may be degraded, contaminated, or poorly packed.[2][8] | Use a guard column to protect the analytical column from contaminants.[2] Regularly flush the column with strong solvents.[2] If performance does not improve, replace the column.[2] |
| Inadequate Solvent Strength | If the mobile phase is too weak, the analyte may interact too long with the stationary phase, causing broadening.[8] | Increase the percentage of the organic solvent (e.g., acetonitrile) in your gradient or isocratic method.[5] |
| Flow Rate Inconsistencies | Fluctuations in the mobile phase flow rate can lead to peak broadening.[8] | Ensure the pump is properly maintained and delivering a consistent flow rate.[6] Check for leaks in the system.[4] |
| Temperature Fluctuations | Changes in column temperature can affect analyte interaction with the stationary phase and mobile phase viscosity, leading to variations in peak shape.[8] | Use a column oven to maintain a constant and stable temperature.[6][10] |
| High Sample Volume | Injecting a large sample volume can lead to broad peaks.[9] | Reduce the injection volume.[9] |
Q3: I am observing peak fronting or split peaks. What should I investigate?
Peak fronting (a leading shoulder) and split peaks are less common than tailing but indicate significant problems with the method or system.[8]
Summary of Causes and Solutions for Fronting/Split Peaks
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Peak Fronting | Often caused by column overload or issues with the sample solvent.[8] | Reduce the sample concentration or injection volume.[2] Ensure the sample is dissolved in a solvent compatible with the mobile phase.[11] |
| Split Peaks | Can be caused by a partially blocked column inlet frit, column contamination, or injecting in a solvent much stronger than the mobile phase.[8][12] | Filter all samples and mobile phases to remove particulates.[1] Try reversing and flushing the column.[1] If the problem persists, the column may need to be replaced.[1] Ensure the sample solvent is compatible with the mobile phase.[9] |
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an LC method for this compound?
A reversed-phase method on a C18 column is a common and effective approach for analyzing enterolactone.[6]
Typical Starting LC-MS/MS Parameters
| Parameter | Typical Condition |
|---|---|
| LC System | High-Performance (HPLC) or Ultra-High-Performance (UHPLC) System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13] |
| Gradient | A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B)[13] |
| Flow Rate | 0.2 - 0.4 mL/min[14] |
| Column Temperature | 40°C[14] |
| Injection Volume | 5 - 10 µL[14] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode[13] |
Q5: My retention times are shifting between injections. What could be the cause?
Retention time instability is a frequent issue in LC analysis.[6] Several factors can contribute to this problem:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of proper equilibration.[6]
-
Mobile Phase Composition Changes: Organic solvent can evaporate from the mobile phase over time, altering its composition. Keep mobile phase bottles capped and prepare fresh solutions regularly.[6]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Using a column oven is highly recommended for stable results.[6]
-
Inconsistent Pump Performance: Variations in flow rate due to pump issues will directly impact retention times. Regular pump maintenance is crucial.[6]
Q6: I'm analyzing this compound in plasma and suspect matrix effects are causing poor peak shape. How can I confirm this?
Matrix effects occur when components in a biological sample interfere with the ionization of the analyte, causing suppression or enhancement of the signal.[15] This can also affect peak shape. A post-extraction spike experiment is a standard way to assess this.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike a known concentration of this compound standard into the final reconstitution solvent.[15]
-
Set B (Post-Spiked Matrix): Process a blank plasma sample through your entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction). Spike the same concentration of the this compound standard into the final, extracted matrix.[15]
-
-
Analyze and Calculate:
-
Interpret the Results:
-
MF < 100%: Indicates ion suppression.
-
MF > 100%: Indicates ion enhancement.
-
MF = 100%: Indicates no significant matrix effect.[15]
-
If significant matrix effects are confirmed, improving the sample cleanup procedure (e.g., using solid-phase extraction) or refining the chromatographic separation to resolve the analyte from interfering components is recommended.[15]
Experimental Protocols & Workflows
Protocol: General LC-MS/MS Analysis of Enterolactone
This protocol outlines a typical workflow for the quantification of enterolactone in a biological matrix like plasma. Isotope dilution, using a stable labeled internal standard like this compound, is the gold standard as it corrects for sample loss during preparation and for matrix effects.[14]
Workflow for this compound Analysis
Caption: General experimental workflow for this compound quantification.
-
Sample Preparation:
-
An internal standard (IS), a stable isotopically labeled version of the analyte, is added to the sample at the beginning of the process.[14]
-
For the measurement of total enterolactone, an enzymatic hydrolysis step is performed to release enterolactone from its glucuronide and sulfate (B86663) conjugates.[14]
-
The sample is then cleaned up using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components.[16]
-
The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase conditions.[14]
-
-
LC-MS/MS Analysis:
-
Data Processing:
-
The chromatographic peaks for the analyte (this compound) and the internal standard are integrated.
-
The concentration of this compound is determined by calculating the ratio of its peak area to the peak area of the known amount of internal standard. This ratio corrects for variability during sample prep and analysis.[14]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. youtube.com [youtube.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Ensuring complete enzymatic deconjugation for total enterolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic deconjugation of enterolactone (B190478) for total enterolactone analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic hydrolysis of enterolactone conjugates in biological samples.
| Problem | Potential Cause | Suggested Solution |
| Low or no recovery of enterolactone after enzymatic hydrolysis. | Incomplete deconjugation: The enzyme activity may be insufficient or inhibited. | 1. Optimize Enzyme Concentration: Increase the concentration of β-glucuronidase/sulfatase. The required amount can vary significantly between sample matrices (e.g., urine vs. plasma)[1][2]. 2. Verify Enzyme Activity: Ensure the enzyme is active and has been stored correctly at 2-8°C[2]. Avoid freezing the enzyme solution[3]. 3. Optimize Incubation Time and Temperature: For plasma samples, a longer incubation time (e.g., 16 hours) may be necessary for complete hydrolysis[1]. Increasing the temperature to 45°C can also improve hydrolysis rates for some analytes, though this may not significantly affect enterolactone deconjugation in plasma[1]. 4. Check pH of the reaction: The optimal pH for β-glucuronidase from Helix pomatia is between 4.5 and 5.0[2]. Hydrolysis at a pH of 6 has been shown to be detrimental, especially in plasma[1]. |
| Sample Matrix Effects: Components in the sample (e.g., plasma, urine) may be inhibiting the enzyme. | 1. Sample Dilution: Dilute the sample to reduce the concentration of potential inhibitors. 2. Sample Cleanup: Consider a preliminary sample cleanup step, such as protein precipitation or solid-phase extraction (SPE), before enzymatic hydrolysis. However, hydrolysis is typically performed before extraction[4][5]. | |
| Degradation of Enterolactone: The analyte may be degrading during sample preparation. | 1. Maintain Appropriate Temperature: Keep samples on ice or at a controlled temperature during preparation. 2. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. | |
| High variability between replicate samples. | Inconsistent sample preparation: Pipetting errors, temperature fluctuations, or variations in incubation times can lead to variability. | 1. Use of an Internal Standard: Incorporate a stable, isotopically labeled internal standard (e.g., ¹³C₃-enterolactone) at the beginning of the sample preparation to correct for variations during extraction and analysis[4][5]. 2. Standardize Procedures: Ensure consistent handling of all samples, including precise timing of incubations and temperature control. |
| Non-homogenous sample: The sample may not be adequately mixed before aliquoting. | 1. Thorough Mixing: Vortex or gently invert the sample tube before taking an aliquot. | |
| Unexpected peaks in the chromatogram. | Contamination from the enzyme preparation: Some commercial β-glucuronidase preparations, particularly from Helix pomatia, can be contaminated with phytoestrogens[1]. | 1. Run an Enzyme Blank: Prepare a blank sample containing only the buffer and the enzyme to identify any contaminating peaks. This "enzyme blank" can be used for background subtraction[1]. 2. Consider Alternative Enzymes: β-glucuronidase from other sources, such as E. coli, may have lower levels of phytoestrogen contamination[1]. However, their activity towards lignans (B1203133) might be lower[1]. |
| Matrix interferences: Other compounds in the sample matrix may co-elute with enterolactone. | 1. Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or column chemistry to improve the separation of enterolactone from interfering peaks. 2. Enhance Sample Cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering compounds[4]. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic deconjugation in the analysis of total enterolactone?
In the body, enterolactone is often found in a conjugated form, primarily as glucuronides and sulfates, which increases its water solubility for excretion[2][6]. To measure the total enterolactone concentration (both free and conjugated forms), an enzymatic hydrolysis step is necessary to cleave off these conjugate groups, converting them into the free, unconjugated form of enterolactone that can then be quantified[4][5].
Q2: Which enzyme is recommended for the deconjugation of enterolactone?
β-Glucuronidase from Helix pomatia is commonly used for the hydrolysis of enterolactone conjugates[1][7]. This enzyme preparation is often a crude solution that also contains sulfatase activity, which is beneficial for cleaving both glucuronide and sulfate (B86663) conjugates[2].
Q3: What are the optimal conditions for enzymatic hydrolysis of enterolactone conjugates?
For β-glucuronidase from Helix pomatia, the following conditions are generally recommended:
-
pH: 4.5 - 5.0[2]
-
Temperature: 37°C[1]
-
Incubation Time: This is matrix-dependent. For urine, 2 hours may be sufficient, while for plasma, a longer incubation of 16 hours might be required for complete deconjugation[1].
Q4: Can I use the same hydrolysis protocol for both urine and plasma samples?
No, the optimal hydrolysis conditions can differ between sample matrices. The rate of hydrolysis for enterolactone conjugates has been observed to be significantly slower in plasma compared to urine[1]. Therefore, a longer incubation time is typically required for plasma samples to ensure complete deconjugation[1].
Q5: How can I be sure that the deconjugation is complete?
To ensure complete deconjugation, it is recommended to perform optimization experiments. This can involve varying the enzyme concentration and incubation time to find the point at which the measured enterolactone concentration no longer increases.
Q6: Are there any alternatives to enzymatic hydrolysis for measuring total enterolactone?
While enzymatic hydrolysis is the standard method for determining total enterolactone by first converting conjugates to the free form, some advanced LC-MS/MS methods can directly quantify the intact glucuronidated and sulfated forms of enterolactone along with the free form[8][9]. This approach avoids the need for enzymatic hydrolysis, simplifying sample preparation and reducing analysis time[8][10].
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Enterolactone Conjugates in Human Plasma
This protocol outlines a typical procedure for the enzymatic deconjugation of enterolactone glucuronides and sulfates in human plasma prior to extraction and analysis by LC-MS/MS.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex each sample to ensure homogeneity.
-
-
Internal Standard Spiking:
-
Enzymatic Hydrolysis:
-
Add 50 µL of acetate (B1210297) buffer (pH 5.0) to the plasma sample.
-
Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia (e.g., >100,000 units/mL)[11]. The exact amount may need to be optimized empirically[2].
-
Vortex the mixture gently.
-
Incubate at 37°C for 16 hours to ensure complete hydrolysis[1].
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen[5].
-
Reconstitute the dried residue in a suitable solvent (e.g., a mixture of water with formic acid and acetonitrile (B52724) or methanol) for LC-MS/MS analysis[4].
-
Data Presentation
Table 1: Typical Performance Characteristics of Enterolactone Quantification Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Form | Free & Conjugated, Total (post-hydrolysis) | Total (post-hydrolysis) |
| Recovery (%) | 85-105% (Analyte dependent)[13] | >90%[13] |
| LLOQ (ng/mL) | Enterolactone: ~0.082Enterolactone glucuronide: ~0.026Enterolactone sulfate: ~0.016[13] | ~0.164 (as total enterolactone)[13] |
| Precision (RSD%) | <15%[13] | Within-run: 3-6%Between-run: 10-14%[13] |
Visualizations
Caption: Workflow for Total Enterolactone Analysis.
Caption: Enzymatic Deconjugation of Enterolactone.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of phytoestrogen conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MP Biomedicals Beta-Glucuronidase from Helix pomatia 5 mL | Buy Online | MP Biomedicals™ | Fisher Scientific [fishersci.com]
- 8. anis.au.dk [anis.au.dk]
- 9. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Beta Gluc, Beta glucuronidase solution from helix pomatia - Soltec Ventures [soltecventures.com]
- 12. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: High-Throughput Enterolactone Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high-throughput enterolactone (B190478) analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Question: Why am I seeing low recovery of enterolactone after sample preparation?
Answer: Low recovery of enterolactone can stem from several factors during the sample preparation process. Here are some common causes and solutions:
-
Incomplete Enzymatic Hydrolysis: To measure total enterolactone (both free and conjugated forms), complete hydrolysis of glucuronide and sulfate (B86663) conjugates is crucial.[1][2]
-
Solution: Ensure the activity of your β-glucuronidase/sulfatase enzyme mixture is optimal. Incubate samples overnight at 37°C in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0) to ensure complete cleavage.[1]
-
-
Inefficient Extraction: The choice of extraction method and its proper execution are critical for good recovery.[3]
-
Solution: For Solid-Phase Extraction (SPE), ensure the C18 cartridges are properly conditioned and that the wash and elution solvent compositions are optimized.[1] For Liquid-Liquid Extraction (LLE), ensure vigorous vortexing for thorough mixing and repeat the extraction of the aqueous layer to maximize recovery.[2]
-
-
Analyte Loss During Evaporation: Evaporating the organic solvent to dryness can lead to the loss of enterolactone if not done carefully.
-
Solution: Evaporate the eluate under a gentle stream of nitrogen. Avoid excessive heat or prolonged drying times.[1]
-
Question: My results show high variability between replicate samples. What could be the cause?
Answer: High variability, often indicated by a high relative standard deviation (RSD%), can be introduced at multiple stages of the analysis.[3][4]
-
Inconsistent Sample Preparation: Manual sample preparation steps, if not performed consistently, can be a major source of variability.
-
Solution: Use automated liquid handlers for precise and repeatable dispensing of reagents and samples. Ensure thorough mixing at each step.
-
-
Matrix Effects: The sample matrix (e.g., plasma, urine) can interfere with the ionization of enterolactone in the mass spectrometer, leading to ion suppression or enhancement.[4][5]
-
Solution: The use of a stable isotope-labeled internal standard, such as ¹³C₃-enterolactone, is the gold standard to correct for matrix effects.[4][6][7] This standard is added at the beginning of the sample preparation process and experiences the same variations as the analyte, allowing for accurate correction.[7]
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can also contribute to variability.
-
Solution: Regularly perform system suitability tests and calibrations to ensure the instrument is performing within specifications. Monitor for stable spray in the ESI source.
-
Question: I am observing unexpected peaks or high background noise in my chromatograms. How can I resolve this?
Answer: Extraneous peaks and high background can interfere with the accurate quantification of enterolactone.
-
Contamination: Contamination can be introduced from various sources, including reagents, labware, and the instrument itself.
-
Solution: Use high-purity solvents and reagents (e.g., LC-MS grade).[6] Thoroughly clean all labware. Implement a rigorous cleaning protocol for the LC system, including flushing the lines and cleaning the ion source.
-
-
Poor Chromatographic Separation: Inadequate separation of enterolactone from other matrix components can lead to co-eluting interferences.
-
Solution: Optimize the chromatographic conditions, including the mobile phase gradient, flow rate, and column temperature.[1] Ensure the column is not overloaded and is performing efficiently.
-
-
Sample Matrix Complexity: Biological samples are complex, and endogenous compounds can interfere with the analysis.[5]
-
Solution: Improve the sample cleanup process. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than protein precipitation.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding high-throughput enterolactone analysis.
Question: What is the most common analytical method for high-throughput enterolactone analysis?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for high-throughput enterolactone analysis due to its high sensitivity, specificity, and speed.[1][8] This method allows for the direct quantification of free enterolactone and its glucuronidated and sulfated conjugates.[9] Other methods like GC-MS and time-resolved fluoroimmunoassay (TR-FIA) are also used but may require more extensive sample preparation or lack the specificity of LC-MS/MS.[1][8]
Question: Why is an internal standard necessary for accurate quantification?
Answer: An internal standard is crucial for correcting for variations that can occur during sample preparation and analysis.[4] A stable isotope-labeled internal standard, such as (+/-)-Enterolactone-13c3, is chemically identical to the analyte and will behave similarly during extraction, derivatization, and ionization.[7] By measuring the ratio of the analyte to the internal standard, it is possible to correct for sample loss and matrix effects, leading to highly accurate and precise quantification.[7]
Question: What are the expected recovery rates and limits of quantification for enterolactone analysis?
Answer: The recovery and lower limit of quantification (LLOQ) depend on the sample preparation and analytical method used. The following table summarizes typical performance data for different methods.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery (%) | 85-105% (Analyte dependent)[3] | >90%[3] |
| LLOQ (pM) | Enterolactone sulfate: 16Enterolactone glucuronide: 26Free enterolactone: 86[8][9][10][11] | Not explicitly stated, but high recovery suggests comparable sensitivity to SPE.[3] |
| Precision (RSD%) | <15%[3] | Within-run: 3-6%Between-run: 10-14%[3][4][12] |
Question: What are the key steps in a typical experimental protocol for total enterolactone analysis in plasma?
Answer: A typical workflow for the analysis of total enterolactone in plasma involves several key steps.[4] The following diagram illustrates this process.
Caption: General workflow for total enterolactone analysis in plasma.
Question: How are plant lignans (B1203133) converted to enterolactone in the body?
Answer: Dietary plant lignans are metabolized by the gut microbiota into enterolignans, primarily enterodiol (B191174) and enterolactone.[13] This multi-step process involves deglycosylation, O-demethylation, dehydroxylation, and dehydrogenation by various anaerobic bacteria.[13] The following diagram illustrates the key steps in this metabolic pathway.
Caption: Simplified metabolic pathway of plant lignans to enterolactone by gut microbiota.
Experimental Protocols
Protocol 1: High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma [9]
This protocol is adapted from a method designed for rapid and sensitive quantification without an enzymatic hydrolysis step.
-
Chemicals and Reagents:
-
Enterolactone, enterolactone glucuronide, and enterolactone sulfate standards.
-
Stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone).
-
Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade.
-
-
Sample Preparation:
-
A simple sample clean-up using one purification step with Solid-Phase Extraction (SPE) is employed.
-
-
LC-MS/MS Conditions:
-
Chromatography: A short run time of 2.6 minutes is utilized.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Enterolactone glucuronide transition: 473.1 -> 297.1
-
Enterolactone sulfate transition: 377.1 -> 297.1
-
Enterolactone precursor ion: m/z 297.1[1]
-
-
-
Protocol 2: Quantification of Total Enterolactone in Plasma using Isotope Dilution LC-MS/MS [6][7]
This protocol includes an enzymatic hydrolysis step to measure the total concentration of enterolactone.
-
Materials and Reagents:
-
(+/-)-Enterolactone standard.
-
(+/-)-Enterolactone-13c3 internal standard.
-
LC-MS grade methanol, acetonitrile, and water.
-
β-Glucuronidase/sulfatase from Helix pomatia.
-
Sodium acetate buffer (0.1 M, pH 5.0).
-
Solid Phase Extraction (SPE) cartridges.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard working solution to each sample.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and the β-glucuronidase/sulfatase enzyme solution.
-
Incubate overnight at 37°C.
-
Perform Solid-Phase Extraction (SPE) for cleanup and concentration.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance or ultra-high-performance liquid chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with water and acetonitrile/methanol containing a modifier (e.g., 0.1% formic acid).[1]
-
Flow Rate: 0.3-0.5 mL/min.[1]
-
Column Temperature: Approximately 40°C.[1]
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative ESI.
-
Detection: Multiple Reaction Monitoring (MRM) for both enterolactone and the ¹³C₃-enterolactone internal standard.
-
Caption: A logical workflow for troubleshooting common issues in enterolactone analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Importance of interaction between the matrix effect and microbial metabolism in the bioavailability of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anis.au.dk [anis.au.dk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects | MDPI [mdpi.com]
Technical Support Center: Enterolactone-d6 Stability and H/D Back-Exchange
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Enterolactone-d6, with a specific focus on troubleshooting issues related to hydrogen/deuterium (B1214612) (H/D) back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic stability important?
This compound is a deuterated form of enterolactone (B190478), a bioactive metabolite of dietary lignans.[1][2] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (LC-MS) for its parent compound, enterolactone.[2] The stability of the deuterium labels is critical for accurate quantification, as their loss through H/D back-exchange can lead to underestimation of the analyte concentration.
Q2: What is H/D back-exchange and why does it occur?
H/D back-exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[3] This process is particularly relevant for deuterated compounds when they are in protic solvents (e.g., water, methanol) or exposed to sources of protons. The exchange occurs at labile sites in the molecule, and its rate is influenced by factors such as pH, temperature, and the specific chemical environment of the deuterium atom.[4]
Q3: What are the primary factors that can affect the stability of this compound and promote H/D back-exchange?
Several factors can influence the stability of this compound:
-
pH: Both acidic and basic conditions can catalyze H/D back-exchange. The minimum rate of exchange for many compounds is often found in a slightly acidic pH range.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.
-
Solvent: Protic solvents, especially water and alcohols, can serve as a source of hydrogen atoms for back-exchange. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are generally preferred for storage and sample preparation.
-
Light Exposure: Exposure to UV or sunlight can induce photolytic degradation, though its specific impact on H/D exchange for this molecule is not well-documented.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen, argon) can improve stability.
-
Moisture: High humidity can introduce water, which can facilitate hydrolysis and H/D back-exchange.
Q4: How should I store my this compound to ensure its stability?
To maintain the isotopic and chemical integrity of this compound, it is recommended to:
-
Store in a tightly sealed container: This minimizes exposure to moisture and air.
-
Use an aprotic solvent for stock solutions: Anhydrous acetonitrile or DMSO are suitable choices.
-
Store at low temperatures: For long-term storage, -20°C or -80°C is recommended.
-
Protect from light: Store in an amber vial or in the dark.
-
Aliquot stock solutions: This avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.
Troubleshooting Guide
Problem: I am observing a lower than expected mass for my this compound standard in my LC-MS analysis.
-
Question: Could this be due to H/D back-exchange?
-
Answer: Yes, a shift to a lower mass is a primary indicator of H/D back-exchange, where deuterium atoms (mass ≈ 2) are replaced by hydrogen atoms (mass ≈ 1).
-
-
Question: What are the likely causes in my experimental workflow?
-
Answer:
-
Sample Preparation: Was the sample prepared in a protic solvent (e.g., water, methanol) for an extended period? Were the solvents of high purity and anhydrous?
-
LC Mobile Phase: Is your mobile phase highly aqueous or at a pH that promotes exchange?
-
Incubation Conditions: If the sample was incubated, was it at an elevated temperature or for a prolonged duration in a protic medium?
-
Storage of Working Solutions: Were your working solutions stored at room temperature in a protic solvent?
-
-
-
Question: How can I confirm that back-exchange is occurring?
-
Answer: You can perform a simple experiment by incubating your this compound standard in your sample matrix or mobile phase for varying amounts of time and analyzing the mass spectrum at each time point. A progressive shift to lower masses over time would confirm back-exchange.
-
Problem: My quantitative results for enterolactone are inconsistent and show high variability.
-
Question: Could instability of the this compound internal standard be the cause?
-
Answer: Absolutely. If the internal standard is undergoing H/D back-exchange, its signal will decrease, leading to an inaccurate calculation of the analyte-to-internal standard ratio and, consequently, inaccurate quantification of enterolactone.
-
-
Question: What steps can I take to minimize back-exchange during my analytical run?
-
Answer:
-
Optimize Sample Preparation: Minimize the time the sample spends in aqueous or protic solutions. Use cold temperatures during sample preparation.
-
Adjust LC Method: If possible, use a mobile phase with a higher organic content or adjust the pH to a range where exchange is minimized (typically slightly acidic for many compounds).
-
Immediate Analysis: Analyze samples as soon as possible after preparation.
-
-
Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange Stability
Objective: To determine the rate of H/D back-exchange of this compound in a specific medium (e.g., buffer, plasma) over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, human plasma).
-
-
Incubation:
-
Incubate the samples at a relevant temperature (e.g., 37°C for physiological studies).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Extraction:
-
Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).
-
Extract the compound from the matrix if necessary (e.g., using protein precipitation followed by liquid-liquid extraction).
-
-
Analysis:
-
Analyze the samples using LC-MS.
-
Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.
-
-
Data Interpretation:
-
Calculate the percentage of the fully deuterated form (d6) remaining at each time point to determine the rate of exchange.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and the stability of the deuterium labels of this compound under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Store solid this compound or a solution in an aprotic solvent at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber).
-
-
Time Points:
-
Collect samples at various time points for each condition (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples by a stability-indicating method, typically LC-MS.
-
Monitor the parent compound (this compound) and the formation of any degradation products. Simultaneously, monitor the mass isotopologue distribution to assess H/D back-exchange under these stress conditions.
-
Quantitative Data Summary (Illustrative)
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of this compound (% d6 remaining) under Various Conditions
| Condition | Time (hours) | % this compound Remaining |
| pH Stability (37°C) | ||
| 0.1 M HCl | 24 | 85% |
| pH 4.0 Buffer | 24 | 98% |
| pH 7.4 Buffer | 24 | 92% |
| 0.1 M NaOH | 24 | 75% |
| Temperature Stability (in pH 7.4 Buffer) | ||
| 4°C | 24 | >99% |
| 25°C (Room Temp) | 24 | 95% |
| 37°C | 24 | 92% |
| Solvent Stability (25°C) | ||
| Acetonitrile | 24 | >99% |
| 50:50 Acetonitrile:Water | 24 | 96% |
| Water | 24 | 94% |
Visualizations
Caption: Experimental workflow for assessing H/D back-exchange of this compound.
Caption: Simplified signaling pathways of Enterolactone.
References
Technical Support Center: Optimizing Derivatization for Volatile Enterolactone Analysis
Welcome to the technical support center for the optimization of derivatization reactions for the analysis of volatile enterolactone (B190478) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of enterolactone for GC-MS analysis.
Q1: Why is derivatization necessary for enterolactone analysis by GC-MS?
A1: Enterolactone in its natural state is a non-volatile compound, meaning it does not readily vaporize at the temperatures used in gas chromatography. Derivatization is a chemical modification process that converts non-volatile enterolactone into a more volatile and thermally stable compound, making it suitable for GC-MS analysis. The most common method is silylation, which replaces the active hydrogen atoms on the hydroxyl groups of enterolactone with trimethylsilyl (B98337) (TMS) groups.[1] This process reduces the polarity and increases the volatility of the molecule.
Q2: What are the most common derivatization agents for enterolactone?
A2: The most frequently used silylating agents for enterolactone and other phenolic compounds are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[1][2]
Q3: My derivatized enterolactone peak is small or absent. What are the possible causes and solutions?
A3: A low or absent peak of derivatized enterolactone is a common issue that can stem from several factors:
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture. Any water in your sample or reagents will react with the silylating agent, reducing its availability to derivatize the enterolactone.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. Samples should be completely dry before adding the derivatization reagents. Lyophilization (freeze-drying) is an effective method for sample drying.
-
-
Incomplete Derivatization: The reaction may not have gone to completion, leaving a significant portion of the enterolactone underivatized.
-
Solution: Optimize the reaction conditions. This may involve increasing the reaction temperature (a common starting point is 60-70°C), extending the reaction time (typically 30-60 minutes), or increasing the concentration of the silylating reagent.[2]
-
-
Degradation of Derivatives: Trimethylsilyl (TMS) derivatives of enterolactone can be unstable and susceptible to hydrolysis, especially over extended periods.
-
Solution: Analyze the derivatized samples as soon as possible after the reaction is complete. If storage is necessary, it should be at low temperatures (e.g., -20°C) to minimize degradation.[3]
-
Q4: I am seeing multiple peaks for enterolactone in my chromatogram. What could be the reason?
A4: The presence of multiple peaks for a single analyte can be due to:
-
Incomplete Silylation: This can result in peaks for both the underivatized enterolactone and the fully derivatized version. The underivatized compound will likely have a broader, tailing peak shape.
-
Solution: Re-optimize your derivatization protocol to ensure the reaction goes to completion (see Q3).
-
-
Formation of Partially Silylated Derivatives: If the reaction is not complete, you might see peaks corresponding to enterolactone with only one of the two hydroxyl groups derivatized.
-
Solution: As with incomplete silylation, optimizing the reaction conditions (temperature, time, reagent concentration) is key.
-
-
Isomerization: Although less common for enterolactone, some compounds can isomerize under certain derivatization conditions.
-
Solution: Use the mildest effective reaction conditions.
-
Q5: My chromatogram shows significant peak tailing for the derivatized enterolactone. How can I improve the peak shape?
A5: Peak tailing is often caused by active sites in the GC system that interact with the analyte.
-
Solution:
-
Silanize Glassware and Inlet Liner: Treat all glass surfaces that come into contact with the sample with a silanizing agent to mask active Si-OH groups.[2]
-
Check Column Condition: Ensure your GC column is in good condition and has not become contaminated or degraded.
-
Confirm Complete Derivatization: As mentioned earlier, underivatized enterolactone can exhibit poor peak shape.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the silylation reaction is highly dependent on temperature and time. Below are tables summarizing the expected impact of these parameters on the derivatization of enterolactone, based on general principles of silylation reactions. Note: This data is illustrative and optimal conditions should be empirically determined for your specific experimental setup.
Table 1: Effect of Reaction Temperature on Enterolactone Derivatization Efficiency
| Reaction Temperature (°C) | Expected Relative Peak Area | Observations |
| 50 | Low to Moderate | Incomplete derivatization is likely. Reaction kinetics are slow. |
| 60 | Moderate to High | A good starting point for optimization.[2] |
| 70 | High | Often cited as an optimal temperature for enterolactone silylation.[1][4] |
| 80 | High | May lead to degradation of the derivative or formation of byproducts.[5] |
Table 2: Effect of Reaction Time on Enterolactone Derivatization Efficiency
| Reaction Time (minutes) | Expected Relative Peak Area | Observations |
| 15 | Low to Moderate | May be insufficient for complete derivatization. |
| 30 | High | A commonly used and effective reaction time.[4] |
| 60 | High | Can be used to ensure the reaction goes to completion.[2] |
| 90+ | High | Extended reaction times may not significantly increase yield and could risk derivative degradation. |
Experimental Protocols
Protocol 1: Silylation of Enterolactone for GC-MS Analysis
This protocol describes a standard method for the derivatization of enterolactone using BSTFA with a TMCS catalyst.
Materials:
-
Dried enterolactone sample or extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample containing enterolactone is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine, followed by 50 µL of BSTFA with 1% TMCS.[4]
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes.[4]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane) before analysis.
Visualizations
Caption: Workflow for enterolactone derivatization and GC-MS analysis.
Caption: Decision tree for troubleshooting low derivatization yield.
Caption: Chemical transformation during enterolactone silylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Enterolactone-d6 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of Enterolactone-d6 during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis a critical step before enterolactone (B190478) extraction?
In biological samples like plasma and urine, enterolactone is primarily found as water-soluble conjugates, mainly glucuronides and sulfates.[1] These conjugated forms are not efficiently extracted by the organic solvents typically used in Liquid-Liquid Extraction (LLE) or retained by the nonpolar sorbents used in Solid-Phase Extraction (SPE). Enzymatic hydrolysis, using β-glucuronidase and sulfatase, is essential to cleave these conjugates and release the free, less polar enterolactone, which can then be effectively extracted.[1] Incomplete or omitted hydrolysis is a primary reason for poor enterolactone recovery.[1]
Q2: What are the most common methods for extracting enterolactone?
The two most prevalent methods for enterolactone extraction from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1]
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, commonly C18, packed into a cartridge.[1][2] The sample is loaded onto the cartridge, where enterolactone is retained while interferences are washed away. The purified enterolactone is then eluted with an organic solvent. SPE is known for producing cleaner extracts and is amenable to automation.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent like diethyl ether.[1] After hydrolysis, enterolactone becomes more soluble in the organic phase and is thus separated from the aqueous matrix. LLE is a simpler technique but can be prone to issues like emulsion formation.[1][3]
Q3: Can the use of antibiotics affect enterolactone levels?
Yes, the gut microbiota plays a crucial role in converting dietary lignans (B1203133) into enterolactone.[4] The use of antibiotics can disrupt the gut microbiome and significantly reduce the capacity to produce enterolactone.[4][5] This can lead to naturally lower levels of enterolactone in samples, which might be mistaken for low extraction recovery. It may take a considerable amount of time for the gut microbiota to recover after antibiotic treatment.[4]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Low recovery during SPE can occur at various stages of the process. The first step in troubleshooting is to collect and analyze the fractions from each step (loading, washing, and elution) to pinpoint where the analyte is being lost.[6][7]
Problem: Analyte is lost in the loading fraction (breakthrough).
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent | Ensure a nonpolar sorbent like C18 is being used for reversed-phase extraction of enterolactone.[1][2] |
| Incorrect Sample pH | Adjust the sample pH to ensure enterolactone is in a neutral, non-ionized form, which promotes retention on a C18 sorbent.[8] |
| Sample Solvent Too Strong | If the sample is diluted in a solvent with high organic content, it will not retain well on the sorbent. Dilute the sample with a weaker solvent like water if possible.[6][8] |
| High Flow Rate | A high flow rate during sample loading reduces the interaction time between the analyte and the sorbent. Optimize and slow down the flow rate to ensure proper binding.[1][9] |
| Sorbent Bed Not Properly Conditioned | The sorbent must be conditioned (e.g., with methanol) and then equilibrated (e.g., with water) to ensure proper interaction with the aqueous sample.[1][10] Do not let the sorbent dry out after conditioning.[10] |
| Cartridge Overload | Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[8] Consider using a larger cartridge or reducing the sample volume.[9][11] |
Problem: Analyte is lost in the wash fraction.
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong | The wash solvent may be too strong, causing the analyte to be prematurely eluted along with interferences. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water).[6][8][10] |
Problem: Analyte is not present in the elution fraction (retained on the sorbent).
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to disrupt the interaction between enterolactone and the sorbent.[6] Use a stronger solvent (e.g., 100% methanol (B129727) or acetonitrile) or increase the volume of the elution solvent.[6][11] |
| Insufficient Elution Volume | Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the sorbent bed.[11] You can try eluting with two separate, smaller volumes.[6] |
| Analyte Degradation | Enterolactone can be sensitive to light and high temperatures. Protect samples from light and avoid excessive heat during solvent evaporation steps.[1] |
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: Low recovery of this compound in the organic phase.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | As with SPE, ensure complete enzymatic hydrolysis of enterolactone conjugates to their free form.[1] Without this step, the polar conjugates will remain in the aqueous phase. |
| Incorrect pH of Aqueous Phase | Adjust the pH of the sample to ensure enterolactone is in its neutral form, maximizing its partitioning into the organic solvent. |
| Inappropriate Extraction Solvent | Diethyl ether or a mixture of diethyl ether and ethyl acetate (B1210297) are commonly used and effective for enterolactone extraction.[1] Ensure the chosen solvent has a high affinity for enterolactone. |
| Emulsion Formation | Emulsions form at the interface between the aqueous and organic layers, trapping the analyte and preventing complete phase separation.[1][3] To break emulsions, try adding salt ("salting out"), centrifuging the sample, or using gentle swirling instead of vigorous shaking during extraction.[1][3] |
| Insufficient Mixing or Shaking | Inadequate mixing will lead to inefficient partitioning of the analyte into the organic phase. Ensure thorough but gentle mixing. |
| Incomplete Phase Separation | Allow sufficient time for the aqueous and organic layers to separate completely before collecting the organic phase.[1] |
| Analyte Degradation | Protect samples from light and avoid high temperatures during the extraction and solvent evaporation steps to prevent degradation.[1] |
Quantitative Data Summary
The choice of extraction method can significantly impact recovery rates. The following table summarizes performance metrics for different enterolactone extraction methods.
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Supported Liquid Extraction (SLE) | Enterolactone | Plasma | 96.0%[2] | Intra-assay: 2.5-5.9%Inter-assay: 2.6-6.9%[2] | High recovery, high precision, amenable to automation.[2] | Can be more expensive than LLE.[2] |
| Solid-Phase Extraction (SPE) | Various Organic Acids | Urine | 90-100% (for many compounds)[2] | Not specified for enterolactone. | High recovery potential, high selectivity, amenable to automation.[2] | Can be more expensive than LLE, requires method development.[2] |
| Liquid-Liquid Extraction (LLE) | Enterolactone | Plasma | Not explicitly stated, but a ~4% failure rate has been reported.[2] | High precision and accuracy when successful.[2] | Inexpensive, widely used.[2] | Prone to emulsion formation, higher failure rate, more labor-intensive.[2] |
Detailed Experimental Protocol: SPE of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific matrices and laboratory conditions.
1. Sample Preparation and Hydrolysis:
- Thaw frozen plasma samples on ice.
- To a 200 µL aliquot of plasma in a clean tube, add the internal standard (this compound).
- Add 500 µL of 0.1 M acetate buffer (pH 5.0).[1]
- Add β-glucuronidase/sulfatase enzyme solution.
- Incubate the mixture at 37°C for at least 1 hour (note: hydrolysis in plasma may require longer incubation, up to 16 hours, for complete deconjugation).[12]
2. Solid-Phase Extraction (SPE):
- Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol.[1]
- Equilibration: Equilibrate the cartridge with 3 mL of deionized water.[1] Do not allow the cartridge to go dry.
- Loading: Load the hydrolyzed sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
- Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[1]
- Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove the aqueous wash solvent.
- Elution: Elute the enterolactone with 3 mL of methanol into a clean collection tube.[1]
3. Solvent Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).[1][2]
- Reconstitute the residue in a suitable solvent compatible with your analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS).[1]
Visualizations
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).
Caption: Experimental workflow for this compound extraction using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. youtube.com [youtube.com]
- 11. welchlab.com [welchlab.com]
- 12. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing sensitivity and selectivity in enterolactone assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and selectivity of their enterolactone (B190478) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying enterolactone in biological samples?
A1: The three most prevalent methods for enterolactone quantification are Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[2][3]
Q2: Why is enzymatic hydrolysis necessary for measuring total enterolactone?
A2: In biological fluids like plasma and urine, enterolactone exists in both a free form and conjugated forms (glucuronides and sulfates).[2][4] To measure the total enterolactone concentration, enzymatic hydrolysis with β-glucuronidase and sulfatase is required to cleave these conjugates and convert them to free enterolactone for detection.[2][5]
Q3: What is the "matrix effect" and how can it affect my results?
A3: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[6] This can lead to ion suppression or enhancement, causing inaccurate quantification.[6] Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering substances, modifying chromatographic conditions, and using stable isotope-labeled internal standards.[6][7]
Q4: My ELISA results show high variability. What are the potential causes?
A4: High variability in ELISA can stem from several factors, including improper plate washing, inaccurate pipetting, temperature fluctuations during incubation, and cross-reactivity of the antibody with other structurally similar compounds in the sample.[8][9] Careful adherence to the protocol and proper reagent handling are crucial.
Q5: Can I measure enterolactone conjugates directly without hydrolysis?
A5: Yes, LC-MS/MS methods have been developed for the direct quantification of intact enterolactone glucuronide and sulfate, eliminating the need for the time-consuming hydrolysis step.[10][11] This approach can provide more detailed insights into the metabolic profile of enterolactone.
Troubleshooting Guides
Issue 1: Low Signal or Poor Sensitivity
Symptoms:
-
Analyte peaks are not detectable or are below the limit of quantification (LOQ).
-
Standard curve is not linear at lower concentrations.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH for LLE and appropriate solvent for elution in SPE.[12][13] |
| Incomplete Hydrolysis | Ensure optimal conditions for enzymatic hydrolysis (pH, temperature, incubation time). For plasma, a longer incubation (e.g., 16 hours) may be necessary.[5] Consider using a different enzyme preparation if contamination is suspected.[5] |
| Suboptimal Derivatization (GC-MS) | Ensure complete dryness of the extract before adding the derivatizing agent. Optimize the reaction temperature and time.[2] |
| Poor Ionization (MS) | Optimize mass spectrometry parameters, particularly the ionization source settings (e.g., electrospray voltage, gas flows).[2] |
| Assay Conditions (ELISA) | Increase incubation times or optimize antibody and tracer concentrations.[1][14] |
Issue 2: Poor Selectivity and Inaccurate Quantification
Symptoms:
-
High background noise in chromatograms.
-
Interfering peaks co-eluting with the analyte.
-
Discrepancies between results from different analytical methods.
| Potential Cause | Troubleshooting Step |
| Matrix Effects (LC-MS/MS) | Improve sample cleanup using techniques like mixed-mode SPE.[7] Use a stable isotope-labeled internal standard (e.g., d4-enterolactone) to compensate for matrix effects.[3][6] Diluting the sample can also reduce the concentration of interfering components.[15] |
| Cross-Reactivity (ELISA) | Select a monoclonal antibody for higher specificity.[8] If structurally similar compounds are present in the sample, consider using a chromatographic method (GC-MS or LC-MS/MS) for confirmation.[16][17] |
| Co-elution of Isomers | Optimize the chromatographic gradient (LC-MS/MS) or temperature program (GC-MS) to improve the separation of enterolactone from its isomers or other interfering compounds.[2] |
| Contaminated Reagents | Run a blank with all reagents to check for contamination. Some enzyme preparations may contain phytoestrogens.[5] |
Quantitative Data Summary
The performance of an assay is characterized by several key parameters. Below is a summary of typical values for different enterolactone assay methodologies.
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA/TR-FIA) |
| Limit of Detection (LOD) | As low as 0.15 nM for enterodiol (B191174) and 0.55 nM for enterolactone.[18][19] | Not consistently reported in recent literature. | Reported as low as 0.5 ng/mL.[3] |
| Lower Limit of Quantification (LLOQ) | 0.01-1.77 ng/mL in serum.[18] | Not consistently reported in recent literature. | Not consistently reported in recent validation studies. |
| Precision (%RSD/%CV) | Intra-assay: 3-6%, Inter-assay: 10-14%.[18][19] | Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%.[3] | Varies significantly depending on the kit and matrix. |
| Specificity | High; can distinguish between free and conjugated forms.[3][10] | Moderate; requires derivatization.[3] | Lower; prone to cross-reactivity with structurally related compounds.[3][8] |
Experimental Protocols
Protocol 1: Total Enterolactone Quantification in Plasma/Serum by LC-MS/MS
-
Enzymatic Hydrolysis:
-
To 100-200 µL of plasma or serum, add an internal standard (e.g., ¹³C₃-labeled enterolactone).
-
Add a mixture of β-glucuronidase and sulfatase from Helix pomatia in an acetate (B1210297) buffer (pH 5.0).
-
Incubate overnight at 37°C.[2]
-
-
Solid-Phase Extraction (SPE):
-
Acidify the hydrolyzed sample.
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 5-10% methanol in water to remove polar interferences.
-
Elute enterolactone with methanol or acetonitrile.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[2]
-
-
LC-MS/MS Analysis:
-
Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[2]
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile or methanol with 0.1% formic acid.[2]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B and gradually increases.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion for enterolactone is m/z 297.1, and a common product ion is m/z 253.1.[2]
-
Protocol 2: General Competitive ELISA for Enterolactone
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's manual.
-
-
Standard Curve Preparation:
-
Create a serial dilution of the enterolactone standard to generate a standard curve (e.g., 15.6-2,500 pg/ml).[1]
-
-
Sample Preparation:
-
Urine or plasma samples may require dilution with the provided assay buffer to fall within the standard curve range.[1]
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enterolactone tracer (e.g., enterolactone-acetylcholinesterase) to each well.
-
Incubate the plate, typically for 18 hours at 4°C.[1]
-
Wash the plate multiple times with wash buffer.
-
Add the enzyme substrate (e.g., Ellman's Reagent) and incubate for 90-120 minutes on an orbital shaker.[1]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 405-420 nm using a microplate reader.
-
Calculate the enterolactone concentration by comparing the sample absorbance to the standard curve. The signal is inversely proportional to the concentration.[1]
-
Visualizations
Caption: General workflow for enterolactone analysis.
Caption: Troubleshooting logic for common assay issues.
Caption: Simplified metabolic pathway of enterolactone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Improving sensitivity and drug tolerance of assays for neutralizing anti-drug antibodies to semaglutide and native GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enterolactone Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to address and resolve inconsistencies in enterolactone (B190478) quantification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is enterolactone and why is its quantification critical?
Enterolactone (ENL) is a bioactive metabolite produced by the gut microbiota from plant lignans (B1203133), which are found in foods like flaxseed, whole grains, fruits, and vegetables.[1][2] As a phytoestrogen, ENL has a structure similar to endogenous estrogens and can bind to estrogen receptors, potentially influencing hormone-dependent pathways.[3] Research suggests ENL may play a role in reducing the risk of hormone-dependent cancers (such as breast and prostate cancer), cardiovascular disease, and other chronic conditions.[1][3][4] Accurate quantification in biological matrices like plasma and urine is crucial for understanding its bioavailability, physiological effects, and its potential as a biomarker for disease risk and dietary intake.[1][5]
Q2: What are the primary analytical methods for quantifying enterolactone?
The three most common methods for enterolactone quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS is considered the gold standard due to its high sensitivity, specificity, and ability to simultaneously measure free enterolactone and its conjugated forms (glucuronides and sulfates).[6][7]
-
GC-MS is a robust technique but requires a derivatization step to make enterolactone volatile, which can add complexity to sample preparation.[6]
-
ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples, but it may have lower specificity and is prone to cross-reactivity with structurally similar compounds.[6]
Q3: What are the major sources of inconsistent results in enterolactone quantification?
Inconsistent results can arise from multiple factors throughout the experimental workflow. Key sources of variability include:
-
Inter-individual Differences: The gut microbiome composition, which is responsible for converting dietary lignans into enterolactone, varies significantly between individuals.[8][9] Factors like diet, age, sex, BMI, smoking, and antibiotic use can all impact plasma enterolactone concentrations.[8][10]
-
Sample Collection and Handling: Improper collection, processing, and storage can compromise sample integrity. Enterolactone stability is dependent on temperature and storage duration.[11]
-
Extraction Efficiency: The choice of extraction method (e.g., SPE, LLE, SLE) and its execution can lead to variable recovery rates.[1][12]
-
Analytical Method: Each method has its own limitations. For instance, LC-MS/MS can be affected by matrix effects, while ELISA may suffer from cross-reactivity.[6][13]
-
Hydrolysis of Conjugates: To measure total enterolactone, enzymatic hydrolysis is required to cleave glucuronide and sulfate (B86663) groups. Incomplete or inconsistent hydrolysis is a major source of error.[10][14]
Section 2: Troubleshooting Guide
Issue: High variability between technical replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all steps, including pipetting, vortexing, and incubation times. Use a calibrated positive displacement pipette for viscous samples. |
| Poor Extraction Reproducibility | Automate the extraction process if possible. If using manual Solid-Phase Extraction (SPE), ensure consistent flow rates. For Liquid-Liquid Extraction (LLE), ensure consistent shaking/vortexing and phase separation times. |
| Instrument Instability (LC-MS/MS) | Check for pressure fluctuations in the LC system. Verify the stability of the MS spray and detector response by running system suitability tests with a standard solution before and after the analytical batch. |
Issue: Low or no enterolactone signal detected.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction method. For SPE, check the conditioning, loading, washing, and elution steps. Ensure the pH of the sample is appropriate for the chosen sorbent.[15] |
| Degradation of Analyte | Review sample handling and storage procedures. Ensure samples were consistently kept at -80°C and avoid repeated freeze-thaw cycles.[16][17] Use of an internal standard can help identify sample-specific degradation. |
| Incomplete Enzymatic Hydrolysis | Verify the activity of the β-glucuronidase/sulfatase enzyme. Optimize incubation time and temperature (e.g., 37°C for at least 1 hour, or overnight).[2][12] |
| Instrument Sensitivity Issues | Clean the ion source of the mass spectrometer. Perform tuning and calibration to ensure the instrument is operating at optimal sensitivity. |
Issue: Significant matrix effects observed in LC-MS/MS.
Matrix effects occur when co-eluting components from the sample matrix (e.g., salts, lipids) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[13][18]
| Potential Cause | Recommended Solution |
| Co-elution of Interfering Compounds | Improve chromatographic separation. Modify the gradient, change the mobile phase composition, or try a different column chemistry to separate enterolactone from interfering matrix components. |
| Insufficient Sample Cleanup | Enhance the sample preparation protocol. Use a more rigorous SPE method with specific wash steps to remove interfering substances. Supported Liquid Extraction (SLE) can also provide cleaner extracts compared to LLE.[12] |
| Ionization Source Contamination | A dirty ion source can exacerbate matrix effects. Schedule regular cleaning and maintenance of the MS interface. |
| Inappropriate Internal Standard | Use a stable isotope-labeled (SIL) internal standard for enterolactone (e.g., ¹³C₃-enterolactone).[19] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[20] |
Section 3: Experimental Protocols
Protocol 1: General Sample Collection and Storage
-
Blood Collection: Collect blood via venipuncture into EDTA (purple-top) or serum separator tubes (SST).[16]
-
Processing: For plasma, centrifuge the EDTA tube at 1,500-2,000 x g for 10 minutes at 4°C within two hours of collection. For serum, allow the SST tube to clot for 30 minutes at room temperature before centrifugation.[16][17]
-
Aliquoting: Carefully transfer the supernatant (plasma or serum) into pre-labeled cryovials, avoiding the buffy coat or red blood cells.[16]
-
Storage: Immediately freeze aliquots at -80°C. Transport samples on dry ice. Avoid more than one freeze-thaw cycle.[16][17]
Protocol 2: Solid-Phase Extraction (SPE) and Hydrolysis for Total Enterolactone from Plasma
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 250 µL of plasma, add the appropriate amount of ¹³C₃-enterolactone internal standard solution.
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution in a sodium acetate (B1210297) buffer (pH 5.0). Vortex briefly and incubate at 37°C for at least 1 hour (overnight is also common).[10][12]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) and then 1 mL of water.
-
Sample Loading: Load the hydrolyzed plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the enterolactone with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 50:50 methanol:water).[12]
Section 4: Data Presentation Tables
Table 1: Comparison of Analytical Methods for Enterolactone Quantification
| Parameter | LC-MS/MS | GC-MS | ELISA (Immunoassay) |
| Specificity | High; can distinguish free and conjugated forms.[6] | High | Lower; prone to cross-reactivity.[6] |
| Sensitivity (LLOQ) | Very High (e.g., 16-86 pM).[7] | High (e.g., 0.55 nM).[14] | Moderate (e.g., 0.5 ng/mL).[6] |
| Precision (RSD%) | Excellent (<15%).[6][19] | Good (<15%) | Good (<20%) |
| Throughput | High (with modern systems) | Moderate | Very High |
| Key Requirement | Requires derivatization | --- | Specific antibody required |
| LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data compiled from multiple sources.[6][7][14][19] |
Table 2: Performance of Common Plasma Extraction Methods
| Extraction Method | Typical Recovery Rate (%) | Precision (RSD %) | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | 85-105% | <15%[1] | High purity, good reproducibility | More steps, higher cost |
| Liquid-Liquid Extraction (LLE) | >90% | 3-14%[19] | Inexpensive, widely used | Emulsion formation, labor-intensive |
| Supported Liquid Extraction (SLE) | ~96% | 2.5-6.9%[12] | High recovery, automatable | Can be more expensive than LLE |
| Protein Precipitation (PPT) | Variable (often lower) | <15% | Fast, simple | Results in "dirtier" extracts, high matrix effects |
| Data compiled from multiple sources.[1][12][19] |
Section 5: Visual Guides and Pathways
Caption: Workflow for enterolactone quantification with potential error sources.
Caption: Troubleshooting logic for low or inconsistent enterolactone signal.
Caption: Simplified signaling pathway of enterolactone via estrogen receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Serum enterolactone concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. anis.au.dk [anis.au.dk]
- 8. Factors Explaining Interpersonal Variation in Plasma Enterolactone Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Sample collection protocols — MetaboNet [metabonet.com]
- 17. houstonhealth.org [houstonhealth.org]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating Enterolactone Analysis: A Comparative Guide to Analytical Methods Utilizing Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of enterolactone (B190478), a key biomarker in nutritional and clinical research, this guide offers an objective comparison of analytical methodologies. The focus is on the validation and performance of methods employing stable isotope-labeled internal standards, with a specific look at Enterolactone-d6 and its alternatives.
Enterolactone, a mammalian lignan (B3055560) metabolite derived from dietary precursors, is a focal point in studies concerning hormone-dependent cancers and cardiovascular diseases.[1] Accurate measurement of its concentration in biological matrices like plasma and urine is therefore critical. The gold standard for such quantitative analysis is the use of mass spectrometry-based methods coupled with stable isotope dilution, which involves a stable isotope-labeled internal standard to correct for analytical variability.[2] This guide will delve into the two predominant techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and compare the use of deuterated (d6) and carbon-13 (¹³C) labeled enterolactone as internal standards.
Performance Comparison of Analytical Methods
The choice of analytical method is a critical decision, balancing sensitivity, specificity, and throughput. LC-MS/MS has largely become the preferred method for enterolactone quantification due to its high sensitivity and specificity, allowing for the direct measurement of enterolactone and its conjugates.[3] GC-MS, while a robust and established technique, typically requires a more involved sample preparation process including derivatization.[1]
While specific performance data for methods utilizing this compound is not extensively detailed in currently available literature, we can infer its performance based on the principles of isotope dilution and compare it to the well-documented performance of methods using ¹³C₃-Enterolactone. The following table summarizes the performance characteristics of LC-MS/MS and GC-MS methods for enterolactone analysis, with specific data provided for a validated LC-MS/MS method using ¹³C₃-Enterolactone.
| Analytical Method | Internal Standard | Analyte Form | Matrix | Lower Limit of Quantification (LLOQ) | Precision (% RSD) | Accuracy (% Recovery or % RE) |
| LC-MS/MS | ¹³C₃-Enterolactone | Free Enterolactone | Human Plasma | 86 pM (24.4 pg/mL)[3][4] | Intra-day: <10%, Inter-day: <15%[3] | Typically 85-115%[3] |
| Enterolactone Glucuronide | Human Plasma | 26 pM (12.2 pg/mL)[3][4] | Intra-day: <10%, Inter-day: <15%[3] | Typically 85-115%[3] | ||
| Enterolactone Sulfate | Human Plasma | 16 pM (6.1 pg/mL)[3][4] | Intra-day: <10%, Inter-day: <15%[3] | Typically 85-115%[3] | ||
| Total Enterolactone | Plasma | 0.55 nM[5] | Within-Run: 3-6%, Between-Run: 10-14%[5] | Not explicitly stated | ||
| GC-MS | This compound (Deuterated) | Total Enterolactone | Plasma, Urine | 0.55 nM[5] | Not explicitly stated | Not explicitly stated |
RSD: Relative Standard Deviation; RE: Relative Error.
The Internal Standard: Deuterated (d6) vs. Carbon-13 (¹³C) Labeled Enterolactone
The ideal stable isotope-labeled internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing accurate correction for any analyte loss or matrix effects. Both deuterated and ¹³C-labeled standards are used for this purpose; however, there are key differences to consider.
This compound (Deuterated): Deuterated standards are often more readily available and less expensive to synthesize. However, the mass difference between hydrogen and deuterium (B1214612) can sometimes lead to a chromatographic "isotope effect," where the deuterated standard separates slightly from the native analyte during chromatography. This can lead to incomplete correction for matrix effects if the two compounds elute into regions of differing ion suppression or enhancement.
¹³C₃-Enterolactone (Carbon-13 Labeled): Carbon-13 labeled standards are generally considered the superior choice. The relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, minimizing the isotope effect and ensuring better co-elution with the analyte. This leads to more robust and accurate compensation for matrix effects. While potentially more expensive, the increased reliability can be crucial for high-stakes analyses in clinical and drug development settings.
Experimental Protocols
Detailed methodologies are crucial for the replication of results and for making informed decisions on the most suitable method for a given research question. Below are generalized protocols for the quantification of total enterolactone using LC-MS/MS and GC-MS with a stable isotope-labeled internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Total Enterolactone
This method is highly sensitive and specific for the quantification of total enterolactone after enzymatic hydrolysis of its conjugates.
-
Sample Preparation:
-
Internal Standard Spiking: To a biological sample (e.g., 100 µL of plasma or urine), add a known amount of the stable isotope-labeled internal standard (e.g., ¹³C₃-Enterolactone).
-
Enzymatic Hydrolysis: To quantify total enterolactone, incubate the sample with β-glucuronidase and sulfatase to deconjugate the metabolites.[1]
-
Protein Precipitation: Precipitate proteins by adding an organic solvent such as acetonitrile (B52724) or methanol.
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration of the analytes.
-
Reconstitution: Evaporate the cleaned extract to dryness and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
-
Instrumentation and Analysis:
-
Liquid Chromatography: Separate enterolactone from other matrix components using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile or methanol).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both enterolactone and its internal standard for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Enterolactone
GC-MS is a robust technique for analyzing derivatized enterolactone.
-
Sample Preparation:
-
Internal Standard Spiking: Add a deuterated internal standard of enterolactone (this compound) to the sample.[1]
-
Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described in the LC-MS/MS protocol to measure total enterolactone.[1]
-
Extraction: Extract enterolactone from the aqueous matrix using an organic solvent like diethyl ether.[1]
-
Derivatization: Derivatize the hydroxyl groups of enterolactone, typically by silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase its volatility for GC analysis.[1]
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.
-
-
Instrumentation and Analysis:
-
Gas Chromatography: Separate the derivatized enterolactone on a capillary column (e.g., DB-5ms) with a temperature gradient.
-
Mass Spectrometry: Detect the analyte using a mass spectrometer, often in selected ion monitoring (SIM) mode, to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized enterolactone and the internal standard.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in the experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anis.au.dk [anis.au.dk]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Head-to-Head Battle of Precision: Enterolactone-d6 vs. Enterolactone-¹³C₃ as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of the mammalian lignan (B3055560) enterolactone (B190478), the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: deuterated Enterolactone (Enterolactone-d6) and carbon-13 labeled Enterolactone (Enterolactone-¹³C₃).
Enterolactone, a gut microbial metabolite of dietary plant lignans (B1203133), is a biomarker of significant interest in clinical and nutritional research, with potential implications for hormone-dependent cancers and cardiovascular health. Accurate measurement of its concentration in biological matrices is paramount for elucidating its physiological roles. Isotope dilution mass spectrometry (ID-MS) is the gold standard for this quantification, a technique reliant on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. This guide will delve into the performance characteristics of this compound and Enterolactone-¹³C₃, supported by experimental data and established analytical principles, to inform the selection of the most suitable standard for your research needs.
Performance Comparison: A Data-Driven Analysis
The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, thereby compensating for variations in sample preparation and matrix effects. While both deuterated and ¹³C-labeled standards are designed to mimic the native analyte, subtle but significant differences in their physicochemical properties can impact analytical performance.
While direct head-to-head comparative studies with detailed validation data for both this compound and Enterolactone-¹³C₃ are not extensively available in the reviewed literature, a comprehensive comparison can be formulated based on existing validation data for Enterolactone-¹³C₃ and the well-documented general behaviors of deuterated versus ¹³C-labeled standards.
| Performance Metric | Enterolactone-¹³C₃ | This compound (Expected Performance) | Rationale & Key Considerations |
| Co-elution with Analyte | Near-perfect co-elution. | Potential for slight chromatographic shift (earlier elution). | The larger relative mass difference between deuterium (B1214612) and hydrogen can lead to a slight difference in retention time on reversed-phase columns. ¹³C labeling results in a much smaller relative mass change, leading to virtually identical chromatographic behavior. |
| Isotopic Stability | Highly stable; no risk of isotopic exchange. | Generally stable, but a theoretical risk of H/D exchange exists depending on the position of the deuterium labels and sample processing conditions (e.g., extreme pH). | Carbon-carbon bonds are exceptionally stable, ensuring the ¹³C label is retained throughout the analytical process. Deuterium labels on certain positions of a molecule can be susceptible to exchange with protons from the solvent. |
| Limit of Detection (LOD) | 0.55 nM in plasma[1] | Expected to be in a similar low nanomolar to high picomolar range. | The LOD is primarily determined by the sensitivity of the mass spectrometer and the efficiency of the sample preparation. Both standards are capable of achieving high sensitivity. |
| Precision (Within-Run R.S.D.) | 3 - 6%[1] | Expected to be in a similar range, provided there is good co-elution. | Good precision is achievable with both standards. However, any chromatographic shift with the deuterated standard could potentially increase variability if not properly integrated. |
| Precision (Between-Run R.S.D.) | 10 - 14%[1] | Expected to be in a similar range. | Between-run precision is influenced by the overall robustness of the method. Both standards can yield reliable results with a well-validated protocol. |
| Accuracy | High accuracy demonstrated in validation studies. | High accuracy is achievable, but may be compromised if there is significant chromatographic shift leading to differential matrix effects between the analyte and the internal standard. | The closer the co-elution, the more effectively the internal standard can compensate for matrix-induced ion suppression or enhancement, leading to higher accuracy. |
Experimental Protocols
The successful implementation of either internal standard is contingent upon a meticulously validated analytical method. Below are detailed methodologies for the quantification of total enterolactone in human plasma using LC-MS/MS.
Protocol 1: Quantification of Total Enterolactone using Enterolactone-¹³C₃
This protocol is based on a validated method for the quantification of enterolactone in plasma.[1]
1. Materials and Reagents:
-
(+/-)-Enterolactone (analyte standard)
-
(+/-)-Enterolactone-¹³C₃ (internal standard)
-
Methanol (B129727), Acetonitrile, and Water (LC-MS grade)
-
Formic acid
-
β-Glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Diethyl ether
-
Blank human plasma
2. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of Enterolactone-¹³C₃ working solution.
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for at least 4 hours to deconjugate enterolactone glucuronides and sulfates.
-
Liquid-Liquid Extraction: After hydrolysis, extract the enterolactone and internal standard using diethyl ether.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
3. LC-MS/MS Conditions:
-
LC System: High-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of enterolactone from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both enterolactone and Enterolactone-¹³C₃.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and internal standard.
-
Calculate the peak area ratio of enterolactone to Enterolactone-¹³C₃.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of enterolactone in the samples from the calibration curve.
Protocol 2: General Protocol for Quantification using this compound
This protocol provides a general framework that should be optimized and validated for the specific deuterated standard and instrumentation used.
1. Materials and Reagents:
-
(+/-)-Enterolactone (analyte standard)
-
This compound (internal standard)
-
(Follow the same list as in Protocol 1)
2. Sample Preparation:
-
Follow the same steps for spiking, hydrolysis, extraction, and reconstitution as outlined in Protocol 1, substituting Enterolactone-¹³C₃ with this compound.
3. LC-MS/MS Conditions:
-
LC System, Column, and Mobile Phases: As in Protocol 1.
-
Gradient: Optimization of the gradient may be necessary to ensure the best possible co-elution of enterolactone and this compound.
-
Mass Spectrometer and Ionization Mode: As in Protocol 1.
-
Multiple Reaction Monitoring (MRM): Establish and monitor the specific precursor-to-product ion transitions for enterolactone and this compound.
4. Data Analysis:
-
Follow the same data analysis steps as in Protocol 1, using the peak area ratio of enterolactone to this compound.
Visualizing the Workflow and Biological Context
To further elucidate the analytical process and the biological relevance of enterolactone, the following diagrams are provided.
Conclusion
In the pursuit of precise and accurate bioanalysis, the choice of internal standard is a foundational decision. For the quantification of enterolactone, both deuterated and ¹³C-labeled internal standards offer a high degree of reliability. However, based on fundamental principles of analytical chemistry, Enterolactone-¹³C₃ presents a theoretically superior profile due to its near-perfect co-elution with the native analyte and the inherent stability of the ¹³C label. This minimizes the risk of chromatographic shifts and isotopic exchange, which can be potential sources of error with deuterated standards.
While this compound is a viable and widely used alternative, meticulous method development and validation are crucial to ensure that any potential chromatographic differences between the standard and the analyte do not compromise data quality. Ultimately, the selection of the internal standard may also be influenced by factors such as commercial availability and cost. Regardless of the choice, a comprehensive validation that assesses selectivity, accuracy, precision, and stability is imperative to ensure the generation of robust and defensible data in enterolactone research.
References
Cross-Validation of ELISA and LC-MS/MS for Enterolactone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of enterolactone (B190478), a bioactive gut metabolite of dietary lignans, is crucial for understanding its physiological roles and potential as a biomarker. The two most common analytical methods for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Enterolactone's structural similarity to endogenous estrogens has made it a subject of significant interest in research on hormone-dependent cancers and other diseases.[1] As such, robust and reliable quantification in biological matrices is paramount.[1] While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS is renowned for its high sensitivity and specificity. This guide will delve into a head-to-head comparison of these methods.
Quantitative Performance: A Side-by-Side Comparison
The choice between ELISA and LC-MS/MS often depends on the specific requirements of a study, such as the number of samples, the need for high sensitivity, and budget constraints. The following table summarizes the key quantitative performance characteristics of each method.
| Performance Metric | LC-MS/MS | ELISA |
| Lower Limit of Quantification (LLOQ) | As low as 16 pM for enterolactone sulfate, 26 pM for enterolactone glucuronide, and 86 pM for free enterolactone.[2][3] | Typically in the range of 0.5 - 1.5 ng/mL.[4] |
| Precision (CV%) | Within-run: 3-6%; Between-run: 10-14%.[5] | Inter- and intra-assay precision is generally <15%. |
| Accuracy (% Recovery) | Typically within 90.1-111.1%.[6] | Generally within 85-115%. |
| Specificity | High, due to chromatographic separation and mass-based detection. | Can be prone to cross-reactivity with structurally related compounds.[4] |
| Throughput | Moderate, with run times of a few minutes per sample.[2][3] | High, suitable for screening large numbers of samples. |
| Cost per Sample | Higher, due to expensive instrumentation and maintenance. | Lower, making it more accessible for large-scale studies.[7] |
| Sample Volume | Typically requires a small volume of plasma or urine. | Requires a small sample volume. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for both LC-MS/MS and ELISA for the quantification of enterolactone.
LC-MS/MS Method for Enterolactone Quantification
This protocol outlines a robust method for the quantification of total enterolactone in human plasma, which includes an enzymatic hydrolysis step to measure both free and conjugated forms.
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., ¹³C₃-enterolactone) is added to each plasma sample.[1] This standard corrects for sample loss during preparation and matrix effects during analysis.[1]
-
Enzymatic Hydrolysis: To measure total enterolactone, samples are treated with β-glucuronidase and sulfatase to deconjugate enterolactone glucuronides and sulfates.[1][5]
-
Liquid-Liquid Extraction: The hydrolyzed sample is then extracted with an organic solvent, such as ether, to isolate the enterolactone.[5]
-
Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance or ultra-high-performance liquid chromatography system.[1] A reversed-phase C18 column is typically used to separate enterolactone from other sample components. The mobile phase usually consists of a gradient of water and acetonitrile (B52724) with a small amount of formic acid to improve ionization.[3]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ionization mode.[3] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both enterolactone and the internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.
ELISA Method for Enterolactone Quantification
This protocol describes a typical competitive ELISA for the quantification of enterolactone.
1. Plate Coating:
-
The wells of a 96-well microplate are coated with an enterolactone-protein conjugate (e.g., enterolactone-BSA). The plate is then washed and blocked to prevent non-specific binding.
2. Competitive Binding:
-
Standards, controls, and unknown samples are added to the wells, followed by the addition of a specific primary antibody raised against enterolactone.
-
During incubation, free enterolactone in the sample competes with the enterolactone conjugate on the plate for binding to the limited amount of primary antibody.
3. Detection:
-
After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added. This secondary antibody binds to the primary antibody that is now bound to the plate.
-
Another washing step is performed, followed by the addition of a substrate that is converted by the enzyme into a colored product.
4. Data Analysis:
-
The absorbance of the colored product is measured using a microplate reader. The concentration of enterolactone in the samples is inversely proportional to the color intensity and is determined by comparison to a standard curve.
Visualizing the Methodologies
To better illustrate the workflows and principles of these two techniques, the following diagrams have been generated.
Caption: Workflow for the cross-validation of ELISA and LC-MS/MS methods.
Caption: Fundamental principles of ELISA and LC-MS/MS for analyte detection.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the quantification of enterolactone, each with its own set of advantages and limitations. LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for detailed pharmacokinetic studies and when accurate quantification of different enterolactone conjugates is required.[2][3] On the other hand, ELISA provides a high-throughput, cost-effective, and accessible method that is well-suited for large-scale epidemiological studies and initial screening.[7][8]
The decision of which method to employ should be guided by the specific research question, the required level of analytical detail, the number of samples to be analyzed, and the available resources. For studies requiring the validation of ELISA results, a cross-validation with a robust LC-MS/MS method is highly recommended to ensure the accuracy and reliability of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. anis.au.dk [anis.au.dk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and validation of a novel immunological test for enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The current preference for the immuno-analytical ELISA method for quantitation of steroid hormones (endocrine disruptor compounds) in wastewater in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Enterolactone Measurements: Evaluating Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methods available for the quantification of enterolactone (B190478), a key biomarker in nutritional and clinical research. While direct inter-laboratory proficiency testing data for enterolactone is not widely published, this document serves as a comparative guide to the performance of the most common analytical techniques, drawing on available experimental data to inform laboratory selection and methodological design. The accurate measurement of enterolactone is crucial for understanding its role in human health and disease, making the standardization and harmonization of analytical methods a key priority for the research community.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method for enterolactone quantification is a critical decision, influenced by factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the performance characteristics of the three primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA).
| Table 1: Performance Characteristics of Enterolactone Quantification Methods | |||||
| Analytical Method | Principle | Accuracy (% Recovery or % Relative Error) | Precision (% RSD or % CV) | Lower Limit of Quantification (LLOQ) | Throughput |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of parent and fragment ions. | Typically 85-115% | Intra-day: <10%, Inter-day: <15% | As low as 16 pM for conjugates and 86 pM for free enterolactone. | High |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Data not consistently reported in recent literature. | Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% (for a supported liquid extraction method). | Data not consistently reported in recent literature. | Moderate |
| Immunoassay (ELISA) | Competitive binding of sample enterolactone and a labeled enterolactone conjugate to a specific antibody. | Varies by kit and matrix. | Intra-assay: <7%, Inter-assay: <17% | Approximately 70 pg/ml (around 235 pM). | High |
| Table 2: Comparison of Sample Preparation Methods for Enterolactone Analysis | ||||
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Protein Precipitation (PPT) |
| Analyte Form | Free & Conjugated | Total (post-hydrolysis) | Total (post-hydrolysis) | Free & Conjugated |
| Recovery (%) | 85-105% (Analyte dependent) | >90% | ~96% | Variable, often lower than other methods. |
| LLOQ (ng/mL) | Enterolactone: ~0.082, Enterolactone glucuronide: ~0.026, Enterolactone sulfate (B86663): ~0.016 | ~0.164 (as total enterolactone) | Not explicitly stated, but high recovery suggests comparable sensitivity to LLE. | Generally higher than SPE or LLE. |
| Precision (RSD%) | <15% | Within-run: 3-6%, Between-run: 10-14% | Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% | Generally <15%, but can be higher with greater matrix effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the main analytical methods for enterolactone quantification.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the gold standard for enterolactone quantification due to its high sensitivity and specificity, allowing for the direct measurement of both free and conjugated forms.
-
Sample Preparation (Total Enterolactone):
-
Enzymatic Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., ¹³C₃-enterolactone). Incubate with β-glucuronidase and sulfatase from Helix pomatia in acetate (B1210297) buffer (pH 5.0) overnight at 37°C to cleave glucuronide and sulfate conjugates.
-
Liquid-Liquid Extraction: Acidify the hydrolyzed sample and extract twice with diethyl ether.
-
Evaporation and Reconstitution: Evaporate the combined organic layers to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 or phenyl-based HPLC column. Use a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both enterolactone and the internal standard.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Historically a key method, GC-MS requires derivatization to make enterolactone volatile.
-
Sample Preparation (Total Enterolactone with SLE):
-
Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described for the LC-MS/MS protocol.
-
Supported Liquid Extraction (SLE): Apply the hydrolyzed sample to an SLE cartridge. Elute the analytes with an organic solvent (e.g., 70:30 diethyl ether:ethyl acetate).
-
Derivatization: Evaporate the eluate and derivatize the residue to form a volatile silyl (B83357) ether derivative (e.g., using BSTFA with 1% TMCS).
-
-
GC-MS Analysis:
-
Gas Chromatographic Separation: Inject the derivatized sample onto a capillary GC column (e.g., DB-5ms). Use a temperature gradient to separate the analytes.
-
Mass Spectrometric Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized enterolactone and internal standard.
-
3. Immunoassay (ELISA)
Immunoassays offer a high-throughput and cost-effective method for enterolactone measurement, though they may have limitations in specificity compared to mass spectrometry-based methods.
-
Assay Procedure (Competitive ELISA):
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting a stock solution of enterolactone. Dilute plasma or urine samples as required. For total enterolactone, perform enzymatic hydrolysis prior to dilution.
-
Coating: Coat a microtiter plate with an anti-enterolactone antibody.
-
Competitive Binding: Add standards, controls, and samples to the wells, followed by the addition of an enzyme-labeled enterolactone conjugate (tracer). Incubate to allow competition for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate for the enzyme, which will generate a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of enterolactone in the sample.
-
Mandatory Visualizations
Metabolic Pathway of Enterolactone
Caption: Metabolic conversion of dietary lignans to enterolactone by gut microbiota.
Experimental Workflow for Enterolactone Measurement by LC-MS/MS
Caption: A typical workflow for the quantification of total enterolactone.
Enterolactone's Influence on Estrogen Receptor Signaling
Caption: Simplified overview of enterolactone's interaction with the estrogen receptor signaling pathway.
Performance of Enterolactone-d6 in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of enterolactone (B190478), the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comparative overview of the performance characteristics of isotopically labeled internal standards for enterolactone analysis, with a focus on Enterolactone-d6 and its alternatives.
Enterolactone, a mammalian lignan (B3055560) derived from dietary precursors, is a biomarker of significant interest in clinical and nutritional research. Its accurate quantification in biological matrices like plasma and urine is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variability during sample preparation and analysis.
Comparison of Internal Standard Performance
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction, ionization, and fragmentation. This ensures accurate correction for matrix effects and other sources of analytical variability. The two main types of SIL-IS used for enterolactone are deuterated (e.g., this compound or d4) and carbon-13 (¹³C) labeled compounds.
While specific performance data for this compound is not extensively published in head-to-head comparative studies, we can infer its expected performance based on data from other deuterated and ¹³C-labeled enterolactone internal standards.
General Considerations: Deuterated vs. ¹³C-Labeled Internal Standards
-
Chromatographic Co-elution: ¹³C-labeled standards are generally preferred as they exhibit nearly identical chromatographic behavior to the unlabeled analyte. Deuteration can sometimes lead to a slight shift in retention time, which may compromise the accuracy of correction if the analyte and internal standard elute into regions with different matrix effects.
-
Isotopic Stability: Both deuterium (B1214612) and ¹³C labels are stable under typical bioanalytical conditions. However, care must be taken with deuterated standards to ensure the deuterium atoms are not on exchangeable positions.
Performance Data Summary
The following table summarizes the performance characteristics of LC-MS/MS methods for enterolactone quantification using different stable isotope-labeled internal standards.
| Performance Metric | Enterolactone-d4[1] | (+/-)-Enterolactone-¹³C₃[2][3] | General LC-MS/MS Performance[1] |
| Linearity (R²) | Data not available | Data not available | Typically >0.99 |
| Precision (RSD%) | Inter-batch variation <10% | Within-run: 3-6%, Between-run: 10-14% | Intra-day: <10%, Inter-day: <15% |
| Accuracy (% Recovery) | Data not available | Data not available | Typically 85-115% |
| Recovery (%) | Data not available | Data not available | >85% (method dependent) |
| Matrix Effect | Compensated by IS | Compensated by IS | Minimized by SIL-IS |
| Limit of Detection (LOD) | Data not available | 0.55 nM | - |
| Lower Limit of Quantification (LLOQ) | Data not available | 86 pM (for free enterolactone) | As low as 16 pM (for conjugates) |
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate enterolactone quantification. Below is a detailed methodology for the analysis of total enterolactone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Enzymatic Hydrolysis for Total Enterolactone)
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound (or other SIL-IS) solution to each sample.
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase/sulfatase from Helix pomatia.
-
Incubation: Incubate the samples at 37°C for at least 4 hours to overnight to deconjugate the enterolactone glucuronides and sulfates.
-
Extraction: Perform liquid-liquid extraction (LLE) with diethyl ether or solid-phase extraction (SPE) to isolate the enterolactone and internal standard.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol:water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both enterolactone and the internal standard.
Visualizations
Experimental Workflow for Enterolactone Bioanalysis
Caption: A typical workflow for the quantification of total enterolactone in plasma.
Enterolactone Signaling Pathway Inhibition
Enterolactone has been shown to exert its biological effects through various signaling pathways, including the inhibition of the Insulin-Like Growth Factor-1 Receptor (IGF-1R) pathway.[4][5]
Caption: Enterolactone inhibits the IGF-1R signaling pathway.
References
- 1. Pre-diagnostic plasma enterolactone concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Enterolactone-d6 Quantification Methods: Accuracy and Precision
For researchers, scientists, and drug development professionals, the precise and accurate quantification of enterolactone (B190478) is critical for understanding its role in various physiological and pathological processes.[1][2] Enterolactone, a phytoestrogen derived from the metabolism of dietary lignans (B1203133) by gut microbiota, is a potential biomarker for hormone-dependent cancers and other chronic diseases.[2] This guide provides a comparative analysis of the leading analytical methods for enterolactone quantification, with a focus on accuracy and precision, supported by experimental data. The use of a stable isotope-labeled internal standard, such as Enterolactone-d6, is a cornerstone of the most robust quantification methods, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.[3]
Comparison of Analytical Methods
The selection of an analytical method for enterolactone quantification hinges on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.[2] The three primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Analytical Method | Principle | Accuracy (% Recovery or % Relative Error) | Precision (% RSD or % CV) | Lower Limit of Quantification (LLOQ) | Throughput | Key Considerations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions of enterolactone and its internal standard (e.g., this compound).[1][2] | Typically 85-115%[2] | Intra-day: <10%, Inter-day: <15%[2] | As low as 16 pM for conjugates and 86 pM for free enterolactone[4][5][6][7] | High[2] | High sensitivity and specificity; allows for the direct quantification of free and conjugated forms.[2][4][5] Considered the gold standard.[3] |
| GC-MS | Chromatographic separation of volatile derivatives of enterolactone followed by mass spectrometric detection.[2] | Data not consistently reported in recent literature. | Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% (for a supported liquid extraction GC/MS method)[2] | Data not consistently reported in recent literature. | Moderate[2] | Requires derivatization, which can be time-consuming and a source of variability. Largely superseded by LC-MS/MS for high-throughput analysis.[2] |
| ELISA | Competitive binding of enterolactone in a sample and a labeled enterolactone tracer to a limited number of antibody binding sites.[2] | Data not consistently reported in recent validation studies. | Data not consistently reported in recent validation studies. | Reported as low as 0.5 ng/mL[2] (approximately 70 pg/ml sensitivity)[8] | High[2] | Prone to cross-reactivity with structurally related compounds; may not distinguish between free and conjugated forms. Generally offers lower specificity than mass spectrometry-based methods.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below is a typical experimental protocol for the quantification of enterolactone in human plasma using LC-MS/MS with an isotope dilution strategy.
LC-MS/MS Protocol for Total Enterolactone Quantification in Human Plasma
This protocol involves an enzymatic hydrolysis step to measure the total enterolactone concentration (free and conjugated forms).[1][3]
1. Materials and Reagents:
-
Enterolactone standard
-
This compound (or other stable isotope-labeled internal standard such as ¹³C₃-enterolactone)[1][3][9]
-
Methanol, Acetonitrile, Water (LC-MS grade)[3]
-
Formic acid[3]
-
β-Glucuronidase/sulfatase (from Helix pomatia)[3]
-
Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0)[3]
-
Blank human plasma[3]
2. Sample Preparation:
-
Internal Standard Spiking: A known amount of this compound internal standard is added to each plasma sample, calibration standard, and quality control (QC) sample at the beginning of the process.[1][3]
-
Enzymatic Hydrolysis: To deconjugate enterolactone glucuronides and sulfates, sodium acetate buffer and β-glucuronidase/sulfatase solution are added to the samples, which are then incubated (e.g., at 37°C for 16 hours).[3]
-
Liquid-Liquid Extraction or Solid Phase Extraction (SPE): The hydrolyzed samples are then subjected to extraction to isolate the enterolignans.[3][9]
-
Evaporation and Reconstitution: The organic layer from the extraction is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[1]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A high-performance or ultra-high-performance liquid chromatography system is used with a C18 reversed-phase column.[1][3] A gradient elution is typically employed.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[1] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both native enterolactone and the deuterated internal standard.[1]
4. Data Analysis:
-
The peak areas for both the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentration of enterolactone in the unknown samples is determined from this calibration curve.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of enterolactone in plasma using LC-MS/MS.
Caption: Workflow for the quantification of enterolactone in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. anis.au.dk [anis.au.dk]
- 5. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated vs. Non-Deuterated Standards in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.
Internal standards (IS) are indispensable in quantitative mass spectrometry for correcting variability that can arise during sample preparation, chromatographic separation, and detection. An ideal internal standard mimics the physicochemical properties of the analyte, ensuring that any experimental variations affect both the analyte and the standard to the same extent. The two primary choices for internal standards are deuterated standards, which are isotopically labeled analogs of the analyte, and non-deuterated standards, which are typically structural analogs.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards
The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, is widely considered the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry (IDMS), is based on the principle that a SIL-IS is chemically and physically almost identical to the analyte. Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1]
Any loss of the analyte during sample processing is mirrored by a proportional loss of the deuterated standard. Similarly, any suppression or enhancement of the analyte's signal due to matrix components will affect the deuterated standard to the same degree. By measuring the ratio of the analyte's signal to that of the deuterated standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.[1] Deuterated standards are recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[2]
Quantitative Performance: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision, especially in complex biological matrices.
Table 1: Comparison of Precision for Everolimus (B549166) Quantification
| Analyte Concentration (ng/mL) | Deuterated IS (%CV) | Non-Deuterated IS (%CV) |
| 2.5 | 4.8 | 6.2 |
| 10 | 3.5 | 5.1 |
| 50 | 2.9 | 4.5 |
Data adapted from a study comparing internal standards for everolimus quantification. While both internal standards demonstrated acceptable performance, the deuterated standard consistently showed better precision (lower %CV) at the quality control (QC) levels.
Table 2: Comparison of Accuracy and Precision for Sirolimus Quantification in Whole Blood
| QC Level | Deuterated IS (d3-Sirolimus) | Non-Deuterated IS (Desmethoxyrapamycin) |
| Low QC | ||
| Mean Accuracy (%) | 102.3 | 95.8 |
| Precision (%CV) | 4.2 | 8.9 |
| Mid QC | ||
| Mean Accuracy (%) | 101.5 | 97.2 |
| Precision (%CV) | 3.1 | 7.5 |
| High QC | ||
| Mean Accuracy (%) | 100.8 | 98.1 |
| Precision (%CV) | 2.7 | 6.8 |
This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog for the analysis of sirolimus in a complex matrix like whole blood.
Table 3: Impact of Internal Standard on Pesticide and Mycotoxin Analysis in Cannabis Matrices
| Analyte | Matrix | Without IS (% Recovery) | With Deuterated IS (% Recovery) |
| Myclobutanil | Flower | 65 | 98 |
| Imidacloprid | Concentrate | 145 | 102 |
| Ochratoxin A | Edible | 55 | 95 |
This table clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy for the analysis of pesticides and mycotoxins in complex cannabis matrices, where significant matrix effects are common.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the analysis of immunosuppressants and pesticides, highlighting the use of deuterated internal standards.
Protocol 1: Quantification of Everolimus in Whole Blood using LC-MS/MS
1. Objective: To compare the performance of a deuterated internal standard (Everolimus-d4) and a non-deuterated structural analog internal standard (32-desmethoxyrapamycin) for the quantification of everolimus in whole blood.
2. Sample Preparation:
-
To 100 µL of whole blood sample, add 500 µL of a precipitation solution (acetonitrile containing 0.1M ZnSO4) with the respective internal standard (Everolimus-d4 or 32-desmethoxyrapamycin).[3]
-
Vortex the mixture for 10 seconds at high speed.[3]
-
Incubate at room temperature for 10 minutes.[3]
-
Centrifuge the sample at 13,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to an injection vial for LC-MS/MS analysis.[3]
3. LC-MS/MS Parameters:
-
LC System: Shimadzu Nexera series UHPLC system or equivalent.[4]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060 or equivalent).[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Everolimus: 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier).[5]
-
Everolimus-d4: 979.6 → 912.7.
-
32-desmethoxyrapamycin: 945.6 → 878.7.
-
4. Data Analysis:
-
The concentration of everolimus is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Protocol 2: Analysis of Pesticides and Mycotoxins in Cannabis Flower using LC-MS/MS
1. Objective: To accurately quantify a panel of pesticides and mycotoxins in dried cannabis flower using deuterated internal standards to correct for matrix effects.
2. Sample Preparation:
-
Weigh 0.5 g of homogenized cannabis flower into a 50 mL centrifuge tube.
-
Add 10 µL of the deuterated internal standard mix.[4]
-
Add 10 mL of extraction solvent (9:1 Methanol:Water with 0.1% glacial acetic acid).[4]
-
Agitate for 15 minutes and then centrifuge.[4]
-
Transfer 1 mL of the supernatant to an HPLC vial for analysis.[4]
3. LC-MS/MS Parameters:
-
LC System: UHPLC system (e.g., Shimadzu Nexera series).[4]
-
Column: A suitable C18 column for pesticide analysis.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient: A multi-step gradient optimized for the separation of the target analytes.
-
Flow Rate: 0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060).[4]
-
Ionization Mode: Ultrafast polarity switching ESI.[4]
-
MRM Transitions: Specific transitions for each pesticide, mycotoxin, and their corresponding deuterated internal standards are monitored.
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of each analyte to its corresponding deuterated internal standard and comparing to a matrix-matched calibration curve.
Visualizing the Workflow and Key Concepts
Diagram 1: Quantitative LC-MS/MS Analysis Workflow
Caption: A typical workflow for quantitative analysis using an internal standard in LC-MS/MS.
Diagram 2: Mitigation of Matrix Effects with Deuterated Standards
Caption: How deuterated standards co-elute and experience the same matrix effects as the analyte.
Potential Pitfalls of Deuterated Standards
While deuterated standards are generally superior, they are not without potential challenges. A primary concern is the "isotope effect," where the substitution of hydrogen with the heavier deuterium (B1214612) can sometimes lead to a slight difference in chromatographic retention time. If the deuterated standard elutes slightly earlier or later than the analyte into a region of differential matrix effects, inaccurate quantification can occur. The position and number of deuterium atoms can also be critical. In some cases, a ¹³C-labeled internal standard, which has a much smaller isotope effect, may be a better choice.[1]
Conclusion and Recommendations
The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality of quantitative mass spectrometry data. The experimental evidence strongly supports the use of deuterated internal standards as the "gold standard" for achieving the highest levels of accuracy and precision, particularly in complex biological matrices. Their ability to closely mimic the analyte of interest provides superior correction for matrix effects and other analytical variabilities.
However, practical considerations such as cost and availability may sometimes necessitate the use of a non-deuterated (structural analog) internal standard. In such cases, a thorough method validation is crucial to demonstrate the performance of the chosen standard and to ensure the reliability of the analytical data.
For regulated bioanalysis and in situations where the highest data quality is essential, the use of a deuterated internal standard is highly recommended. Ultimately, the selection of an internal standard should be based on a careful evaluation of the specific analytical requirements and a comprehensive validation of the chosen method.
References
- 1. Immunosuppressant Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. msacl.org [msacl.org]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Isotopic Purity of Enterolactone-d6
For researchers in drug development and metabolism studies, the isotopic purity of deuterated standards like Enterolactone-d6 is paramount for accurate quantification and mechanistic investigations. This guide provides a framework for evaluating and comparing the isotopic purity of different this compound batches, complete with experimental protocols and data interpretation.
Understanding Isotopic Purity
When a compound is labeled with stable isotopes, such as deuterium (B1214612) in this compound, the final product is not a single entity but a mixture of isotopologues. These are molecules that are chemically identical but differ in their isotopic composition.[1] The isotopic purity is a measure of the extent to which the desired deuterated isotopologue (in this case, d6) is present relative to other isotopologues (d0 to d5).
It is practically impossible to achieve 100% isotopic purity during chemical synthesis.[1] The distribution of isotopologues in a given batch follows a statistical pattern that is dependent on the isotopic enrichment of the starting materials.[1] Therefore, a comprehensive evaluation of isotopic purity should not only state the abundance of the primary d6 isotopologue but also characterize the distribution of the less-deuterated species.
Comparative Analysis of Hypothetical this compound Batches
To illustrate how the isotopic purity of different batches can be compared, the following table summarizes hypothetical data for three distinct batches of this compound.
| Parameter | Batch A | Batch B | Batch C |
| Reported Isotopic Enrichment | 99.0% | 99.5% | 98.0% |
| d6 Abundance (%) | 94.1 | 97.0 | 90.4 |
| d5 Abundance (%) | 5.7 | 2.9 | 8.8 |
| d4 Abundance (%) | 0.2 | 0.1 | 0.8 |
| Chemical Purity (by HPLC) | >99% | >99% | >98% |
Note: The isotopologue distribution is calculated based on the reported isotopic enrichment and assumes a random distribution of deuterium atoms.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity and the distribution of isotopologues are primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a powerful technique to resolve and quantify the different isotopologues present in a sample.
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer is required to differentiate between the isotopologues, which have very small mass differences.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Enterolactone.
-
Data Acquisition: Data is acquired in full scan mode to capture the entire isotopic cluster of the molecule.
-
Data Analysis: The relative abundance of each isotopologue (d0 to d6) is determined by integrating the area of its corresponding peak in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of proton signals at the labeled positions, ²H NMR provides a more direct measure of the deuterium incorporation.
Instrumentation and Analysis:
-
Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent that does not have signals overlapping with the analyte.
-
Data Acquisition: A quantitative ²H NMR spectrum is acquired.
-
Data Analysis: The integral of the deuterium signal is compared to an internal standard of known concentration to determine the absolute amount of deuterium in the sample.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the evaluation of this compound isotopic purity.
Enterolactone's Role in Cellular Signaling
Enterolactone is known to exert its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for researchers using this compound in their studies. For instance, Enterolactone has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is critical for the growth and progression of certain cancers.[2]
The diagram below illustrates a simplified representation of the IGF-1R signaling pathway and the inhibitory action of Enterolactone.
By adhering to rigorous analytical protocols and maintaining a clear understanding of the underlying principles of isotopic purity, researchers can confidently select and utilize this compound batches that are best suited for their experimental needs, ensuring the generation of reliable and reproducible data.
References
A Comparative Analysis of Enterolactone Levels Across Diverse Global Populations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Enterolactone (B190478), a key mammalian lignan (B3055560) metabolite derived from dietary plant precursors, has garnered significant scientific interest for its potential role in modulating various physiological processes and its association with chronic disease risk. This guide provides a comparative analysis of enterolactone levels in different human populations, supported by a summary of experimental methodologies for its quantification and an overview of its interaction with key signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Comparative Enterolactone Concentrations in a Global Context
Enterolactone levels exhibit considerable variation among different populations, influenced by a multitude of factors including dietary habits, gut microbiome composition, genetics, and lifestyle. The following table summarizes representative enterolactone concentrations reported in studies across various geographical locations and dietary groups. It is important to note that direct comparisons should be made with caution due to differences in study design, analytical methods, and the specific demographics of the populations studied.
| Population/Dietary Group | Sample Type | Gender | Mean/Median Enterolactone Level (nmol/L) | Reference(s) |
| Finnish | Serum | Male | Median: 13.8 | [1] |
| Serum | Female | Median: 16.6 | [1] | |
| Danish | Plasma | Male | Median: 18 | |
| Plasma | Female | Median: 19 | ||
| Plasma | Postmenopausal Women | Median: 27 | ||
| Japanese | Serum | Male | Mean: 32.6 | [2] |
| Serum | Female | Mean: Not explicitly stated, but similar to UK population | [2] | |
| Urine | Female | Geometric Mean: 36.7 µg/g-Cr | ||
| United States (NHANES) | Plasma | Male | Mean: 29.3 | |
| Urine | N/A | Data presented as associations, specific geometric mean not readily available in provided abstracts | [3] | |
| Vegetarian/Vegan vs. Omnivore | Serum/Plasma | Mixed | Vegetarians and vegans generally have higher lignan intake, suggesting higher enterolactone levels, though specific comparative values were not detailed in the provided search results. | [4][5][6][7][8] |
Experimental Protocols for Enterolactone Quantification
Accurate and precise measurement of enterolactone in biological matrices is fundamental to understanding its physiological roles. The two most prominent analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of enterolactone and its conjugates (glucuronides and sulfates) in biological fluids.[9][10]
Sample Preparation:
-
Internal Standard Spiking: A known amount of an isotopically labeled internal standard (e.g., ¹³C₃-enterolactone) is added to the plasma or serum sample.[11]
-
Enzymatic Hydrolysis (for total enterolactone): To measure the total enterolactone concentration (free and conjugated forms), the sample is incubated with β-glucuronidase and sulfatase enzymes to cleave the glucuronide and sulfate (B86663) moieties.
-
Protein Precipitation: Proteins are removed by adding an organic solvent such as acetonitrile (B52724), followed by centrifugation.[11]
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant is further purified and concentrated using SPE or LLE to remove interfering substances.[12]
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Instrumentation and Analysis:
-
Liquid Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.[12]
-
Tandem Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer, usually a triple quadrupole instrument. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both enterolactone and its internal standard are monitored for highly selective and sensitive quantification.[9][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for enterolactone analysis, although it requires derivatization to increase the volatility of the analyte.[13]
Sample Preparation:
-
Internal Standard Spiking: A deuterated internal standard of enterolactone is added to the sample.[13]
-
Enzymatic Hydrolysis: Similar to the LC-MS/MS protocol, enzymatic hydrolysis is performed to measure total enterolactone.[13]
-
Extraction: Enterolactone is extracted from the biological matrix using an organic solvent like diethyl ether.
-
Derivatization: The hydroxyl groups of enterolactone are chemically modified, typically through silylation using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to make the compound volatile for GC analysis.[13]
-
Reconstitution: The derivatized sample is reconstituted in a suitable solvent for GC-MS injection.[13]
Instrumentation and Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., DB-5ms) using a programmed temperature gradient.[13]
-
Mass Spectrometry: The separated components are introduced into a mass spectrometer for detection. The instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized enterolactone.[13]
Key Signaling Pathways Modulated by Enterolactone
Enterolactone exerts its biological effects by interacting with various cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanisms of action and for the development of targeted therapeutic strategies.
IGF-1 Receptor (IGF-1R) Signaling Pathway
Enterolactone has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is critically involved in cell growth, proliferation, and survival.[14][15]
Caption: Enterolactone inhibits the IGF-1R signaling cascade.
NF-κB Signaling Pathway
Enterolactone can also modulate inflammatory responses by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19][20]
Caption: Enterolactone inhibits the NF-κB signaling pathway.
Conclusion
This guide provides a comparative overview of enterolactone levels in different populations, details the primary analytical methods for its quantification, and illustrates its interaction with key cellular signaling pathways. The significant variability in enterolactone concentrations across populations underscores the importance of considering dietary and lifestyle factors in research. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for designing and interpreting studies aimed at understanding the role of enterolactone in health and disease, and for the development of novel therapeutic interventions. Further research is warranted to establish more definitive population-specific reference ranges and to fully elucidate the complex mechanisms through which enterolactone influences human health.
References
- 1. Determinants of serum enterolactone concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoestrogen concentrations in serum from Japanese men and women over forty years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary enterolactone associated with liver enzyme levels in US adults: National Health and Nutrition Examination Survey (NHANES) | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Comparison of the Health Status of Vegetarians and Omnivores Based on Biochemical Blood Tests, Body Composition Analysis and Quality of Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Nutrient Intake and Nutrition Status in Vegetarians and Vegans in Comparison to Omnivores - the Nutritional Evaluation (NuEva) Study [frontiersin.org]
- 6. Nutrient Intake and Nutrition Status in Vegetarians and Vegans in Comparison to Omnivores - the Nutritional Evaluation (NuEva) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Health Status of Vegetarians and Omnivores Based on Biochemical Blood Tests, Body Composition Analysis and Quality of Nutrition [mdpi.com]
- 9. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. anis.au.dk [anis.au.dk]
- 13. benchchem.com [benchchem.com]
- 14. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Internal Standards in Bioanalysis: Enterolactone-d6 vs. Structural Analogs
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is a constant challenge. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is a critical determinant of data quality. This guide provides an objective comparison between the deuterated internal standard, Enterolactone-d6, and non-deuterated structural analogs for the quantification of enterolactone (B190478), a mammalian lignan (B3055560) of significant interest for its potential health benefits.
Enterolactone is a phytoestrogen produced in the gut by the metabolism of plant-based precursors and is studied for its role in the prevention of hormone-dependent cancers and other diseases.[1] Accurate measurement of enterolactone in biological fluids like plasma is essential for understanding its bioavailability and pharmacokinetic properties.[1] The use of an internal standard (IS) is indispensable to correct for variability during sample preparation and analysis.[2]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[2] In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium. This mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their physicochemical properties remain nearly identical.[2] This similarity ensures that both compounds behave similarly during extraction, chromatography, and ionization, providing superior compensation for matrix effects.[2][3] Matrix effects, caused by co-eluting components from the biological sample, can suppress or enhance the analyte signal, leading to inaccurate and imprecise results.[4]
Structural Analogs: A Viable but Compromised Alternative
A structural analog internal standard is a different chemical compound that is structurally similar to the analyte of interest. While often more readily available and less expensive than their deuterated counterparts, their physicochemical properties can differ significantly.[2] These differences may lead to variations in extraction recovery and chromatographic retention times, resulting in less effective compensation for matrix effects and potentially compromising the reliability of the quantitative data.[2][5]
Performance Comparison: this compound vs. Structural Analogs
The superiority of a deuterated internal standard like this compound over a structural analog is most evident in its ability to minimize the impact of matrix effects and improve data quality.[2] The following table summarizes the key performance differences based on established analytical validation parameters.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | This compound co-elutes with enterolactone, experiencing the same degree of ion suppression or enhancement.[3] Structural analogs may have different retention times and ionization efficiencies, leading to inadequate correction.[2] |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | More accurate correction for sample loss and matrix effects leads to lower bias.[6] |
| Precision (%RSD) | Typically < 15% | Often higher | Consistent co-elution and ionization behavior result in lower variability.[7] |
| Recovery Correction | Excellent | Variable | Similar extraction efficiencies across various conditions ensure consistent recovery correction.[2] |
| Chromatographic Behavior | Nearly identical retention time to the analyte. | Different retention time. | The small mass difference in deuterated standards generally does not cause significant chromatographic separation.[8] |
| Cost & Availability | Higher cost, may require custom synthesis. | Generally lower cost and more readily available.[2] |
Experimental Data: Quantification of Enterolactone
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of enterolactone in biological samples.[9] The use of a stable isotope-labeled internal standard like this compound or ¹³C₃-enterolactone is crucial for achieving accurate and precise results.[1][7]
The following table summarizes typical performance characteristics of an LC-MS/MS method for enterolactone quantification using a stable isotope-labeled internal standard, as reported in the literature.
| Parameter | Performance Value | Reference |
| Lower Limit of Quantification (LLOQ) | 86 pM (for free enterolactone) | [10] |
| Limit of Detection (LOD) | 0.55 nM | [10] |
| Within-Run Precision (R.S.D.) | 3 - 6% | [10] |
| Between-Run Precision (R.S.D.) | 10 - 14% | [10] |
Experimental Protocols
A robust and reliable analytical method is essential for the successful implementation of an internal standard. Below is a summary of a typical experimental protocol for the quantification of total enterolactone in human plasma using a stable isotope-labeled internal standard.
Sample Preparation
For the analysis of total enterolactone, which includes both free and conjugated forms, an enzymatic hydrolysis step is required to release enterolactone from its glucuronide and sulfate (B86663) conjugates.[1]
-
Internal Standard Spiking : A known amount of the stable isotope-labeled internal standard (e.g., this compound) is added to the plasma sample at the beginning of the sample preparation process.[1]
-
Enzymatic Hydrolysis : The sample is incubated with β-glucuronidase/sulfatase to deconjugate the enterolactone metabolites.[11]
-
Extraction : The hydrolyzed sample is then subjected to either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the bulk of the plasma matrix.[10][11]
-
Evaporation and Reconstitution : The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.[1][10]
LC-MS/MS Analysis
-
Chromatography : A rapid separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a formic acid modifier.[1][11]
-
Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][10] Specific precursor-to-product ion transitions for both enterolactone and its stable isotope-labeled internal standard are monitored.[1]
Visualizing the Workflow and Biological Context
To further clarify the methodologies and the biological relevance of enterolactone, the following diagrams illustrate a typical analytical workflow and the metabolic pathway for enterolactone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Gold Standard for Ligorian Quantification: A Comparative Guide to Stable Isotope-Labeled Standards
For researchers, scientists, and drug development professionals engaged in the intricate analysis of lignans (B1203133), achieving accurate and reproducible quantification is paramount. This guide provides an objective comparison of analytical methodologies, underscoring the significant advantages of employing stable isotope-labeled (SIL) standards. Through a review of experimental data and detailed protocols, we demonstrate that the isotope dilution technique stands as the superior approach for mitigating analytical variability and ensuring the highest data quality in lignan (B3055560) research.
Lignans, a class of polyphenolic compounds found in a wide array of plant-based foods, have garnered substantial interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of these molecules intensifies, so does the need for robust and reliable analytical methods to accurately measure their concentrations in complex biological matrices. While various quantification techniques exist, the use of stable isotope-labeled internal standards has emerged as the gold standard, offering unparalleled precision and accuracy.
Unveiling the Superiority of Isotope Dilution
The primary challenge in quantitative analysis, particularly within complex biological samples, is the unavoidable sample-to-sample variability that arises during extraction, processing, and instrumental analysis. Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a notorious source of error. Stable isotope-labeled standards are the most effective tool to compensate for these variations.
A SIL standard is a synthetic version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N). This subtle modification in mass allows the SIL standard to be distinguished from the native analyte by a mass spectrometer, while its chemical and physical properties remain virtually identical. Consequently, the SIL standard experiences the same extraction inefficiencies and matrix effects as the analyte of interest. By measuring the ratio of the analyte to the known concentration of the SIL standard, these variations are effectively normalized, leading to highly accurate and precise quantification.[1][2][3]
Performance Comparison: Isotope Dilution vs. Other Methods
The advantages of using SIL standards become evident when comparing key validation parameters of analytical methods. The following table summarizes typical performance characteristics of lignan analysis using isotope dilution mass spectrometry (ID-MS) compared to methods relying on external calibration or structural analog internal standards.
| Parameter | Isotope Dilution with SIL Standards | External Standard/Structural Analog | Reference |
| Accuracy (% Recovery) | 95-105% | Can be highly variable (e.g., 70-130%) due to uncorrected matrix effects and recovery losses. | [4] |
| Precision (%RSD) | Typically < 15% | Often > 20%, especially in complex matrices. | [4] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 (but accuracy across the range can be compromised by inconsistent matrix effects). | [5] |
| Limit of Detection (LOD) | Low pg/mL to ng/mL range. | Can be higher due to background noise and matrix interference. | [1] |
| Robustness | High; less susceptible to variations in sample preparation and instrument performance. | Lower; results are more easily affected by minor procedural inconsistencies. | [3][6] |
Experimental Protocols: A Roadmap to Accurate Lignan Analysis
The following section outlines a detailed, generalized protocol for the quantification of lignans in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.
I. Sample Preparation and Extraction
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the stable isotope-labeled lignan internal standard solution (e.g., in methanol). This step is critical and should be done at the very beginning of the sample preparation process.
-
Enzymatic Hydrolysis (for conjugated lignans): Many lignans exist in conjugated forms (glucuronides and sulfates) in biological fluids. To measure total lignan concentrations, an enzymatic hydrolysis step is necessary.
-
Add β-glucuronidase/sulfatase from Helix pomatia to the plasma sample.
-
Incubate at 37°C for a specified period (e.g., 1-2 hours or overnight) to deconjugate the lignans.[5]
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add a volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex the sample vigorously and then centrifuge to pellet the precipitated proteins.
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer containing the lignans to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for lignan analysis.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like methanol (B129727) or acetonitrile with 0.1% formic acid as mobile phase B is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of phenolic compounds like lignans.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for the analyte and its SIL internal standard and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interferences from other compounds in the matrix.
-
MRM Transitions: The specific precursor and product ion masses for each lignan and its corresponding SIL internal standard need to be optimized.
-
III. Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the native lignan analytes and a constant concentration of the SIL internal standards into a blank matrix (e.g., charcoal-stripped plasma).
-
Data Analysis: The concentration of the lignan in the unknown samples is determined by calculating the peak area ratio of the native lignan to its corresponding SIL internal standard and then interpolating this ratio on the calibration curve.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
The meticulous quantification of lignans is fundamental to advancing our understanding of their roles in health and disease. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards coupled with mass spectrometry as the most reliable and robust method for this purpose. While the initial investment in SIL standards may be higher than for other internal standards, the long-term benefits of superior data quality, reduced need for sample re-analysis, and increased confidence in experimental outcomes are invaluable. For researchers, scientists, and drug development professionals dedicated to the highest standards of scientific rigor, the adoption of isotope dilution mass spectrometry is not just a best practice, but a necessity for producing defensible and impactful results in the field of lignan research.
References
- 1. Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of lignans in food using isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Enterolactone Quantification: A Comparative Guide to Assay Performance
For researchers, scientists, and drug development professionals, the accurate and precise quantification of the mammalian lignan (B3055560) enterolactone (B190478) is critical for understanding its role in health and disease. This guide provides an objective comparison of the leading analytical methods for enterolactone measurement, with a focus on assays utilizing the stable isotope-labeled internal standard, Enterolactone-d6, to ensure the highest accuracy.
Enterolactone, a metabolite produced by the gut microbiota from dietary lignans, is a biomarker of significant interest in nutritional science and drug development due to its potential association with hormone-dependent cancers and other chronic diseases. The reliable measurement of enterolactone concentrations in biological matrices is fundamental to establishing its physiological relevance and clinical utility. This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA), presenting supporting data to inform the selection of the most appropriate technique for your research.
Performance Characteristics of Enterolactone Assays
The choice of an analytical method for enterolactone quantification is a critical decision that impacts the reliability and interpretability of research findings. The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ELISA for the quantification of enterolactone. The use of a stable isotope-labeled internal standard, such as this compound or ¹³C₃-enterolactone, is the gold standard for mass spectrometry-based methods, as it corrects for variability during sample preparation and analysis.[1]
| Parameter | LC-MS/MS with Isotopic Internal Standard | GC-MS with Isotopic Internal Standard | Immunoassay (ELISA) |
| Principle | Chromatographic separation followed by mass spectrometric detection of precursor and product ions of enterolactone and its internal standard.[2] | Chromatographic separation of volatile derivatives of enterolactone followed by mass spectrometric detection.[2] | Competitive binding of enterolactone and a labeled enterolactone tracer to a limited number of specific antibodies.[2] |
| Linearity (R²) | ≥ 0.99[3] | > 0.99 (for derivatized phytochemicals, specific data for enterolactone is less consistently reported)[4] | Data not consistently reported in validation studies. |
| Lower Limit of Quantification (LLOQ) | Free Enterolactone: 86 pM (24.4 pg/mL)[1][5] Enterolactone Glucuronide: 26 pM (12.2 pg/mL)[1][5] Enterolactone Sulfate: 16 pM (6.1 pg/mL)[1][5] | Total Enterolactone: ~0.55 nM[1][6] | ~70 pg/mL[7] |
| Upper Limit of Quantification (ULOQ) | Free Enterolactone: 41.9 nM (12.5 ng/mL)[3] Enterolactone Glucuronide: 26.3 nM (12.5 ng/mL)[3] Enterolactone Sulfate: 33.0 nM (12.5 ng/mL)[3] | Data not consistently reported. | ~2,500 pg/mL[7] |
| Precision (%RSD) | Intra-day: <10% Inter-day: <15%[2] | Intra-assay: 2.5-5.9% Inter-assay: 2.6-6.9%[2] | Intra-assay: <7% Inter-assay: <17%[8] |
| Accuracy (% Recovery) | Typically 85-115%[2] | Data not consistently reported. | Data not consistently reported. |
| Specificity | High; can differentiate between free and conjugated forms.[2] | Moderate; requires derivatization which can introduce variability.[2] | Lower; prone to cross-reactivity with structurally related compounds.[2][7] |
| Throughput | High[2] | Moderate[2] | High[2] |
In-Depth Methodologies
A detailed understanding of the experimental protocols is crucial for the successful implementation and interpretation of enterolactone quantification assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for enterolactone quantification due to its high sensitivity, specificity, and ability to measure different forms of the analyte.[2]
Experimental Protocol:
-
Sample Preparation:
-
An internal standard (e.g., this compound or ¹³C₃-enterolactone) is added to the biological sample (e.g., plasma, urine).[1]
-
For the analysis of total enterolactone, enzymatic hydrolysis with β-glucuronidase and sulfatase is performed to deconjugate the metabolites.[1]
-
Proteins are precipitated using an organic solvent like acetonitrile (B52724).[2]
-
The sample is further purified and concentrated using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]
-
The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[1]
-
-
Instrumentation and Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a formic acid modifier.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both enterolactone and the internal standard are monitored for accurate quantification.[1][2]
-
-
Data Analysis:
-
The concentration of enterolactone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated with known concentrations of enterolactone.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Historically a key method, GC-MS is a robust technique for enterolactone analysis, though it is often more labor-intensive than LC-MS/MS.[2]
Experimental Protocol:
-
Sample Preparation:
-
An isotopic internal standard is added to the sample.
-
Enzymatic hydrolysis is performed to measure total enterolactone.[2]
-
Enterolactone is extracted from the biological matrix.
-
A crucial step is the derivatization of enterolactone to make it volatile for GC analysis, for example, by creating a trimethylsilyl (B98337) (TMS) derivative.[2]
-
-
Instrumentation and Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer, often operating in selected ion monitoring (SIM) mode to quantify characteristic ions of the derivatized enterolactone and internal standard.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte derivative to the internal standard derivative against a calibration curve.
-
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and less instrument-intensive alternative for enterolactone quantification.
Experimental Protocol:
-
Assay Principle: These are typically competitive assays where enterolactone in the sample competes with a labeled enterolactone (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated onto a microplate.[2]
-
Procedure:
-
Standards, controls, and samples are added to the antibody-coated wells.
-
The enzyme-labeled enterolactone is added.
-
During incubation, the enterolactone from the sample and the enzyme-labeled enterolactone compete for antibody binding.
-
The plate is washed to remove unbound components.
-
A substrate is added that reacts with the bound enzyme to produce a colored product.
-
The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of enterolactone in the sample.[2]
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of enterolactone in the samples is then interpolated from this curve.
-
Conclusion
The selection of an appropriate method for enterolactone quantification is a critical decision in research design. LC-MS/MS coupled with the use of a stable isotope-labeled internal standard like this compound offers the highest degree of accuracy, precision, and specificity, making it the preferred method for detailed mechanistic and pharmacokinetic studies.[2] While GC-MS remains a viable, albeit more laborious, option, immunoassays provide a high-throughput alternative, though with potential limitations in specificity.[2] This guide provides the necessary comparative data and methodological insights to assist researchers in making an informed decision that best suits their analytical needs and research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anis.au.dk [anis.au.dk]
- 6. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Validation of ELISAs for Isoflavones and Enterolactone for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Analytical Methods with Enterolactone-d6
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of enterolactone (B190478), a key biomarker of lignan (B3055560) intake and metabolism, is paramount. This guide provides a comprehensive comparison of analytical methods for enterolactone, with a focus on robustness testing utilizing the stable isotope-labeled internal standard, Enterolactone-d6. By presenting objective performance data and detailed experimental protocols, this document serves as a critical resource for establishing resilient and dependable analytical methods.
The choice of an analytical method for enterolactone quantification hinges on a balance of sensitivity, specificity, throughput, and cost. The three primary techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Of these, LC-MS/MS, particularly when paired with a stable isotope-labeled internal standard like this compound, has emerged as the gold standard for its superior accuracy and specificity.
Comparative Analysis of Analytical Methods
The performance of an analytical method is defined by several key parameters. The following table summarizes the typical performance characteristics of the most common methods for enterolactone quantification.
| Analytical Method | Principle | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Throughput | Key Considerations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of parent and fragment ions. | 85-115% | Intra-day: <10% Inter-day: <15% | As low as 16 pM for conjugates and 86 pM for free enterolactone.[1][2] | High | High sensitivity and specificity; allows for the direct quantification of free and conjugated forms of enterolactone.[1][2] The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and other sources of variability.[3] |
| GC-MS | Chromatographic separation of volatile derivatives of enterolactone followed by mass spectrometric detection. | Data not consistently reported in recent literature. | Intra-assay: 2.5-5.9% Inter-assay: 2.6-6.9% | Data not consistently reported in recent literature. | Moderate | Requires a derivatization step, which can be time-consuming and introduce variability. It has been largely superseded by LC-MS/MS for high-throughput analysis. |
| Immunoassay (ELISA) | Competitive binding of enterolactone and a labeled enterolactone conjugate to a limited number of antibody binding sites. | Varies significantly depending on the assay kit and matrix. | Intra-assay: <10% Inter-assay: <15% | Typically in the low ng/mL range. | High | Prone to cross-reactivity with structurally related compounds and may not distinguish between free and conjugated forms, leading to lower specificity compared to mass spectrometry-based methods.[4] |
The Gold Standard: LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods.[3] this compound is structurally identical to the native enterolactone, but its increased mass allows it to be distinguished by the mass spectrometer. Because it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, it can effectively compensate for variations in extraction recovery, injection volume, and matrix effects.[5] This ensures that the calculated concentration of enterolactone remains accurate and precise, even when faced with the inherent variability of biological samples.
Experimental Protocols
Protocol 1: Quantification of Enterolactone and its Conjugates in Human Plasma by LC-MS/MS
This protocol provides a method for the quantitative analysis of total enterolactone (the sum of its free and conjugated forms) in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing this compound as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for enterolactone, enterolactone glucuronide, enterolactone sulfate, and this compound.
The following diagram illustrates the general workflow for this LC-MS/MS analysis.
Protocol 2: Robustness Testing of the LC-MS/MS Method
Robustness testing evaluates the method's resilience to small, deliberate variations in its parameters. A Plackett-Burman design is an efficient way to screen multiple factors.
1. Factors and Variations: The following table outlines the parameters to be varied. The nominal value represents the standard operating condition, while the low and high values represent the deliberate variations.
| Factor | Parameter | Low (-) | Nominal | High (+) |
| A | Mobile Phase A pH | 2.8 | 3.0 | 3.2 |
| B | Mobile Phase B % (initial) | 4% | 5% | 6% |
| C | Column Temperature (°C) | 35 | 40 | 45 |
| D | Flow Rate (mL/min) | 0.28 | 0.30 | 0.32 |
| E | Injection Volume (µL) | 4 | 5 | 6 |
2. Experimental Design and Execution:
-
A set of experiments is designed where these factors are varied simultaneously.
-
For each experimental run, a quality control (QC) sample at a known concentration of enterolactone is prepared and analyzed in triplicate.
-
This compound is used as the internal standard in all runs.
3. Data Analysis and Acceptance Criteria:
-
The concentration of enterolactone is calculated for each run.
-
The mean, standard deviation, and relative standard deviation (%RSD) are calculated for the results across all experimental conditions.
-
Acceptance Criterion: The overall %RSD for the measured concentrations across all varied conditions should not exceed 15%.
The logical flow of the robustness testing is depicted below.
Metabolic Pathway of Lignan Conversion to Enterolactone
Enterolactone is not directly consumed in the diet but is a metabolite of dietary lignans, which are abundant in foods such as flaxseeds, sesame seeds, and whole grains. The conversion of these plant-based precursors into enterolactone is carried out by the gut microbiota. Understanding this pathway is crucial for interpreting the biological significance of measured enterolactone levels.
The primary dietary lignan precursor to enterolactone is secoisolariciresinol (B192356) diglucoside (SDG). The metabolic conversion involves a series of enzymatic reactions by different species of intestinal bacteria.
References
- 1. anis.au.dk [anis.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Enterolignan Analysis: A Comparative Guide to Enterolactone and Enterodiol Quantification
For researchers, scientists, and drug development professionals delving into the biological significance of the mammalian lignans (B1203133), enterolactone (B190478) and enterodiol (B191174), precise and reliable quantification is paramount. This guide provides a comparative analysis of the predominant analytical methods, offering a comprehensive overview of their performance, detailed experimental protocols, and insights into the signaling pathways these compounds modulate.
Enterolactone (ENL) and enterodiol (END) are gut microbial metabolites of dietary plant lignans, recognized for their potential roles in the prevention and progression of various diseases, including hormone-dependent cancers.[1][2] As research into their therapeutic potential intensifies, the ability to accurately measure their concentrations in biological matrices is crucial for establishing physiological relevance and clinical utility. This guide compares the three most commonly employed quantification methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Quantification Methods
The choice of analytical method for enterolactone and enterodiol quantification is contingent on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS has emerged as the gold standard due to its superior performance characteristics.[3]
| Method | Analyte | Limit of Detection (LOD) | Precision (Relative Standard Deviation - RSD) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Enterodiol | 0.15 nM[4][5] | Within-run: 3-6%, Between-run: 10-14%[4][5] | High sensitivity and specificity, suitable for complex matrices, allows for simultaneous quantification of multiple analytes.[6] | High initial instrument cost, requires skilled operators. |
| Enterolactone | 0.55 nM[4][5] | Within-run: 3-6%, Between-run: 10-14%[4][5] | |||
| GC-MS | Enterolactone & Enterodiol | Not explicitly stated in provided abstracts, but generally offers good sensitivity. | Not explicitly stated in provided abstracts. | High resolution and separation efficiency.[7] | Requires derivatization of analytes to increase volatility, which can add complexity and potential for variability.[3] |
| ELISA | Enterolactone | ~70 pg/ml (approximately 0.24 nM)[8] | Not explicitly stated in provided abstracts. | High throughput, relatively low cost, does not require extensive sample preparation. | Potential for cross-reactivity (e.g., 0.05% with enterodiol), may be less specific than chromatographic methods.[8][9] |
| Enterodiol | Specific ELISA kits are less common.[10] |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are generalized protocols for the key quantification methods based on established practices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method offers high sensitivity and specificity for the quantification of enterolactone and enterodiol in biological samples such as plasma and urine.[4][5]
-
Sample Preparation:
-
Enzymatic Hydrolysis: To measure total enterolignan concentrations (conjugated and unconjugated forms), samples are typically treated with β-glucuronidase and sulfatase to cleave the glucuronide and sulfate (B86663) moieties.[3]
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile, often containing an internal standard (e.g., ¹³C₃-labeled enterolactone and enterodiol), followed by vortexing and centrifugation.[3][4]
-
Extraction: The supernatant containing the analytes is then subjected to extraction, for example, using ether.[4]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
While less common for high-throughput analysis, GC-MS remains a powerful technique.
-
Sample Preparation:
-
Enzymatic Hydrolysis: Similar to LC-MS/MS, enzymatic hydrolysis is performed to measure total enterolignan concentrations.[3]
-
Extraction: Analytes are extracted from the biological matrix using an organic solvent.[3]
-
Derivatization: A critical step for GC analysis, enterolactone and enterodiol are converted into volatile derivatives, such as trimethylsilyl (B98337) ethers, to ensure they can be vaporized and passed through the GC column.[3]
-
-
Chromatographic Separation:
-
The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
-
Mass Spectrometric Detection:
-
The separated compounds are then detected and quantified by a mass spectrometer.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a high-throughput method suitable for large-scale studies.
-
Sample Preparation:
-
Assay Procedure:
-
This is a competitive assay where the enterolactone in the sample competes with a fixed amount of enzyme-labeled enterolactone for binding to a limited number of antibody-coated wells.
-
The plate is incubated, washed, and a substrate is added that produces a colorimetric signal in the presence of the enzyme.
-
-
Data Analysis:
Signaling Pathways and Biological Context
Enterolactone and enterodiol exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting quantification data in a biological context.
Metabolic Conversion of Plant Lignans
Dietary plant lignans are converted by gut microbiota into the biologically active mammalian lignans, enterodiol and enterolactone.[12][13] Enterodiol can be further oxidized to enterolactone.[13]
Metabolic pathway of plant lignans to enterolignans.
Key Signaling Pathways Modulated by Enterolactone and Enterodiol
Both enterolactone and enterodiol have been shown to influence key signaling pathways involved in cell proliferation, survival, and inflammation.[14][15][16][17][18]
Modulation of key signaling pathways by enterolignans.
Enterolactone has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) and its downstream PI3K/Akt and MAPK/ERK signaling pathways, leading to decreased cell proliferation and migration.[14] Both enterolactone and enterodiol can activate the Erk1/2 and PI3K/Akt pathways.[15][17] Furthermore, both compounds have been found to inhibit NF-κB signaling, which results in decreased production of inflammatory cytokines like TNF-α.[18] Studies have also indicated that enterodiol can inhibit the growth of colorectal cancer cells by regulating the MAPK signaling pathway.[16] In some contexts, enterolactone has demonstrated more potent biological activity than enterodiol.[1][2][14]
Conclusion
The accurate quantification of enterolactone and enterodiol is fundamental to advancing our understanding of their roles in health and disease. While LC-MS/MS provides the highest degree of sensitivity and specificity, GC-MS and ELISA offer viable alternatives depending on the specific research needs and available resources. By selecting the appropriate analytical method and understanding the intricate signaling pathways these compounds modulate, researchers can more effectively elucidate the therapeutic potential of these promising gut-derived metabolites.
References
- 1. Enterolactone has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Validation of ELISAs for Isoflavones and Enterolactone for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of enterolignan glucuronides in serum and urine by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcerp.org [bcerp.org]
- 14. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 16. Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Enterolactone-d6 in a Laboratory Setting
The proper disposal of deuterated compounds such as Enterolactone-d6 is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adhering to established protocols is paramount to minimize risks to both personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing from safety data sheet recommendations and general principles of hazardous waste management.
Core Disposal Principles and Safety Data Summary
The primary directive for the disposal of this compound is to prevent its release into the environment. It must not be disposed of with household garbage or allowed to enter the sewage system.[1] All disposal procedures must comply with local, state, and federal regulations.[2][3]
The following table summarizes key safety and disposal information applicable to this compound:
| Parameter | Information | Source |
| Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |
| Recommended Disposal Method | Disposal must be made according to official regulations. Do not dispose of with household garbage or allow to reach the sewage system. | [1] |
| Professional Disposal | Engage a licensed hazardous waste disposal service for collection, treatment, and disposal. | [4] |
| Environmental Precautions | Do not allow the product to enter drains, water courses, or the ground. | [1][5] |
| Personal Protective Equipment (PPE) | Wear appropriate safety glasses, gloves, and a lab coat when handling. | [6][7] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[6][7]
-
Conduct all handling of this compound, including weighing and transferring, within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5]
2. Waste Segregation and Collection:
-
Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is a suitable option.[7]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8][9] Incompatible materials can lead to dangerous chemical reactions.[8]
-
Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., solutions containing this compound) in separate, appropriately labeled containers.
3. Container Labeling and Management:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number if available (the CAS for the unlabeled compound is 78473-71-9), and any other information required by your institution and local regulations.[4][10]
-
Keep the waste container securely closed when not in use.[8][11]
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][11] The storage area should be a cool, dry, and well-ventilated space away from heat sources and incompatible materials.[6][7]
4. Arranging for Professional Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and quantity.
5. Documentation and Record-Keeping:
-
Maintain a detailed log of the this compound waste generated, including the date, quantity, and how it was accumulated.
-
Retain all documentation related to the disposal of the waste, including manifests from the hazardous waste disposal company, in accordance with regulatory requirements.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Enterolactone-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enterolactone-d6. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Enterolactone is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Although a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for its non-deuterated counterpart should be strictly followed. The compound is typically supplied as a solid[2].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn where chemicals are stored or handled to protect from splashes[3][4][5]. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended. Inspect gloves before each use and wash them before removal[4][5][6]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect from spills and splashes[3][7]. |
| Respiratory Protection | Air-purifying respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation[8]. |
| Foot Protection | Closed-toe shoes | Required for all laboratory work to protect against spills and falling objects[3][9]. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety practices is paramount when working with any chemical, including this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet for (±)-Enterolactone[1]. Prepare your workspace by laying down disposable bench paper to contain any potential spills[7][9]. Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Aliquoting:
-
Whenever possible, handle the powdered form of this compound inside a chemical fume hood to minimize inhalation risk[3][7].
-
If a balance cannot be placed inside a fume hood, use an enclosure to mitigate air currents that can cause fluctuations in readings and disperse the powder[7].
-
Use designated tools such as spatulas for transferring the powder[3]. Avoid creating dust.
-
-
Dissolving:
-
Enterolactone is soluble in organic solvents like DMSO and dimethylformamide at approximately 30 mg/ml[2].
-
For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in ethanol (B145695) and then dilute it with the aqueous buffer of choice[2].
-
When dissolving, add the solvent slowly to the powder to avoid splashing.
-
-
General Practices:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Disposal Protocol:
-
Solid Waste:
-
Dispose of contaminated materials such as gloves, disposable bench paper, and pipette tips in a designated and clearly labeled solid chemical waste container.
-
Unused or waste this compound powder should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled hazardous waste container.
-
Do not pour chemical waste down the drain.
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for chemical container disposal.
-
Emergency Procedures
In case of accidental exposure or spill, follow these procedures immediately.
| Emergency Situation | Procedure |
| Skin Contact | Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if irritation persists[6][9]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][9]. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1]. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention[6]. |
| Spill | Alert others in the area. For small spills, use an appropriate absorbent material from a spill kit to contain and clean up the spill while wearing appropriate PPE. For large spills, evacuate the area and contact your institution's environmental health and safety department[3]. |
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hsa.ie [hsa.ie]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
